Boc-NH-Piperidine-C5-OH
Description
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Properties
Molecular Formula |
C15H30N2O3 |
|---|---|
Molecular Weight |
286.41 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-hydroxypentyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H30N2O3/c1-15(2,3)20-14(19)16-13-7-10-17(11-8-13)9-5-4-6-12-18/h13,18H,4-12H2,1-3H3,(H,16,19) |
InChI Key |
JZMOBKZJDKIYCG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-NH-Piperidine-C5-OH: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-NH-Piperidine-C5-OH, chemically known as tert-butyl (5-hydroxypentyl)(piperidin-4-yl)carbamate, is a bifunctional molecule that has emerged as a crucial building block in the field of targeted protein degradation. Specifically, it serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, its pivotal role in the formation of PROTACs, and its application in the degradation of the Pin1 protein, a key target in oncology. Detailed experimental protocols, quantitative data, and visual diagrams of relevant biological pathways and experimental workflows are presented to facilitate its application in research and drug development.
Chemical Identity and Properties
This compound is an organic molecule featuring a piperidine (B6355638) ring, a Boc (tert-butyloxycarbonyl) protecting group, and a C5 alkyl chain terminating in a hydroxyl group. This unique structure provides two key functionalities: the secondary amine on the piperidine ring, which can be deprotected and coupled to a ligand for an E3 ubiquitin ligase, and the terminal hydroxyl group, which can be activated for conjugation to a ligand targeting a protein of interest.
Chemical Structure
IUPAC Name: tert-butyl (5-hydroxypentyl)(piperidin-4-yl)carbamate
SMILES: OCCCCCN(C1CCNCC1)C(=O)OC(C)(C)C
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 1229442-84-5 | [1] |
| Molecular Formula | C₁₅H₃₀N₂O₃ | [1] |
| Molecular Weight | 286.41 g/mol | [1] |
| Appearance | Pale yellow oil | [2] |
| Boiling Point | 318.4 °C at 760 mmHg | [2] |
| Density | 1.0 g/mL | [2] |
| Refractive Index | n20/D 1.45 | [2] |
| Storage Temperature | 2-8 °C | [2] |
Role in PROTAC Synthesis
This compound is a key component in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4][5][6][7] The linker moiety, for which this compound is a precursor, is a critical determinant of the efficacy of a PROTAC, as its length and composition dictate the formation of a productive ternary complex between the POI and the E3 ligase.
General Synthesis Strategy
Once the linker is prepared, it is sequentially coupled to the E3 ligase ligand and the POI ligand. The Boc protecting group on the piperidine nitrogen is first removed, and the resulting secondary amine is then reacted with an activated form of the E3 ligase ligand. Subsequently, the terminal hydroxyl group of the C5 chain is activated (e.g., by conversion to a tosylate or mesylate) and reacted with the POI ligand to complete the PROTAC synthesis.
Application in the Degradation of Pin1
A notable application of this compound is in the synthesis of PROTACs targeting Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1).[8][9][10][11] Pin1 is overexpressed in many cancers and plays a crucial role in tumorigenesis by regulating the function of numerous oncoproteins and tumor suppressors.[8][12][13][14] Therefore, targeted degradation of Pin1 represents a promising therapeutic strategy.
PROTAC-Mediated Pin1 Degradation Pathway
The PROTAC synthesized using the this compound linker facilitates the recruitment of an E3 ubiquitin ligase (such as Cereblon or VHL) to Pin1.[11] This proximity enables the E3 ligase to transfer ubiquitin molecules to Pin1, marking it for recognition and degradation by the 26S proteasome.[15] This process effectively reduces the cellular levels of Pin1, thereby inhibiting its oncogenic functions.[14]
Figure 1. PROTAC-mediated degradation of Pin1.
Experimental Protocols
While a specific, publicly available, step-by-step protocol for the synthesis of this compound is limited, a general procedure can be outlined based on standard organic chemistry principles for reductive amination followed by protection.
Illustrative Synthesis of a PROTAC Linker Precursor
The following is a representative, non-validated protocol for the synthesis of a related Boc-protected amino alcohol, which illustrates the general chemical transformations involved.
Reaction: Reductive amination of a ketone with an amino alcohol, followed by Boc protection.
Materials:
-
Piperidin-4-one hydrochloride
-
5-aminopentan-1-ol
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloroethane (DCE)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reductive Amination: To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) and 5-aminopentan-1-ol (1.1 eq) in DCE, add triethylamine (1.2 eq). Stir the mixture at room temperature for 30 minutes. Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Boc Protection: Dissolve the crude product in DCM and add triethylamine (1.5 eq). Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by silica gel column chromatography to yield the Boc-protected amino alcohol.
Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.
Data Presentation
Analytical Data for Related Compounds
While specific analytical data for this compound is not widely published, the following table presents typical ¹H and ¹³C NMR chemical shifts for the core structural motifs (Boc-protected piperidine and a pentanol (B124592) chain) based on data for similar compounds. This information is valuable for the characterization of the target molecule.
| Structural Unit | ¹H NMR Chemical Shifts (ppm, approximate) | ¹³C NMR Chemical Shifts (ppm, approximate) |
| Boc Group | 1.45 (s, 9H) | 79.5 (quaternary C), 28.4 (CH₃) |
| Piperidine Ring | 1.2-1.8 (m, 4H, axial/equatorial CH₂), 2.7-3.0 (m, 2H, equatorial CH₂-N), 3.9-4.2 (m, 2H, axial CH₂-N), 3.3-3.6 (m, 1H, CH-N) | 30-35 (CH₂), 40-45 (CH₂-N), 50-55 (CH-N) |
| C5 Alkyl Chain | 3.6 (t, 2H, CH₂-OH), 1.2-1.6 (m, 8H, other CH₂) | 62.5 (CH₂-OH), 23-33 (other CH₂) |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and application of a PROTAC utilizing a linker derived from this compound.
Figure 2. General workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a valuable synthetic intermediate for the construction of PROTACs, a revolutionary class of therapeutic agents. Its bifunctional nature allows for the straightforward and modular assembly of these complex molecules. The successful application of linkers derived from this molecule in the development of Pin1 degraders highlights its potential in advancing cancer therapy. This technical guide provides researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their targeted protein degradation research. Further investigation into detailed and optimized synthetic protocols will undoubtedly accelerate its application in the development of novel therapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tert-butyl N-(5-hydroxypentyl)carbamate75178-90-4,Purity96%_Chemical Point UG [molbase.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Post-translational Modifications of the Peptidyl-Prolyl Isomerase Pin1 [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to Boc-NH-Piperidine-C5-OH: A Key PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-Piperidine-C5-OH, also known by its IUPAC name tert-butyl (4-(5-hydroxypentyl)piperidin-1-yl)carbamate, is a bifunctional molecule increasingly utilized in the field of targeted protein degradation.[1][2] As a heterobifunctional linker, it plays a crucial role in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, and the functional context of this compound in PROTAC-mediated protein degradation.
Core Chemical Properties
While specific experimental data for this compound is not widely published in peer-reviewed literature, its fundamental properties can be summarized from supplier data sheets and extrapolated from closely related compounds.
| Property | Value | Source/Notes |
| CAS Number | 1229442-84-5 | [2] |
| Molecular Formula | C₁₅H₃₀N₂O₃ | [2] |
| Molecular Weight | 286.41 g/mol | [2] |
| Appearance | Likely a solid or oil | Based on analogous compounds |
| Melting Point | Not available | Data for tert-butyl carbamate (B1207046) is 105-108 °C, but this is a smaller, related molecule.[3] |
| Boiling Point | Not available | Not applicable for a non-volatile compound under standard conditions. |
| Solubility | Soluble in organic solvents like DMSO, methanol (B129727), and dichloromethane (B109758). | Inferred from its chemical structure and common solvents used for similar compounds. |
| Storage | Recommended to be stored at -20°C for long-term stability. | General recommendation for complex organic molecules. |
Spectroscopic Data Analysis (Predicted and Analog-Based)
¹H NMR:
-
Protons on the piperidine (B6355638) ring and the pentyl chain would appear in the aliphatic region (1.0-4.0 ppm).
-
The nine protons of the tert-butyl group would present as a characteristic singlet around 1.4 ppm.
-
The proton of the hydroxyl group would likely be a broad singlet, with its chemical shift dependent on the solvent and concentration.
¹³C NMR:
-
The carbonyl carbon of the Boc group would be observed around 155 ppm.
-
The quaternary carbon of the tert-butyl group would be around 80 ppm.
-
The carbons of the piperidine ring and the pentyl chain would appear in the 20-70 ppm range.
Mass Spectrometry:
-
The expected molecular ion peak [M+H]⁺ would be at approximately m/z 287.23.
Experimental Protocols
Putative Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the public domain. However, a plausible synthetic route can be devised based on established organic chemistry principles and analogous reactions. A potential two-step synthesis is outlined below:
Step 1: Reductive Amination to form 4-(5-hydroxypentyl)piperidine
-
Reaction Setup: To a solution of piperidin-4-one (1.0 eq) and 5-hydroxypentanal (B1214607) (1.1 eq) in a suitable solvent such as methanol or dichloromethane, add a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 2: Boc Protection of 4-(5-hydroxypentyl)piperidine
-
Reaction Setup: Dissolve the product from Step 1 in a suitable solvent like dichloromethane or tetrahydrofuran (B95107) (THF). Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.2 eq) and a base such as triethylamine (B128534) (Et₃N) (1.5 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent and wash with a mild aqueous acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. Further purification can be achieved by column chromatography if necessary.
Use in PROTAC Synthesis: An Exemplary Protocol
This compound serves as a linker to connect a warhead (ligand for the target protein) and an E3 ligase ligand. Below is a generalized protocol for its incorporation into a PROTAC molecule, specifically for the synthesis of a PIN1 degrader.[1][2]
-
Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound is typically activated for coupling. This can be achieved by converting it to a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. Alternatively, it can be converted to an azide (B81097) or an alkyne for use in "click chemistry."
-
Coupling to the Warhead or E3 Ligase Ligand: The activated linker is then reacted with either the warhead or the E3 ligase ligand, which has a complementary functional group for nucleophilic substitution or cycloaddition.
-
Deprotection of the Boc Group: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to reveal a secondary amine.
-
Final Coupling: The newly exposed amine is then coupled to the other component (either the E3 ligase ligand or the warhead, whichever was not used in step 2) via an amide bond formation, reductive amination, or other suitable conjugation chemistry to yield the final PROTAC molecule.
Functional Role in PROTAC-Mediated Degradation
The this compound molecule itself does not possess inherent biological activity in terms of modulating signaling pathways. Its function is to serve as a structural scaffold, the "linker," within a PROTAC molecule. The piperidine ring provides a degree of rigidity to the linker, while the C5 alkyl chain offers flexibility and spatial separation between the two ligands. This is critical for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
The general mechanism of action for a PROTAC utilizing a linker like this compound is illustrated below.
Conclusion
This compound is a valuable chemical tool in the rapidly advancing field of targeted protein degradation. While detailed public data on its specific properties and synthesis are limited, its structural features make it an effective linker for the construction of PROTACs. The protocols and data presented in this guide, based on available information and chemical principles, provide a solid foundation for researchers and drug development professionals working with this and similar molecules. Further research and publication of detailed experimental data will undoubtedly enhance its application and contribute to the development of novel therapeutics.
References
In-Depth Technical Guide: Boc-NH-Piperidine-C5-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-Piperidine-C5-OH, with the CAS Number 1229442-84-5, is a bifunctional molecule primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure incorporates a Boc-protected piperidine (B6355638) moiety and a terminal hydroxyl group on a pentyl chain, providing a versatile scaffold for the synthesis of heterobifunctional molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, its application in targeted protein degradation, and relevant safety considerations.
Structure:
The chemical structure of this compound is tert-butyl (5-hydroxypentyl)(piperidin-4-yl)carbamate.
Physicochemical and Spectroscopic Data
While detailed experimental data for this specific molecule is not extensively published, the following table summarizes its known properties. Researchers should expect analytical data consistent with the described structure.
| Property | Value | Reference |
| CAS Number | 1229442-84-5 | [1][2] |
| Molecular Formula | C₁₅H₃₀N₂O₃ | [1][2] |
| Molecular Weight | 286.41 g/mol | [1][2] |
| Appearance | Expected to be a solid or oil | |
| Solubility | Expected to be soluble in organic solvents like DCM, DMF, and DMSO. | |
| ¹H NMR | Expected signals corresponding to the Boc group (singlet, ~1.4 ppm), piperidine ring protons, and the pentyl chain protons, including a terminal methylene (B1212753) group adjacent to the hydroxyl. | |
| ¹³C NMR | Expected signals for the carbonyl of the Boc group, the quaternary carbon and methyl groups of the Boc, and the carbons of the piperidine and pentyl chains. | |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 287.23 |
Synthesis and Experimental Protocols
Representative Protocol 1: Reductive Amination
This approach involves the reaction of 4-(Boc-amino)piperidine with 5-hydroxypentanal (B1214607), followed by reduction of the intermediate imine.
Reaction Scheme:
A plausible synthetic route for this compound.
Materials:
-
4-(Boc-amino)piperidine
-
5-Hydroxypentanal
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 4-(Boc-amino)piperidine (1.0 eq) in anhydrous DCM, add 5-hydroxypentanal (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.
Representative Protocol 2: N-Alkylation
This method involves the direct alkylation of 4-(Boc-amino)piperidine with a suitable 5-carbon chain electrophile bearing a protected or unprotected hydroxyl group.
Reaction Scheme:
An alternative synthetic route for this compound.
Materials:
-
4-(Boc-amino)piperidine
-
5-Bromo-1-pentanol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(Boc-amino)piperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 5-bromo-1-pentanol (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Application in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). This linker has been specifically mentioned in the context of synthesizing a PROTAC PIN1 degrader.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves the following steps:
General workflow for PROTAC synthesis.
PROTAC-Mediated Protein Degradation
The resulting PROTAC, incorporating the this compound derived linker, facilitates the formation of a ternary complex between the target protein (e.g., PIN1) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Mechanism of PROTAC-mediated protein degradation.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on its chemical structure, the following general safety precautions should be observed:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
The Boc protecting group is sensitive to strong acids, and its removal will generate isobutylene (B52900) and carbon dioxide. Therefore, deprotection reactions should be performed with adequate ventilation.
Conclusion
This compound is a key building block in the rapidly evolving field of targeted protein degradation. Its bifunctional nature allows for the strategic assembly of PROTAC molecules. This guide provides essential information for researchers working with this compound, from its synthesis to its application in the development of novel therapeutics. While some experimental data is not yet in the public domain, the provided representative protocols and general principles will aid in its successful use in the laboratory.
References
An In-depth Technical Guide to Boc-NH-Piperidine-C5-OH: A PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A critical component of any PROTAC is the linker, which connects the target protein binder to the E3 ligase recruiter. The nature of the linker—its length, rigidity, and composition—profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the degrader. This technical guide provides a detailed overview of a specific PROTAC linker building block, Boc-NH-Piperidine-C5-OH, including its physicochemical properties, a representative synthesis protocol, and its role in the broader context of PROTAC design and mechanism of action.
Physicochemical Properties
This compound, also known as tert-butyl (5-hydroxypentyl)(piperidin-4-yl)carbamate, is a versatile building block for the synthesis of PROTACs.[1][2] Its structure incorporates a Boc-protected piperidine (B6355638) moiety and a C5 alcohol chain, providing a flexible and functionalizable handle for conjugation to either a target protein ligand or an E3 ligase ligand.
| Property | Value | Reference |
| Molecular Formula | C15H30N2O3 | [1] |
| Molecular Weight | 286.41 g/mol | [1] |
| CAS Number | 1229442-84-5 | [1] |
| Synonyms | tert-butyl (5-hydroxypentyl)(piperidin-4-yl)carbamate | N/A |
| Primary Application | PROTAC Linker | [1][2][3] |
Representative Synthesis Protocol
Objective: To synthesize tert-butyl (5-hydroxypentyl)(piperidin-4-yl)carbamate.
Materials:
-
N-Boc-4-aminopiperidine
-
Triethylamine (B128534) (Et3N) or other suitable non-nucleophilic base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography elution
Methodology:
-
Alkylation of N-Boc-4-aminopiperidine:
-
To a solution of N-Boc-4-aminopiperidine (1 equivalent) in DMF, add triethylamine (1.5-2 equivalents).
-
Stir the solution at room temperature and add 5-bromopentan-1-ol (1.1 equivalents) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
-
Note: This is a representative protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.
Role in PROTAC Development and Mechanism of Action
This compound serves as a key building block in the synthesis of PROTACs. The piperidine ring can be a component of the linker itself or a scaffold for attaching other chemical moieties, contributing to the overall conformation and physicochemical properties of the final PROTAC molecule. The terminal hydroxyl group offers a convenient point of attachment for either the warhead (targeting the protein of interest) or the E3 ligase ligand, typically through esterification, etherification, or conversion to a more reactive functional group.
The general workflow for developing a PROTAC and its mechanism of action are illustrated in the diagrams below.
Caption: PROTAC Development Workflow.
The synthesized PROTAC then acts within the cell to induce the degradation of the target protein.
Caption: PROTAC Mechanism of Action.
Conclusion
This compound is a valuable chemical tool for researchers and drug developers in the field of targeted protein degradation. Its bifunctional nature, with a protected amine and a terminal alcohol, provides the necessary handles for its incorporation into PROTAC linkers. A thorough understanding of its properties and synthetic accessibility is crucial for the rational design and efficient production of novel protein degraders. The continued exploration of diverse linker structures, including those derived from this compound, will undoubtedly contribute to the advancement of PROTAC technology and the development of new therapeutics for a wide range of diseases.
References
The Strategic Application of Boc-NH-Piperidine-C5-OH as a PROTAC Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, consisting of two ligands—one for the protein of interest (POI) and one for an E3 ubiquitin ligase—joined by a chemical linker, is crucial to its efficacy. The linker itself is not merely a spacer but a critical determinant of the PROTAC's physicochemical properties, ternary complex formation, and overall degradation activity. This guide provides an in-depth technical overview of Boc-NH-Piperidine-C5-OH, a specific and versatile linker building block, in the context of PROTAC design and development.
The inclusion of a piperidine (B6355638) ring within the linker structure, as seen in this compound, offers a degree of conformational rigidity, which can be advantageous for optimizing the geometry of the ternary complex (POI-PROTAC-E3 ligase). This rigidity can reduce the entropic penalty of complex formation, potentially leading to enhanced degradation potency. Furthermore, the piperidine moiety can improve the solubility and metabolic stability of the PROTAC molecule. The C5 alkyl chain provides spatial separation between the two ligands, a critical parameter that often requires empirical optimization. The Boc-protected amine and the terminal hydroxyl group offer versatile chemical handles for modular synthesis, allowing for the covalent attachment to the POI and E3 ligase ligands.
A notable example of the successful implementation of this linker is in the development of "PROTAC PIN1 degrader-1," a potent degrader of the peptidyl-prolyl cis-trans isomerase PIN1, a protein implicated in various cancers.[1][2][3]
Core Concepts of PROTAC Action
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein degradation machinery. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
Synthesis and Incorporation of this compound
Case Study: PROTAC PIN1 Degrader-1
PROTAC PIN1 degrader-1 is a potent and selective degrader of the PIN1 protein. It is composed of a PIN1-targeting ligand, a thalidomide-based E3 ligase ligand for Cereblon (CRBN), and a linker derived from this compound.[4]
Quantitative Data
The following table summarizes the key quantitative data for PROTAC PIN1 degrader-1.
| Parameter | Cell Line | Value | Description |
| DC50 | MDA-MB-468 | 1.8 nM | The concentration of the PROTAC that results in 50% degradation of the target protein. |
| GI50 | MDA-MB-468 | > 30 µM | The concentration of the PROTAC that causes 50% inhibition of cell growth. |
| GI50 | Huh-7 | > 30 µM | The concentration of the PROTAC that causes 50% inhibition of cell growth. |
| GI50 | PANC-1 | > 30 µM | The concentration of the PROTAC that causes 50% inhibition of cell growth. |
Data sourced from MedchemExpress product page for PROTAC PIN1 degrader-1, citing Liu C, et al. J Med Chem. 2024.[5]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of PROTACs. The following are generalized protocols based on standard laboratory procedures and information inferred from the cited literature for PROTAC PIN1 degrader-1.
Synthesis of PROTAC PIN1 Degrader-1 (Conceptual Outline)
The synthesis of PROTAC PIN1 degrader-1 involves the coupling of three key components: the PIN1 ligand, the this compound derived linker, and the thalidomide-based E3 ligase ligand. A likely synthetic route, based on common PROTAC synthesis strategies, is as follows:
-
Activation of the Linker: The terminal hydroxyl group of this compound is activated, for example, by conversion to a mesylate or tosylate, or by using a coupling agent like HATU to react with an appropriate functional group on the E3 ligase ligand.
-
Coupling to the E3 Ligase Ligand: The activated linker is reacted with a thalidomide derivative containing a suitable nucleophile (e.g., an amine or hydroxyl group) to form an ether or amide bond.
-
Boc Deprotection: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to expose the secondary amine.
-
Coupling to the POI Ligand: The exposed amine of the linker-E3 ligase conjugate is then coupled to the PIN1 ligand, which contains a carboxylic acid or other activated functional group, via an amide bond formation reaction.
-
Purification: The final PROTAC molecule is purified using standard techniques such as flash column chromatography or preparative HPLC.
Western Blotting for PIN1 Degradation
This protocol is used to quantify the extent of PIN1 protein degradation in cells treated with the PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of PROTAC PIN1 degrader-1 or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PIN1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the PIN1 band intensity to the loading control. The DC50 value can be calculated by plotting the percentage of remaining PIN1 protein against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to determine the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PROTAC PIN1 degrader-1 for a specified duration (e.g., 72 or 96 hours).
-
Assay Procedure:
-
Allow the plate and reagents to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The GI50 value is determined by plotting the percentage of cell viability against the logarithm of the PROTAC concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound represents a valuable and strategically important building block in the design and synthesis of PROTACs. Its incorporation of a semi-rigid piperidine moiety and a flexible alkyl chain allows for a balance of conformational control and spatial extension, which are critical for achieving potent and selective protein degradation. The case of PROTAC PIN1 degrader-1 highlights the successful application of this linker in developing a highly effective targeted protein degrader. The experimental protocols outlined in this guide provide a framework for researchers to utilize this linker in their own drug discovery efforts and to evaluate the performance of the resulting PROTACs. As the field of targeted protein degradation continues to evolve, the rational design and selection of linkers, such as those derived from this compound, will remain a cornerstone of developing next-generation therapeutics.
References
The Strategic Integration of Piperidine Scaffolds in PROTAC Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, metabolic stability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase). Among the various linker architectures, the incorporation of piperidine (B6355638) moieties has garnered significant attention. This technical guide provides an in-depth analysis of the role of piperidine in PROTAC linker design, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
The Multifaceted Role of Piperidine in PROTAC Linkers
The inclusion of a piperidine ring in a PROTAC linker is a strategic design choice that imparts several advantageous properties. Unlike flexible alkyl or polyethylene (B3416737) glycol (PEG) chains, the cyclic nature of piperidine introduces a degree of rigidity to the linker. This conformational constraint can pre-organize the PROTAC into a bioactive conformation, which is more favorable for the formation of a stable and productive ternary complex.[1] The reduced conformational entropy upon binding can lead to enhanced degradation efficiency.
Furthermore, piperidine-containing linkers can significantly improve the physicochemical properties of PROTACs. They can enhance aqueous solubility, a crucial factor for drug development, and contribute to improved metabolic stability, prolonging the in vivo activity of the PROTAC.[2][3] The nitrogen atom in the piperidine ring can also serve as a versatile synthetic handle for further modifications.
Data Presentation: Quantitative Analysis of Piperidine-Containing PROTACs
The impact of incorporating a piperidine moiety into a PROTAC linker is evident in the quantitative data from various studies. The following tables summarize key performance metrics for representative PROTACs, highlighting the enhanced degradation potency (DC50) and maximal degradation (Dmax) often observed with rigid, piperidine-containing linkers.
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | Piperidine-Piperazine | ~1 | >90 | VCaP | [4] |
| ARD-2585 | Androgen Receptor (AR) | Cereblon (CRBN) | Piperidine-based | 0.2 | 95 | VCaP | [5] |
| PROTAC 1 | BRD4 | Cereblon (CRBN) | Alkyl | 15 | >90 | 22Rv1 | |
| PROTAC 2 | BRD4 | Cereblon (CRBN) | Piperazine (B1678402) | 5 | >95 | 22Rv1 |
Table 1: Comparative Degradation Efficacy of PROTACs with Different Linker Architectures. This table illustrates the potent degradation activity achieved with PROTACs containing rigid piperidine or piperazine linkers compared to a more flexible alkyl linker.
| PROTAC | Molecular Weight (Da) | clogP | Oral Bioavailability (%) | Key Linker Feature |
| ARV-110 | 812.29 | 3.56 | Moderate (23.83% in rats, 37.89% in mice) | Piperidine-Piperazine |
| Representative Alkyl Linker PROTAC | >800 | >5 | Generally lower | Flexible Alkyl Chain |
Table 2: Physicochemical and Pharmacokinetic Properties. This table highlights the favorable drug-like properties that can be achieved with PROTACs incorporating piperidine-based linkers, such as ARV-110.
Experimental Protocols
Synthesis of a Generic Piperidine-Containing Linker
This protocol outlines a representative synthesis of a bifunctional piperidine linker that can be incorporated into a PROTAC.
Step 1: Synthesis of a Mono-Protected Piperidine Intermediate
-
To a solution of 4-hydroxypiperidine (B117109) (1.0 eq) in dichloromethane (B109758) (DCM), add di-tert-butyl dicarbonate (B1257347) (Boc2O) (1.1 eq) and triethylamine (B128534) (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl 4-hydroxypiperidine-1-carboxylate.
Step 2: Introduction of a Linker Arm with a Terminal Amine
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, add sodium hydride (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes, then add a suitable electrophile containing a protected amine, such as N-(2-bromoethyl)phthalimide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated.
-
The phthalimide (B116566) protecting group can be removed by treatment with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to yield the free amine.
Step 3: Functionalization of the Piperidine Nitrogen
-
The Boc protecting group on the piperidine nitrogen is removed by treatment with trifluoroacetic acid (TFA) in DCM.
-
The resulting secondary amine can then be coupled to the E3 ligase ligand via standard amide bond formation using a coupling reagent such as HATU.
Step 4: Coupling to the POI Ligand
-
The terminal amine on the linker arm is then coupled to the POI ligand, which is typically activated as a carboxylic acid, using a similar amide bond formation protocol.
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay monitors the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Cell Transfection: Co-transfect cells with expression vectors for the POI fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to HaloTag®.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Mandatory Visualization
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. explorationpub.com [explorationpub.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The C5 Alkyl Chain in PROTAC Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of the linker component is a critical determinant of the efficacy, selectivity, and pharmaceutical properties of Proteolysis Targeting Chimeras (PROTACs). Among the various linker architectures, the simple yet impactful C5 alkyl chain serves as a foundational element in many PROTAC designs. This technical guide provides an in-depth exploration of the C5 alkyl chain's role, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in the rational design of next-generation protein degraders.
Core Concepts: The Role of the Alkyl Linker
PROTACs are heterobifunctional molecules composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but plays a pivotal role in dictating the PROTAC's overall performance. Alkyl chains, particularly shorter ones like the C5 variant, are frequently employed in the initial stages of PROTAC development for several key reasons:
-
Flexibility: Saturated alkyl chains, such as the pentyl (C5) chain, offer significant conformational flexibility.[1] This flexibility can be advantageous in the early exploration of PROTACs, as it allows the warhead and the E3 ligase ligand to adopt a wide range of spatial orientations, increasing the likelihood of forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2]
-
Hydrophobicity and Permeability: Alkyl linkers increase the hydrophobicity of the PROTAC molecule. This can enhance membrane permeability and cellular uptake, which are crucial for reaching intracellular targets.[3] However, excessive hydrophobicity can lead to poor solubility and non-specific binding.[1] The C5 length often represents a balance between sufficient hydrophobicity for cell penetration and maintaining adequate aqueous solubility.
-
Synthetic Tractability: The synthesis of PROTACs incorporating alkyl linkers is often straightforward. Modular synthetic approaches, such as the use of dihaloalkanes or the alkylation of amines or phenols, allow for the systematic variation of linker length to optimize degradation activity.[4][5]
Quantitative Insights: Impact of C5 Alkyl Linkers on PROTAC Performance
The length and composition of the linker directly influence the degradation efficiency (DC50 and Dmax) and the binding affinity (Kd) of a PROTAC. The following tables summarize representative quantitative data for PROTACs, including those with alkyl linkers, to illustrate these effects.
Table 1: Degradation Potency of PROTACs with Varying Linkers
| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 15 | EGFR | Pomalidomide | Alkyl-ether | 43.4 | >90 | A549 | [6] |
| Compound 16 | EGFR | Pomalidomide | Alkyl-ether | 32.9 | 96 | A549 | [6] |
| JPS016 (9) | HDAC1/2 | VHL | Alkyl/PEG | HDAC1: 1.1 µM, HDAC2: 0.6 µM | HDAC1: 72, HDAC2: 78 | HCT116 | [7] |
| JPS036 (22) | HDAC3 | VHL | Alkyl/PEG | 0.44 µM | 77 | HCT116 | [7] |
| MS21 | pan-Akt | VHL | Not specified | Akt1: 29.5, Akt2: 12.0, Akt3: 13.2 | Akt1: 85, Akt2: 90, Akt3: 95 | HEK-293 | [8] |
| MS170 | pan-Akt | VHL | Not specified | Akt1: 53.7, Akt2: 16.6, Akt3: 8.7 | Akt1: 88, Akt2: 92, Akt3: 98 | HEK-293 | [8] |
Table 2: Binary and Ternary Complex Binding Affinities
| PROTAC | Interacting Partners | Technique | KD (nM) | Cooperativity (α) | Reference |
| MZ1 | VHL | SPR | ~70 | - | [9] |
| MZ1 | VHL : Brd4BD2 | SPR | - | High | [10] |
| CPS2 | CDK2 | SPR | 136.4 | - | [11] |
| CPS2 | CDK2 : CRBN-DDB1 | SPR | - | Strong positive | [11] |
| Foretinib-PROTAC 1 | p38α | - | 11,000 | - | [12] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of PROTACs. Below are methodologies for key experiments cited in the literature.
Synthesis of a PROTAC with a C5 Alkyl Linker (General Protocol)
A common strategy for synthesizing PROTACs with alkyl linkers involves a modular approach. This example outlines the synthesis via alkylation of a phenolic hydroxyl group on the target protein ligand.
-
Preparation of the Linker Moiety: Start with a commercially available 1,5-dihalopentane (e.g., 1,5-dibromopentane).
-
Alkylation of the Warhead: React the target protein ligand containing a solvent-exposed nucleophile (e.g., a phenol) with an excess of the 1,5-dihalopentane in the presence of a suitable base (e.g., K2CO3) in an appropriate solvent (e.g., DMF or acetonitrile). This reaction attaches the C5 alkyl chain to the warhead, leaving a terminal halide.
-
Purification: Purify the alkylated warhead using column chromatography to remove unreacted starting materials and byproducts.
-
Conjugation to the E3 Ligase Ligand: React the purified alkylated warhead with the E3 ligase ligand, which should possess a complementary nucleophile (e.g., an amine or another phenol). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution.
-
Final Purification: Purify the final PROTAC product using preparative HPLC to achieve high purity.
-
Characterization: Confirm the structure and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.[1]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[9][14][15]
-
Immobilization of E3 Ligase:
-
Immobilize a biotinylated E3 ligase complex (e.g., VCB) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis (PROTAC and E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KDbinary).
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, near-saturating concentration of the target protein and a serial dilution of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface to measure the binding affinity of the ternary complex (KDternary).
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α = KDbinary / KDternary) to assess the stability of the ternary complex.[10]
-
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy can provide insights into the solution conformation of PROTACs, which is crucial for understanding their cell permeability and ability to form a ternary complex.[][17]
-
Sample Preparation:
-
Dissolve the PROTAC in different deuterated solvents that mimic different environments (e.g., chloroform-d (B32938) for the nonpolar membrane interior and DMSO-d6 for the polar cytoplasm).
-
-
NMR Data Acquisition:
-
Acquire a suite of 1D and 2D NMR spectra, including 1H, 13C, COSY, HSQC, and NOESY experiments.
-
-
Structural Calculations:
-
Use the distance restraints derived from NOESY data to calculate an ensemble of solution conformations using molecular dynamics simulations.
-
-
Analysis of Conformational Properties:
-
Analyze the conformational ensemble to determine properties such as the radius of gyration and the solvent-accessible 3D polar surface area in different solvent environments.
-
Visualizing PROTAC Mechanisms and Workflows
Graphical representations of signaling pathways and experimental workflows can greatly enhance the understanding of complex biological processes. The following diagrams were created using the Graphviz DOT language.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Workflow for determining PROTAC-mediated protein degradation via Western Blot.
Conclusion
The C5 alkyl chain represents a versatile and synthetically accessible linker component for the design of PROTACs. Its inherent flexibility and contribution to the overall hydrophobicity of the molecule make it a valuable starting point for linker optimization studies. By systematically evaluating the impact of the C5 alkyl linker on ternary complex formation, degradation efficiency, and pharmacokinetic properties, researchers can gain crucial insights to guide the development of potent and selective protein degraders. The experimental protocols and data presented in this guide serve as a foundational resource for scientists and drug developers working to harness the full potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ternary Complex Formation [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. aragen.com [aragen.com]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Boc-NH-Piperidine-C5-OH for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery, offering the potential to address disease-causing proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, and their rational design is paramount for achieving therapeutic success. A critical component of a PROTAC is the linker, which connects the target protein ligand to the E3 ligase ligand. This technical guide focuses on the application of Boc-NH-Piperidine-C5-OH as a versatile linker in the synthesis of PROTACs, with a specific emphasis on its use in the development of a potent degrader of the peptidyl-prolyl isomerase Pin1.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a novel strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] PROTACs are heterobifunctional molecules that facilitate this process.[1] They are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]
The mechanism of action involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
The Role of this compound as a PROTAC Linker
The linker is a crucial element in PROTAC design, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex, thereby impacting the efficiency and selectivity of protein degradation.[1] this compound is a valuable building block for the synthesis of PROTAC linkers. The piperidine (B6355638) ring introduces a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex. The Boc-protected amine and the hydroxyl group provide versatile handles for chemical modification and conjugation to the target protein and E3 ligase ligands.
Application in the Synthesis of PROTAC PIN1 degrader-1 (HY-168037)
This compound serves as a key linker component in the synthesis of PROTAC PIN1 degrader-1 (HY-168037), a potent degrader of the peptidyl-prolyl isomerase Pin1.[2][3][4] This PROTAC is composed of:
-
E3 Ligase Ligand: Thalidomide (HY-14658), which recruits the Cereblon (CRBN) E3 ligase.[5]
Pin1 is a key regulator in various cellular processes and is implicated in the development of cancer and other diseases, making it an attractive therapeutic target.
Quantitative Data
The following tables summarize the available quantitative data for PROTAC PIN1 degrader-1 (HY-168037) and a representative Pin1 degrader, P1D-34, to illustrate typical characterization data.
Table 1: In Vitro Degradation and Antiproliferative Activity of PROTAC PIN1 degrader-1 (HY-168037)
| Parameter | Cell Line | Value | Assay Type | Reference |
| DC50 | MDA-MB-468 | 1.8 nM | Western Blot | [5] |
| GI50 | MDA-MB-468 | >30 µM | CellTiter-Glo | [5] |
| GI50 | Huh-7 | >30 µM | CellTiter-Glo | [5] |
Table 2: Representative In Vitro Degradation and Antiproliferative Activity of a Pin1 PROTAC Degrader (P1D-34)
| Parameter | Cell Line | Value | Assay Type | Reference |
| DC50 | MV-4-11 | 177 nM | Western Blot | [1][2] |
| Dmax | MV-4-11 | ~95% | Western Blot | [1] |
| IC50 | MV-4-11 | Not specified | Cell Viability Assay | [1] |
| IC50 | MOLM-13 | Not specified | Cell Viability Assay | [1] |
| IC50 | HL-60 | Not specified | Cell Viability Assay | [1] |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is a generalized procedure for assessing the degradation of a target protein, such as Pin1, following treatment with a PROTAC.
1. Cell Culture and Treatment:
- Plate cells (e.g., MDA-MB-468 or MV-4-11) at a suitable density in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the PROTAC degrader (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentrations and prepare samples with Laemmli buffer.
- Denature the samples by heating at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Pin1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Cell Viability Assay (CCK-8 or CellTiter-Glo)
This protocol outlines a general procedure to assess the effect of a PROTAC on cell proliferation.
1. Cell Seeding:
- Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
- Treat the cells with a serial dilution of the PROTAC degrader or vehicle control for a specified period (e.g., 72 or 96 hours).
3. Viability Measurement:
- For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
- For CellTiter-Glo: Add CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence using a luminometer.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the cell viability against the compound concentration and determine the GI50 or IC50 value using a non-linear regression analysis.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This is a generalized protocol to characterize the formation of the ternary complex.
1. Immobilization of E3 Ligase:
- Immobilize the purified E3 ligase (e.g., CRBN) onto a sensor chip.
2. Binary Interaction Analysis:
- Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC for the E3 ligase.
- In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein (e.g., Pin1) to determine the KD for this interaction.
3. Ternary Complex Formation Analysis:
- Inject a mixture of a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.
- Monitor the binding response to determine the kinetics and affinity of ternary complex formation.
4. Data Analysis:
- Analyze the sensorgrams to calculate the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) for the binary and ternary interactions.
- Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for a PROTAC degrader.
Caption: Simplified Pin1 signaling pathway in cancer.
Caption: General experimental workflow for PROTAC evaluation.
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. PROTAC PIN1 degrader-1 | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. gentaur.com [gentaur.com]
Boc-NH-Piperidine-C5-OH safety and handling
An In-depth Technical Guide on the Safety and Handling of Boc-NH-Piperidine-C5-OH
Disclaimer: This document provides a summary of available safety and handling information for this compound and related compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 1229442-84-5) was not publicly available at the time of this writing. The information on hazards, handling, and first aid is inferred from data on structurally related compounds, such as piperidine (B6355638) and 1-Boc-piperidine. Therefore, this guide should be used for informational purposes only. Always obtain and consult the substance-specific Safety Data Sheet from the supplier before handling this compound.
Introduction
This compound is a bifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are an emerging class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to degrade specific target proteins. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available safety and handling information to ensure its safe use in a laboratory setting.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1229442-84-5 | [2] |
| Molecular Formula | C15H30N2O3 | [2] |
| Molecular Weight | 286.41 g/mol | [2] |
| Appearance | Not specified (likely a solid) | |
| Purity | >95% (typical) | |
| Solubility | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified |
Hazard Identification
As a specific SDS for this compound is not available, this section infers potential hazards from the parent heterocycle, piperidine, and the N-protected derivative, 1-Boc-piperidine. The presence of the Boc protecting group is expected to reduce the reactivity and toxicity of the amine compared to piperidine, but caution is still warranted.
| Hazard Category | Piperidine (CAS 110-89-4) | 1-Boc-piperidine (CAS 75844-69-8) | Inferred Potential Hazards for this compound |
| Flammability | Highly flammable liquid and vapor.[4] | Combustible material.[5] | May be combustible. Keep away from heat and ignition sources. |
| Acute Toxicity (Oral) | Harmful if swallowed. | No data available. | May be harmful if swallowed. |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | No data available. | May be harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Toxic if inhaled. | May be harmful if inhaled.[6] | May be harmful if inhaled as dust or aerosol. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | May cause skin irritation.[5] | May cause skin and eye irritation. |
| Serious Eye Damage/Irritation | Causes severe eye damage. | May cause eye irritation.[5] | May cause serious eye irritation. |
| Specific Target Organ Toxicity | Material is extremely destructive to tissue of the mucous membranes and upper respiratory tract. | No data available. | May cause respiratory tract irritation. |
GHS Pictograms (Inferred based on related compounds):
-
Harmful: (GHS07)
-
Health Hazard: (GHS08) - Potentially, pending further data.
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.
| Aspect | Recommendation |
| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood.[5] |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear safety glasses with side-shields or goggles.[5] - Skin Protection: Wear protective gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[5] - Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.[6] |
| Hygiene Measures | Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[5][6] Recommended storage temperature may vary; consult the Certificate of Analysis.[1][3] Keep away from strong oxidizing agents and acids.[5] |
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[6] |
Accidental Release Measures
In the event of a spill, follow these procedures:
| Measure | Protocol |
| Personal Precautions | Use personal protective equipment.[6] Ensure adequate ventilation. Avoid dust formation.[6] |
| Environmental Precautions | Do not let product enter drains. |
| Containment and Cleanup | Sweep up and shovel into a suitable, closed container for disposal.[6] |
Experimental Protocol: Safe Handling Workflow
The following is a general protocol for the safe handling of this compound in a research setting.
Objective: To safely handle and use this compound for experimental purposes.
Materials:
-
This compound
-
Appropriate solvents
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
-
Spatula, weighing paper, glassware
-
Waste container
Procedure:
-
Preparation:
-
Consult the Safety Data Sheet (SDS) provided by the supplier.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Put on all required PPE.
-
-
Weighing and Dispensing:
-
Perform all weighing and dispensing operations within the chemical fume hood to minimize inhalation exposure.
-
Use a spatula to handle the solid compound. Avoid generating dust.
-
If transferring to a container with a solvent, add the solid to the solvent slowly to avoid splashing.
-
-
Reaction Setup:
-
Conduct all reactions involving this compound in a chemical fume hood.
-
Ensure all glassware is properly secured.
-
-
Post-Reaction:
-
Quench the reaction mixture safely, if necessary.
-
Clean all glassware thoroughly after use.
-
-
Waste Disposal:
-
Dispose of all waste (unreacted compound, contaminated materials) in a designated and properly labeled hazardous waste container according to institutional and local regulations.
-
-
Decontamination:
-
Wipe down the work area in the fume hood.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Visualizations
The following diagram illustrates the logical workflow for the safe handling of a chemical compound like this compound.
References
Technical Guide: Certificate of Analysis for Boc-NH-Piperidine-C5-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the expected analytical data and testing methodologies for Boc-NH-Piperidine-C5-OH (tert-butyl (4-(5-hydroxypentyl)piperidin-1-yl)carbamate), a key bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This guide is intended to assist researchers and drug development professionals in understanding the quality control parameters and characterization of this molecule. The information compiled herein is based on publicly available data for the compound and structurally related molecules.
Introduction
This compound is a valuable chemical entity in the field of targeted protein degradation. As a PROTAC linker, it connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.[1][2] The purity and structural integrity of this linker are paramount to the successful synthesis and efficacy of the resulting PROTAC. This guide outlines the typical specifications and analytical methods presented in a Certificate of Analysis (CoA) for this compound.
Chemical Identity
| Parameter | Value |
| IUPAC Name | tert-butyl (4-(5-hydroxypentyl)piperidin-1-yl)carbamate |
| CAS Number | 1229442-84-5[2] |
| Molecular Formula | C₁₅H₃₀N₂O₃[2] |
| Molecular Weight | 286.41 g/mol [2] |
| Chemical Structure |
Analytical Specifications and Typical Data
The following tables summarize the expected quantitative data for this compound based on standard quality control testing for pharmaceutical intermediates.
Table 1: General Properties
| Test | Specification | Typical Data |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in DMSO, Methanol (B129727) | Conforms |
Table 2: Purity and Identity
| Test | Method | Specification | Typical Data |
| Purity | HPLC | ≥98% | 99.5% |
| Identity (¹H NMR) | ¹H NMR | Conforms to structure | Conforms |
| Identity (MS) | ESI-MS | Conforms to structure | Conforms |
Table 3: Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~3.64 | t | 2H | -CH₂-OH |
| ~3.45 | m | 1H | Piperidine CH |
| ~3.08 | t | 2H | Piperidine CH₂ (axial) |
| ~2.65 | t | 2H | Piperidine CH₂ (equatorial) |
| ~1.80 - 1.20 | m | 12H | Piperidine CH₂ and C₅ alkyl chain CH₂ |
| 1.45 | s | 9H | Boc (-C(CH₃)₃) |
Table 4: Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | Boc C=O |
| ~79.5 | Boc -C(CH₃)₃ |
| ~62.9 | -CH₂-OH |
| ~44.5 | Piperidine CH₂ |
| ~37.8 | Piperidine CH |
| ~32.7 | Alkyl Chain CH₂ |
| ~29.0 | Alkyl Chain CH₂ |
| ~28.5 | Boc -C(CH₃)₃ |
| ~25.8 | Alkyl Chain CH₂ |
Table 5: Mass Spectrometry Data
| Technique | Mode | Expected [M+H]⁺ | Observed [M+H]⁺ |
| ESI-MS | Positive | 287.23 | 287.2 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (B52724) and Water (both containing 0.1% Trifluoroacetic Acid).
-
Gradient Program:
-
Start with 10% Acetonitrile, hold for 2 minutes.
-
Ramp to 95% Acetonitrile over 10 minutes.
-
Hold at 95% Acetonitrile for 3 minutes.
-
Return to 10% Acetonitrile over 1 minute.
-
Hold at 10% Acetonitrile for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: 500 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Standard pulse program for proton NMR.
-
Data acquisition includes setting an appropriate spectral width, acquisition time, and relaxation delay.
-
Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR:
-
Proton-decoupled carbon experiment.
-
Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
-
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Verification
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
-
Mode: Positive ion mode.
-
Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile with 0.1% formic acid, is infused directly into the ESI source.
-
Data Acquisition: The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 100-500 amu). The protonated molecular ion [M+H]⁺ is observed to confirm the molecular weight.
Visualizations
Quality Control Workflow
The following diagram illustrates a typical quality control workflow for this compound.
Caption: Quality control workflow for this compound.
PROTAC Synthesis Pathway
This diagram shows the role of this compound in the synthesis of a PROTAC molecule.
Caption: Role of the linker in PROTAC synthesis.
References
Commercial Availability and Technical Guide for Boc-NH-Piperidine-C5-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-Piperidine-C5-OH, also known as tert-butyl (1-(5-hydroxypentyl)piperidin-4-yl)carbamate, is a key bifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. Its structure, featuring a Boc-protected amine on a piperidine (B6355638) ring and a terminal hydroxyl group on a pentyl chain, makes it a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its commercial availability, key chemical properties, and its application in PROTAC synthesis.
Commercial Availability
This compound (CAS No. 1229442-84-5) is commercially available from specialized chemical suppliers. The following table summarizes the offerings from prominent vendors.
| Supplier | Catalog Number | Purity | Available Quantities | Price |
| MedChemExpress (MCE) | HY-168039 | >98% | 10 mg, 50 mg, 100 mg, 250 mg | Contact for pricing |
| Pharmaffiliates | PA 27 0030246 | Not specified | Inquire | Contact for pricing |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
| Property | Value |
| CAS Number | 1229442-84-5 |
| Molecular Formula | C₁₅H₃₀N₂O₃ |
| Molecular Weight | 286.41 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
Application in PROTAC Synthesis: An Experimental Protocol
This compound serves as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, forming a PROTAC. A notable application is in the synthesis of PROTAC PIN1 degraders.[1] The following is a generalized experimental protocol for the utilization of this linker in the synthesis of a PROTAC.
Step 1: Activation of the Hydroxyl Group
The terminal hydroxyl group of this compound is typically activated for subsequent coupling with an E3 ligase ligand. A common method is mesylation.
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (Et₃N) (1.5 equivalents) dropwise.
-
Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the mesylated intermediate.
Step 2: Coupling with E3 Ligase Ligand
The activated linker is then coupled with an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide) that has a suitable nucleophilic group.
-
Dissolve the E3 ligase ligand (1 equivalent) and the mesylated linker (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
After completion, dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the Boc-protected PROTAC precursor.
Step 3: Boc Deprotection
The Boc protecting group on the piperidine nitrogen is removed to allow for coupling with the target protein ligand.
-
Dissolve the Boc-protected PROTAC precursor in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
Step 4: Coupling with Target Protein Ligand
The deprotected amine is then coupled with a ligand for the protein of interest, which is typically activated as a carboxylic acid.
-
Dissolve the target protein ligand (1 equivalent) in DMF.
-
Add coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir for a few minutes to activate the carboxylic acid.
-
Add the deprotected linker-E3 ligase ligand intermediate (1 equivalent) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product using preparative High-Performance Liquid Chromatography (HPLC).
Signaling Pathway and Experimental Workflow
The primary signaling pathway involving PROTACs synthesized with this compound is the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
The experimental workflow for synthesizing a PROTAC using this compound can be visualized as a multi-step process.
Caption: General workflow for PROTAC synthesis.
References
The Fulcrum of Function: An In-depth Technical Guide to Alkyl-Piperidine Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by co-opting the cell's intrinsic ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules consist of three principal components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the ligands ensure target engagement and E3 ligase recruitment, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as dictating crucial physicochemical and pharmacokinetic properties.[3][4]
Historically, flexible linkers such as polyethylene (B3416737) glycol (PEG) and simple alkyl chains were predominant due to their synthetic accessibility.[3][5] However, the field is progressively shifting towards more sophisticated designs to overcome the challenges associated with the "beyond Rule of 5" chemical space that PROTACs occupy.[6][7] Among these, linkers incorporating alkyl-piperidine or piperazine (B1678402) motifs have emerged as a highly effective strategy to impart favorable drug-like properties.[3][8] This guide provides a detailed examination of the key features of alkyl-piperidine based linkers, supported by quantitative data, experimental protocols, and logical diagrams to inform the rational design of next-generation protein degraders.
Core Features of Alkyl-Piperidine Linkers
The incorporation of saturated heterocycles like piperidine (B6355638) and piperazine into alkyl-based linkers is a strategic decision to modulate the physicochemical properties and conformational behavior of the PROTAC molecule. These semi-rigid linkers offer a balance between the flexibility of pure alkyl chains and the rigidity of purely aromatic or cyclic systems.
Enhanced Rigidity and Conformational Control
Unlike highly flexible alkyl or PEG chains which can adopt numerous conformations, the cyclic nature of the piperidine ring introduces a degree of rigidity into the linker.[6][9] This conformational constraint can be advantageous for several reasons:
-
Pre-organization for Ternary Complex Formation: A more rigid linker can reduce the entropic penalty associated with the formation of the ternary complex by pre-organizing the warhead and E3 ligase ligand into a productive orientation.[9] This can lead to more stable and efficient ternary complex formation, which is essential for potent protein degradation.
-
Improved Selectivity: By limiting the conformational freedom, a rigid linker may disfavor binding to off-targets, potentially improving the selectivity profile of the PROTAC.
Improved Solubility and Physicochemical Properties
A primary challenge in PROTAC development is their frequently poor aqueous solubility, a consequence of their high molecular weight and lipophilicity.[6] Alkyl-piperidine linkers directly address this issue:
-
Increased Polarity and Ionization: The nitrogen atom(s) in the piperidine or piperazine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH.[6][10] This introduction of an ionizable basic center significantly improves the aqueous solubility of the PROTAC molecule compared to purely hydrocarbon-based linkers.[3][7]
-
Modulation of Lipophilicity: The piperidine motif provides a polar handle to balance the overall lipophilicity (clogP) of the PROTAC, which is crucial for achieving a desirable ADME (absorption, distribution, metabolism, and excretion) profile.
Favorable Impact on Cell Permeability
While seemingly counterintuitive for a more polar moiety, the inclusion of a piperidine ring can improve cellular permeability. Highly flexible linkers can collapse in solution, exposing polar atoms and increasing the topological polar surface area (TPSA), which hinders passive diffusion across the cell membrane. The rigidity of a piperidine linker can prevent this collapse. Furthermore, short, lipophilic linkers containing cyclic ionizable groups can lead to more permeable compounds.
Enhanced Metabolic Stability
Linear alkyl and ether chains can be susceptible to oxidative metabolism.[3] Incorporating a stable heterocyclic ring like piperidine can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the PROTAC.[8][9][] For example, linking a piperazine ring via an amide bond can prevent N-dealkylation reactions.[6]
Quantitative Data Presentation
The optimal linker is target-dependent and requires empirical validation. The following tables summarize representative data illustrating the impact of incorporating piperazine/piperidine moieties into PROTAC linkers.
Table 1: Impact of Piperazine Linker Length on BRD4 Degradation Warhead: (+)-JQ1, E3 Ligase Ligand: Pomalidomide (CRBN), Cell Line: Not specified
| Compound | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 1 | Alkyl-Piperazine | 12 | 16.6 | >95 |
| PROTAC 2 | Alkyl-Piperazine | 15 | 3.9 | >95 |
| PROTAC 3 | Alkyl-Piperazine | 18 | 12.3 | >95 |
Data adapted from "A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs". Note: Original compound numbers have been simplified. The data demonstrates that linker length is a critical optimization parameter, with a 15-atom linker providing optimal potency in this series.[9]
Table 2: Comparative Physicochemical and Degradation Properties of Clinical PROTACs with Heterocyclic Linkers
| PROTAC | Target | Linker Features | DC₅₀ | Dₘₐₓ | Key Physicochemical Properties |
| ARV-110 | Androgen Receptor | Contains piperidine/piperazine motifs | < 1 nM | >95% | Orally bioavailable, demonstrates how rigid linkers contribute to favorable drug-like properties.[][12] |
| Vepdegestrant (ARV-471) | Estrogen Receptor | Contains heterocyclic motifs | ~1 nM | >90% | Despite poor solubility and permeability, high potency and prolonged pharmacodynamics showcase efficacy.[13][14] |
This table illustrates the successful application of linkers containing saturated heterocycles in clinical-stage PROTACs, leading to highly potent degraders.
Experimental Protocols
This section provides generalized, detailed methodologies for the synthesis and evaluation of PROTACs containing alkyl-piperidine linkers.
Protocol 1: Representative Synthesis of an Alkyl-Piperidine Linked PROTAC
This protocol describes a modular synthesis involving the coupling of a pre-formed E3 ligase-linker intermediate with a POI ligand. Amide bond formation is a common and robust method for incorporating the piperidine/piperazine moiety.[9][15]
Objective: To synthesize a PROTAC by coupling a POI-ligand carboxylic acid to an amine-terminated piperazine-linker-E3 ligand intermediate.
Materials:
-
POI-ligand-COOH (1.0 eq)
-
Amine-terminated Piperazine-Linker-Pomalidomide (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware and purification equipment (HPLC, LC-MS)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the POI-ligand-COOH (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Coupling: Add the Amine-terminated Piperazine-Linker-Pomalidomide intermediate (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS until the starting material (POI-ligand-COOH) is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and ¹H NMR spectroscopy.
Protocol 2: Western Blot for Quantifying Protein Degradation
Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC by measuring the level of a target protein in cell lysates.[2][16][17]
Materials:
-
Cell line expressing the POI (e.g., HeLa, THP-1)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium, PBS, 6-well plates
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment, PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody for POI, Primary antibody for loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection & Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using software (e.g., ImageJ). Normalize the POI band intensity to the loading control. Plot the normalized protein levels against PROTAC concentration to calculate DC₅₀ and Dₘₐₓ values.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of a PROTAC.[1][18][19][20][21]
Materials:
-
PAMPA plate system (Donor and Acceptor plates)
-
Artificial membrane lipid solution (e.g., 1-2% lecithin (B1663433) in dodecane)
-
PROTAC test solution (e.g., 10-50 µM in PBS with 1-5% DMSO)
-
PBS buffer (pH 7.4)
-
UV-transparent 96-well plates for analysis
-
Plate reader or LC-MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the artificial membrane lipid solution onto the filter membrane of each well in the donor plate. Allow it to impregnate for 5 minutes.
-
Add Test Compound: Add 150-200 µL of the PROTAC test solution to each well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the plate assembly at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy via plate reader or LC-MS for higher sensitivity).
-
Calculate Permeability (Papp): Calculate the apparent permeability coefficient (Papp) using the established formula that accounts for the concentrations in the donor and acceptor wells, volumes, membrane area, and incubation time.
Conclusion and Future Outlook
The linker is a cornerstone of PROTAC design, and the strategic incorporation of alkyl-piperidine motifs represents a significant advancement over first-generation flexible linkers. By providing a favorable balance of conformational rigidity, enhanced solubility, and metabolic stability, these linkers are instrumental in developing PROTACs with potent degradation activity and improved drug-like properties. The success of clinical candidates like ARV-110 underscores the value of this design strategy.[]
Future innovations will likely focus on further refining linker architecture, potentially through the development of novel heterocyclic scaffolds and the application of computational modeling to better predict the conformational dynamics of the ternary complex. As the field of targeted protein degradation continues to expand, the rational, data-driven design of linkers will remain a pivotal element in translating the promise of PROTAC technology into transformative therapeutics.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 12. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Permeability Assay - Profacgen [profacgen.com]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
An In-depth Technical Guide to the Theoretical Properties and Application of Boc-NH-Piperidine-C5-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties, synthesis, and application of the PROTAC (Proteolysis Targeting Chimera) linker, Boc-NH-Piperidine-C5-OH. This molecule is a valuable building block in the development of novel therapeutics that utilize targeted protein degradation.
Core Theoretical Properties
This compound, systematically named tert-butyl (1-(5-hydroxypentyl)piperidin-4-yl)carbamate, is a bifunctional molecule featuring a Boc-protected amine on a piperidine (B6355638) ring and a terminal hydroxyl group connected by a five-carbon alkyl chain. These features make it a versatile linker for the synthesis of PROTACs.
| Property | Value | Source/Comment |
| Chemical Formula | C15H30N2O3 | --INVALID-LINK-- |
| Molecular Weight | 286.41 g/mol | --INVALID-LINK-- |
| CAS Number | 1229442-84-5 | --INVALID-LINK-- |
| pKa | Not experimentally determined. The piperidine nitrogen is expected to be basic, but its pKa is influenced by the electron-withdrawing carbamate (B1207046) group. The terminal alcohol is weakly acidic. | Theoretical Estimation |
| logP | Not experimentally determined. The presence of the Boc group and the alkyl chain suggests a moderate lipophilicity, balanced by the polar hydroxyl and carbamate groups. | Theoretical Estimation |
| Solubility | Not experimentally determined. Expected to be soluble in organic solvents like DMSO and methanol. Solubility in aqueous solutions is likely limited but may be enhanced at acidic pH due to the basicity of the piperidine nitrogen (after Boc deprotection). | Theoretical Estimation |
The Role of the Piperidine Moiety in PROTAC Linkers
The piperidine ring is not merely a spacer; it plays a crucial role in defining the physicochemical and pharmacological properties of a PROTAC molecule.
-
Rigidity and Conformational Control: Compared to flexible alkyl or PEG linkers, the cyclic structure of piperidine introduces a degree of rigidity. This can pre-organize the PROTAC into a conformation that is more favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][2]
-
Improved Solubility: The nitrogen atom in the piperidine ring can be protonated at physiological pH (after deprotection of the Boc group), which can enhance the aqueous solubility of the PROTAC molecule.[3] This is a critical parameter for drug development, affecting bioavailability and formulation.
-
Metabolic Stability: The piperidine scaffold is a common motif in approved drugs and is often associated with good metabolic stability.[4]
-
Vectorial Properties: The defined geometry of the piperidine ring can influence the exit vector of the linker, providing a handle for medicinal chemists to fine-tune the orientation of the protein of interest (POI) ligand and the E3 ligase ligand.
PROTAC-Mediated Protein Degradation Pathway
This compound serves as a linker in PROTACs, which hijack the cell's natural ubiquitin-proteasome system to degrade specific target proteins. The general mechanism is illustrated below.
References
Methodological & Application
Application Notes: Synthesis of PROTACs Utilizing a Boc-Protected Piperidine Linker
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.
This application note details the synthesis of PROTACs using Boc-NH-Piperidine-C5-OH, a bifunctional linker incorporating a rigid piperidine (B6355638) scaffold. The inclusion of piperidine moieties in PROTAC linkers has been shown to enhance conformational rigidity, improve aqueous solubility, and favorably modulate physicochemical properties, potentially leading to improved cell permeability and metabolic stability.[1][2] This document provides a detailed protocol for the synthesis of a PROTAC, using the conjugation of a representative POI ligand and an E3 ligase ligand (Pomalidomide) as an example.
Key Advantages of Piperidine-Containing Linkers:
-
Enhanced Rigidity: The cyclic nature of the piperidine ring imparts conformational constraint to the linker, which can pre-organize the PROTAC into a bioactive conformation for optimal ternary complex formation.
-
Improved Physicochemical Properties: Piperidine-containing linkers can improve the solubility and other drug-like properties of PROTACs, which are often large molecules that fall outside of traditional drug-like chemical space.
-
Metabolic Stability: The piperidine scaffold can enhance the metabolic stability of the PROTAC molecule.
General Synthesis Strategy
The synthesis of a PROTAC using this compound typically follows a convergent synthetic route. This involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand, with appropriate protection and deprotection steps. A common approach involves first coupling the this compound linker to the E3 ligase ligand, followed by deprotection of the Boc group and subsequent coupling to the POI ligand.
PROTAC Synthesis Workflow
References
Application Notes and Protocols for the Conjugation of Boc-NH-Piperidine-C5-OH to E3 Ligase Ligands in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the conjugation of the versatile linker, Boc-NH-Piperidine-C5-OH, to E3 ligase ligands, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The information herein is intended to guide researchers in the efficient and reproducible synthesis of these heterobifunctional molecules for targeted protein degradation studies.
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands. The linker plays a crucial role in PROTAC design, as its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein.
The this compound is a valuable linker building block in PROTAC synthesis. The piperidine (B6355638) ring provides a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex. The Boc-protected amine allows for controlled, stepwise synthesis, while the terminal hydroxyl group provides a versatile handle for conjugation to E3 ligase ligands.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cellular ubiquitin-proteasome pathway. The process begins with the PROTAC molecule simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to two common classes of E3 ligase ligands: those based on Cereblon (e.g., pomalidomide (B1683931) derivatives) and von Hippel-Lindau (VHL) ligands.
Protocol 1: Activation of this compound for Amide Coupling
This initial step converts the terminal hydroxyl group of the linker into a more reactive species for subsequent coupling reactions. A common method is tosylation.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.0 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the tosylated linker.
Protocol 2: Conjugation of Activated Linker to a Pomalidomide Derivative
This protocol describes the nucleophilic substitution reaction between the tosylated linker and a pomalidomide derivative bearing a nucleophilic handle (e.g., an amine or hydroxyl group).
Materials:
-
Tosylated Boc-NH-Piperidine-C5-linker (from Protocol 1)
-
Amine- or hydroxyl-functionalized pomalidomide derivative (e.g., 4-aminopomalidomide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the pomalidomide derivative (1.0 eq) in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add the tosylated Boc-NH-Piperidine-C5-linker (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected PROTAC precursor.
Protocol 3: Conjugation of this compound to a VHL Ligand via Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for coupling the hydroxyl group of the linker directly to a suitable VHL ligand precursor.
Materials:
-
This compound
-
VHL ligand precursor with a phenolic hydroxyl group
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the VHL ligand precursor (1.0 eq), this compound (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected PROTAC precursor.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a PROTAC precursor using this compound. These values are illustrative and may vary depending on the specific E3 ligase ligand and reaction conditions used.
Table 1: Reaction Conditions and Yields for Linker Activation and Conjugation
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Tosylation of Linker | TsCl, Pyridine | DCM | 0 to RT | 12-16 | 85-95 |
| 2a | Conjugation to Pomalidomide derivative | K₂CO₃ | DMF | 80 | 16 | 60-75 |
| 2b | Conjugation to VHL ligand | PPh₃, DIAD | THF | 0 to RT | 16-24 | 50-70 |
Table 2: Characterization Data for a Representative Boc-Protected PROTAC Precursor
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | ¹H NMR |
| Boc-Linker-Pomalidomide | C₃₃H₃₉N₅O₇ | 618.29 | 618.31 | Consistent with structure |
| Boc-Linker-VHL Ligand | C₄₀H₅₂ClN₅O₇S | 802.33 | 802.35 | Consistent with structure |
Experimental Workflow for PROTAC Synthesis and Evaluation
The successful development of a PROTAC involves a multi-step process, from initial synthesis to comprehensive biological evaluation. The following diagram outlines a typical workflow.
Caption: General workflow for PROTAC development.
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs. The protocols and data presented here provide a foundation for researchers to successfully incorporate this linker into their PROTAC design and development efforts. Careful optimization of reaction conditions and thorough characterization of intermediates and final products are essential for the generation of high-quality PROTAC molecules for subsequent biological evaluation.
Application Notes and Protocols for Coupling Boc-NH-Piperidine-C5-OH to a Warhead
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-Piperidine-C5-OH is a versatile bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This piperidine-based linker offers a balance of rigidity and flexibility, which can be crucial for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
These application notes provide detailed protocols for the coupling of this compound to warheads, which are the moieties that bind to the target protein. The protocols cover two primary scenarios: coupling the carboxylic acid of the linker to an amine-functionalized warhead, and coupling the piperidine (B6355638) nitrogen (after Boc-deprotection) to a carboxylic acid-functionalized warhead. The synthesis of a PIN1 degrader, as described by Liu C, et al., in the Journal of Medicinal Chemistry (2024), is used as a representative example.[1]
Principle of the Reaction
The formation of a stable amide bond is the key chemical transformation for attaching the this compound linker to a warhead. This is typically achieved through the use of peptide coupling reagents that activate the carboxylic acid group, making it susceptible to nucleophilic attack by an amine. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like NHS (N-hydroxysuccinimide), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
The general workflow involves the activation of the carboxylic acid, followed by the addition of the amine-containing component in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction.
Experimental Protocols
Protocol 1: Coupling of this compound to an Amine-Functionalized Warhead
This protocol describes the coupling of the carboxylic acid moiety of this compound to a warhead containing a primary or secondary amine. The synthesis of an intermediate for a PIN1 degrader is used as an example.
Materials:
-
This compound
-
Amine-functionalized warhead (e.g., pomalidomide (B1683931) derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Dissolve the amine-functionalized warhead (1.0 eq) in anhydrous DMF.
-
To this solution, add this compound (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired coupled product.
Protocol 2: Coupling of a Carboxylic Acid-Functionalized Warhead to the Piperidine Moiety
This protocol involves a two-step process: first, the deprotection of the Boc group from the piperidine nitrogen, followed by coupling with a carboxylic acid-functionalized warhead.
Step 1: Boc Deprotection
Materials:
-
This compound coupled product (from Protocol 1 or other synthesis)
-
TFA (Trifluoroacetic acid) or 4M HCl in dioxane
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 20% v/v in DCM) or 4M HCl in dioxane (10 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
If using TFA, co-evaporate with toluene (B28343) to remove residual acid.
-
Neutralize the resulting amine salt by dissolving the residue in DCM and washing with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine derivative, which is often used in the next step without further purification.
Step 2: Amide Coupling
Materials:
-
Deprotected piperidine derivative (from Step 1)
-
Carboxylic acid-functionalized warhead
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
Dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF.
-
Add the deprotected piperidine derivative (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Perform an aqueous work-up as described in Protocol 1 (steps 4 and 5).
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final warhead-linker conjugate.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the coupling reactions. Please note that yields are highly dependent on the specific warhead used and optimization of reaction conditions may be required.
| Coupling Step | Reagents | Solvent | Reaction Time | Purification Method | Typical Yield |
| Protocol 1 | This compound, Amine-Warhead, HATU, DIPEA | DMF | 2-4 hours | Silica Gel Chromatography | 60-80% |
| Protocol 2 | Deprotected Linker, COOH-Warhead, HATU, DIPEA | DMF | 2-4 hours | Silica Gel Chromatography / Prep-HPLC | 50-70% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the two-step coupling of a carboxylic acid-functionalized warhead to this compound.
References
Application Notes and Protocols for the Synthesis and Evaluation of a PIN1 Degrader Utilizing a Boc-NH-Piperidine-C5-OH Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Its overexpression is implicated in a variety of human cancers, making it a compelling target for therapeutic intervention.[1][2][3] Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful strategy to induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[4] This document provides detailed application notes and protocols for the synthesis and evaluation of a PIN1-targeting PROTAC, referred to as PROTAC PIN1 degrader-1 (HY-168037), which incorporates Boc-NH-Piperidine-C5-OH as a key linker component.
PROTAC PIN1 degrader-1 is a heterobifunctional molecule composed of a ligand that binds to PIN1, a linker derived from this compound, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, such as thalidomide.[1][5][6][7][8] The formation of a ternary complex between PIN1, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of PIN1.
Data Presentation
The efficacy of PIN1 degraders is typically quantified by their ability to induce protein degradation (DC50 and Dmax) and their anti-proliferative effects (GI50/IC50). Below is a summary of quantitative data for PROTAC PIN1 degrader-1 and other reported PIN1 degraders.
| Compound | Target | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | GI50/IC50 (nM) | Cell Lines Tested | Reference |
| PROTAC PIN1 degrader-1 (HY-168037/D4) | PIN1 | Thalidomide | 1.8 | N/A | >30,000 | MDA-MB-468, Huh-7, PANC-1 | [1] |
| P1D-34 | PIN1 | Cereblon | 177 | >90 | 2248-3984 | MV-4-11, MOLM-13, HL-60 | [9][10] |
| 158H9 | PIN1 | N/A (Degrader) | ~500 | ~100 | 21.5 (IC50) | BxPC3, MIA PaCa-2, PANC-1, MDA-MB-231, PC3, A549 | [11][12] |
| 164A10 | PIN1 | N/A (Degrader) | ~500 | ~100 | 4.1 (IC50) | BxPC3, MIA PaCa-2, PANC-1, MDA-MB-231, PC3, A549 | [12] |
N/A: Not Available
Signaling and Experimental Workflow Diagrams
To visualize the underlying biological and experimental processes, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 8. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Bond Formation with Boc-NH-Piperidine-C5-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Boc-NH-Piperidine-C5-OH in the formation of amide bonds, a critical step in the synthesis of complex molecules, particularly in the field of drug discovery. The primary application highlighted is its use as a bifunctional linker in the construction of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a versatile chemical building block featuring a piperidine (B6355638) ring functionalized with a Boc-protected amine and a terminal pentanol (B124592) chain. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, preventing its participation in undesired side reactions during synthesis, and can be readily removed under acidic conditions. The terminal hydroxyl group provides a reactive site for conjugation, which, after activation or conversion to a different functional group, can be coupled with a carboxylic acid to form a stable amide bond. This linker is notably used in the synthesis of PROTACs, such as PIN1 degraders, where it connects a warhead targeting a protein of interest to a ligand for an E3 ubiquitin ligase.[1][2]
Key Applications
-
PROTAC Synthesis: this compound is a key linker for creating heterobifunctional PROTAC molecules. The piperidine ring can provide a degree of rigidity to the linker, which can be crucial for optimizing the ternary complex formation between the target protein and the E3 ligase.[1]
-
Fragment-Based Drug Discovery: This linker can be used to connect different molecular fragments to explore structure-activity relationships (SAR).
-
Bioconjugation: After appropriate functionalization, the linker can be used to attach small molecules to biomolecules.
Experimental Protocols
The following protocols describe the activation of the terminal hydroxyl group of this compound and its subsequent coupling with a generic carboxylic acid to form an amide bond, followed by the deprotection of the Boc group.
Protocol 1: Activation of the Terminal Hydroxyl Group via Tosylation
This protocol details the conversion of the terminal alcohol of this compound to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution to introduce an amine for amide coupling.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and stir for 10 minutes.
-
Add tosyl chloride (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the tosylated linker.
Protocol 2: Amide Bond Formation with a Carboxylic Acid
This protocol describes the coupling of the aminated linker (prepared from the tosylated intermediate via substitution with an appropriate amine, e.g., ammonia (B1221849) or a protected diamine, or by converting the tosylate to an azide (B81097) followed by reduction) with a carboxylic acid using HATU as the coupling agent.
Materials:
-
Amine-terminated Boc-NH-Piperidine-C5 linker (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and the amine-terminated Boc-NH-Piperidine-C5 linker (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous LiCl solution (3 times), followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the free amine on the piperidine ring.
Materials:
-
Boc-protected amide product from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected amide in DCM (e.g., 0.1 M solution).
-
Add an equal volume of TFA to the solution (final concentration of TFA is typically 20-50%).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Re-dissolve the residue in a small amount of DCM and carefully neutralize with a saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Data Presentation
The efficiency of amide coupling reactions can vary depending on the specific substrates and reaction conditions. Below is a table summarizing typical parameters for the HATU-mediated coupling described in Protocol 2.
| Parameter | Value/Condition | Notes |
| Carboxylic Acid | 1.1 equivalents | Can be a warhead for a target protein or an E3 ligase ligand. |
| Amine Linker | 1.0 equivalent | The amine-terminated Boc-NH-Piperidine-C5 linker. |
| Coupling Reagent | HATU (1.2 eq) | Other common reagents include HBTU, EDC/HOBt, or PyBOP. |
| Base | DIPEA (3.0 eq) | A non-nucleophilic base is essential. |
| Solvent | Anhydrous DMF | Ensures solubility of reactants. |
| Temperature | Room Temperature | Mild conditions help to prevent side reactions. |
| Reaction Time | 2 - 4 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 60 - 90% | Yields are highly substrate-dependent. |
| Purification | Flash Chromatography | Necessary to remove coupling byproducts and excess reagents. |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for amide bond formation.
PROTAC Mechanism of Action
References
Application Notes and Protocols for Boc Deprotection of Piperidine in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins.[1] The synthesis of these complex molecules is a multi-step process that often necessitates the use of protecting groups to mask reactive functional groups. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, widely employed for the protection of amines, such as the piperidine (B6355638) moiety frequently incorporated into PROTAC linkers and E3 ligase ligands.[2] Its popularity stems from its stability under various conditions and its straightforward removal under acidic conditions.[3]
The selection of an appropriate Boc deprotection method is a critical step in PROTAC synthesis. An ideal method ensures a high yield of the deprotected amine, while simultaneously preventing the degradation of other sensitive functional groups within the PROTAC molecule, such as the warhead or the E3 ligase binder.[2] This document provides detailed protocols for common Boc deprotection methods, a summary of quantitative data, and guidance on troubleshooting potential side reactions.
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation is followed by the fragmentation of the unstable protonated intermediate, leading to the formation of a stable tert-butyl cation and a carbamic acid. The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine.[4] Under the acidic reaction conditions, the newly liberated amine is protonated to form an ammonium (B1175870) salt.[4]
Quantitative Data Summary
The efficiency of Boc deprotection can be influenced by the choice of reagents, solvent, temperature, and the specific substrate. Below is a summary of common deprotection methods with typical reaction conditions and expected yields.
| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) | Notes |
| Standard Acidic | ||||
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM) | 30-60 min | >95% | Highly effective and widely used.[2] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane | 15-60 min | >95% | Often used to obtain the amine as a hydrochloride salt.[2] |
| Mild Acidic | ||||
| Oxalyl Chloride in Methanol (B129727) | Oxalyl Chloride, Methanol | 1-4 h | up to 90% | A milder alternative for substrates sensitive to strong acids.[5][6] |
| Choline Chloride/p-toluenesulfonic acid (DES) | Deep Eutectic Solvent | 15-30 min | ~99% | A green and efficient method. For N-Boc piperidine, deprotection occurs in 15 minutes with almost quantitative yield.[7] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a robust and widely used method for Boc deprotection.
Materials:
-
Boc-protected piperidine-containing PROTAC intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask.[2]
-
Cool the solution to 0 °C using an ice bath.[2]
-
Slowly add TFA (10-20 eq, often as a 20-50% solution in DCM) to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[8]
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected piperidine.[8]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is particularly useful when the final product is desired as a hydrochloride salt, which can sometimes aid in purification and handling.
Materials:
-
Boc-protected piperidine-containing PROTAC intermediate
-
4M HCl in 1,4-Dioxane
-
Methanol or Dichloromethane (DCM)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in a minimal amount of a suitable solvent like DCM or Methanol.[2]
-
To the stirred solution, add 4M HCl in 1,4-Dioxane (typically 4-10 equivalents of HCl). A 1:1 mixture of the HCl/dioxane solution and methanol can also be effective.[2]
-
Stir the reaction at room temperature for 15-60 minutes.[2]
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is the amine hydrochloride salt.[2]
-
To precipitate the salt, triturate the residue with cold diethyl ether, and collect the solid by filtration.[2]
Decision Workflow for Choosing a Boc Deprotection Method
The choice of deprotection method is critical and depends on the stability of the PROTAC molecule to acidic conditions.
Caption: Decision tree for selecting a Boc deprotection method.
Experimental Workflow for Boc Deprotection and Work-up
The general workflow for the deprotection and subsequent work-up is outlined below.
Caption: General experimental workflow for Boc deprotection.
Troubleshooting and Side Reactions
While Boc deprotection is generally a reliable reaction, certain side reactions can occur, particularly with complex molecules like PROTACs.
Incomplete Deprotection:
-
Cause: Insufficient acid concentration, short reaction time, or low temperature.[9]
-
Solution: Increase the concentration of the acid, prolong the reaction time while monitoring with TLC or LC-MS, or moderately increase the temperature.[9]
Alkylation by tert-butyl cation:
-
Cause: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic residues in the PROTAC molecule, such as electron-rich aromatic rings or thiols.[9]
-
Solution: Use scavengers to trap the tert-butyl cation. Common scavengers include triethylsilane (TES) or thioanisole, typically used at a concentration of 5-10% (v/v).[9]
Conclusion
The Boc deprotection of piperidine is a critical step in the synthesis of many PROTACs. A thorough understanding of the reaction mechanism, careful selection of the deprotection protocol based on the substrate's sensitivity, and awareness of potential side reactions are essential for the successful synthesis of these next-generation therapeutics. The protocols and data provided in these application notes serve as a comprehensive guide for researchers in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Boc-NH-Piperidine-C5-OH in the Synthesis of Rigid PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Boc-NH-Piperidine-C5-OH as a precursor for constructing rigid linkers in Proteolysis Targeting Chimeras (PROTACs). The inclusion of a piperidine (B6355638) ring imparts conformational rigidity to the linker, a strategy often employed to enhance the efficacy of PROTACs by pre-organizing the molecule into a productive conformation for ternary complex formation with the target protein and an E3 ligase.
Introduction to Rigid Linkers in PROTAC Design
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system. They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker's composition and rigidity are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).
Rigid linkers, such as those derived from piperidine scaffolds, offer several advantages over flexible alkyl or PEG linkers:
-
Conformational Constraint: A rigid linker can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to improved degradation efficiency.
-
Improved Selectivity: By restricting the possible orientations of the POI and E3 ligase, rigid linkers can enhance selectivity for the target protein.
-
Enhanced Physicochemical Properties: Piperidine-containing linkers can improve solubility and metabolic stability compared to more lipophilic and flexible linkers.
This compound is a versatile building block for the synthesis of such rigid linkers, featuring a protected amine for sequential coupling and a hydroxyl group for further functionalization or attachment to a POI or E3 ligase ligand.
Case Study: Synthesis of a PIN1 Degrader
Recent research has explored the use of piperidine-based linkers in the development of PROTACs targeting the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1), a protein implicated in various cancers. A study by Liu C, et al. (2024) described the synthesis of PIN1 PROTACs derived from a potent inhibitor.[1][2] While the study concluded that the resulting PIN1 PROTACs did not exhibit significant antiproliferative activity, the synthetic strategy serves as a valuable example for the application of piperidine-containing linkers.
One of the synthesized PROTACs, referred to as compound D4 in commercial contexts, incorporates a piperidine-C5 linker and utilizes a thalidomide (B1683933) derivative as the E3 ligase (Cereblon) ligand.[3][4]
Quantitative Data Summary
The following table summarizes representative degradation data for PIN1-targeting PROTACs from published literature. It is important to note that the specific PIN1 PROTAC synthesized from this compound in the Liu et al. study did not show significant biological activity. The data below is for illustrative purposes to demonstrate typical quantitative endpoints for PROTAC evaluation.
| PROTAC Name | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| P1D-34 | PIN1 | Cereblon | 177 nM | >90% | MV-4-11 | Shi et al., 2024 |
| 158H9 | PIN1 | Not Applicable (induces degradation) | ~500 nM | ~100% | BxPC3 | Alboreggia et al., 2024[5] |
| 164A10 | PIN1 | Not Applicable (induces degradation) | ~500 nM | ~100% | BxPC3 | Alboreggia et al., 2024[5] |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
The following are representative protocols for the synthesis of a PROTAC utilizing a piperidine-based linker and for the biological evaluation of its degradation activity.
Protocol 1: Synthesis of a Representative PIN1 PROTAC using a Piperidine-C5 Linker
This protocol is a representative example of how this compound could be used to synthesize a PROTAC, based on established synthetic methodologies for similar molecules.
Step 1: Synthesis of the Linker-E3 Ligase Ligand Intermediate
-
Activation of the E3 Ligase Ligand: To a solution of a suitable thalidomide derivative with a carboxylic acid handle (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxoisoindoline-5-carboxylic acid) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 30 minutes.
-
Coupling with the Linker: Add a solution of an amino-functionalized piperidine-C5 linker (derived from this compound) to the activated E3 ligase ligand solution. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the linker-E3 ligase ligand intermediate.
Step 2: Coupling of the POI Ligand to the Linker-E3 Ligase Ligand Intermediate
-
Boc Deprotection: Dissolve the linker-E3 ligase ligand intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc protecting group from the piperidine nitrogen. Stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure.
-
Activation of the POI Ligand: In a separate flask, dissolve the PIN1 inhibitor (with a carboxylic acid handle for conjugation) in anhydrous DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir for 30 minutes at room temperature.
-
Final Coupling: Add the deprotected linker-E3 ligase ligand intermediate to the activated POI ligand solution. Stir the reaction mixture at room temperature overnight.
-
Final Purification: Purify the final PROTAC compound using preparative reverse-phase HPLC to yield the desired product. Characterize the final compound by NMR and mass spectrometry.
Protocol 2: Western Blotting for PROTAC-mediated Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., PIN1) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
Applications of Piperidine-Containing Linkers in Drug Discovery: Application Notes and Protocols
Introduction
The piperidine (B6355638) ring is a ubiquitous saturated heterocycle and is considered a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] Beyond its role as a primary pharmacophore, the piperidine moiety is increasingly utilized as a linker component in advanced therapeutic modalities.[2] Its incorporation into linker structures for bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) offers significant advantages. Piperidine-containing linkers can impart conformational rigidity, enhance metabolic stability, and improve crucial physicochemical properties such as aqueous solubility, addressing key challenges in modern drug design.[4][5][6][7]
Application Note I: Piperidine Linkers in PROTACs
Background: The PROTAC Mechanism
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[8] They consist of two distinct ligands connected by a chemical linker: one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase.[9] This binding induces the formation of a ternary complex (POI-PROTAC-E3 ligase), facilitating the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[10] The polyubiquitinated POI is then recognized and degraded by the cell's proteasome, offering a catalytic mode of action that distinguishes it from traditional occupancy-based inhibitors.[11]
Role and Advantages of Piperidine Linkers in PROTACs
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex and the molecule's overall physicochemical properties.[6][9] Incorporating piperidine rings into the linker is a key strategy for optimizing PROTAC performance.
-
Enhanced Rigidity and Conformational Control : Unlike flexible alkyl or PEG linkers, the cyclic structure of piperidine imparts rigidity.[10] This conformational constraint can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding and enhancing degradation efficiency.[5][9] A notable example is the development of ARV-110, an androgen receptor (AR) degrader, where introducing a piperidine group into the linker increased its rigidity, leading to a more stable ternary complex and improved AR degradation.[]
-
Improved Physicochemical and Pharmacokinetic Properties : PROTACs often fall "beyond the Rule of 5," possessing high molecular weights and poor drug-like properties.[13] Piperidine-containing linkers can help mitigate these issues by enhancing aqueous solubility (as the basic nitrogen can be protonated) and improving metabolic stability.[4][5][6] These improvements can lead to better cell permeability and more favorable pharmacokinetic profiles.[4][14]
Caption: General structure of a PROTAC molecule.
Quantitative Data: Impact of Piperidine Linkers on PROTAC Efficacy
The linker's structure directly impacts the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The tables below summarize data for Androgen Receptor (AR) and BRD4-targeting PROTACs, illustrating how linker modifications affect efficacy.
Table 1: Efficacy of Androgen Receptor (AR) PROTACs with Varied Linkers
| PROTAC ID | Linker Moiety | Permeability (A2B, 10⁻⁶ cm/s) | Efflux Ratio | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|---|
| 14 | Cereblon ligand without carbonyl | 1.1 | 11 | Inactive | N/A |
| 15 | Cereblon ligand with carbonyl | 0.3 | >30 | 10 | 33 |
| 20d | PEG-Linker | <0.7 | >12 | 1 | 91 |
Data synthesized from a study on AR PROTACs, highlighting how small structural changes in the linker or E3 ligand can dramatically alter biological activity.[14]
Table 2: Efficacy of BRD4-Targeting PROTACs with a Piperazine-Containing Linker
| Compound ID | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| 32 | 9 | 100 | 85 |
| 33 | 12 | 25 | >95 |
| 34 | 15 | 10 | >95 |
| 35 | 18 | 50 | 90 |
Data illustrates the effect of linker length on the degradation of BRD4. A piperazine-containing linker of 15 atoms was found to be optimal for this series.[10]
Application Note II: Piperidine Linkers in Antibody-Drug Conjugates (ADCs)
Background: The ADC Mechanism
Antibody-Drug Conjugates (ADCs) are targeted therapies that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic payload.[15] The three components are joined by a chemical linker.[16] The antibody directs the ADC to a specific antigen on the surface of cancer cells, after which the ADC is internalized. Once inside the cell, the linker is cleaved (or the antibody is degraded), releasing the cytotoxic payload to induce cell death.[17]
Role and Advantages of Piperidine Linkers in ADCs
The linker in an ADC is crucial for its safety and efficacy, requiring a delicate balance between stability in systemic circulation and efficient payload release within the target cell.[16][17]
-
Enhanced Stability and Pharmacokinetics : A primary role of the linker is to ensure the ADC remains intact in the bloodstream to minimize off-target toxicity.[17] The inherent metabolic stability of the piperidine ring can contribute to the overall stability of the ADC.[4]
-
Modulation of Physicochemical Properties : The hydrophilicity of the linker is a key parameter that can prevent aggregation and improve the pharmacokinetic profile of an ADC.[16] Piperidine moieties, especially when functionalized, can be used to fine-tune the solubility and polarity of the linker-payload complex, which is particularly important when working with highly hydrophobic payloads.[7][18]
Table 3: Comparison of Common Linker Properties in Drug Conjugates
| Linker Type | Cleavage Mechanism | Key Characteristics |
|---|---|---|
| Hydrazone | Acid-Cleavable | Stable at neutral pH, cleaved in acidic endosomes/lysosomes.[15] |
| Dipeptide (e.g., Val-Cit) | Enzyme-Cleavable | Cleaved by lysosomal proteases (e.g., Cathepsin B). High stability in circulation.[17] |
| Glucuronide | Enzyme-Cleavable | Cleaved by β-glucuronidase. Can show lower aggregation than dipeptides.[15] |
| Non-Cleavable | Antibody Degradation | Payload is released only after complete lysosomal degradation of the antibody.[17] |
This table summarizes the properties of common linker classes used in ADCs. Piperidine can be incorporated as a stable, property-modulating component within these linker types.
Protocols
Protocol 1: Generalized Synthesis of a Piperidine-Containing PROTAC
This protocol describes a generalized two-step synthesis for a PROTAC using amide condensation, a common method for connecting the three components.
Materials:
-
Piperidine-containing bifunctional linker (e.g., with amine and carboxylic acid termini)
-
POI-binding ligand with a suitable functional group (e.g., carboxylic acid)
-
E3 ligase ligand with a suitable functional group (e.g., amine)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Standard workup and purification reagents (solvents, silica (B1680970) gel for chromatography)
Procedure:
-
Step 1: Coupling of Linker to First Ligand (e.g., E3 Ligase Ligand) a. Dissolve the E3 ligase ligand (e.g., pomalidomide (B1683931) derivative with an amine) and the piperidine-linker (with a carboxylic acid) in anhydrous DMF. b. Add the organic base (DIPEA, ~3 equivalents). c. Add the coupling reagent (HATU, ~1.2 equivalents) and stir the reaction at room temperature until completion (monitor by LC-MS). d. Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). e. Purify the resulting intermediate using flash column chromatography.
-
Step 2: Coupling of Intermediate to Second Ligand (POI Ligand) a. If the linker-E3 ligand intermediate has a protecting group (e.g., Boc on a terminal amine), deprotect it under appropriate conditions (e.g., TFA in DCM). b. Dissolve the deprotected intermediate and the POI-binding ligand (with a carboxylic acid) in anhydrous DMF. c. Repeat the coupling procedure as described in steps 1b-1e. d. The final PROTAC product is purified by flash chromatography or preparative HPLC to yield the desired compound.[19]
Caption: Generalized workflow for PROTAC synthesis.
Protocol 2: Western Blot for Quantifying PROTAC-Mediated Protein Degradation
This protocol provides a standard method to assess the efficacy of a PROTAC by measuring the reduction in the level of a target protein in cultured cells.[20]
Materials:
-
Cell line expressing the POI (e.g., HeLa, MDA-MB-231).[20]
-
PROTAC stock solution (e.g., in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, α-tubulin).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and add ice-cold lysis buffer.[20] b. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[20] c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[20] d. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[20]
-
SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Boil samples at 95°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.[20] d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[20] b. Incubate the membrane with the primary antibody for the POI overnight at 4°C. c. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. b. Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control. c. Quantify the band intensities using densitometry software (e.g., ImageJ).[20] d. Normalize the POI band intensity to the corresponding loading control band intensity. e. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[20]
Caption: Standard experimental workflow for Western Blot analysis.
References
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. precisepeg.com [precisepeg.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. explorationpub.com [explorationpub.com]
- 13. scispace.com [scispace.com]
- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Reactions with Boc-NH-Piperidine-C5-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl (5-hydroxypentyl)(piperidin-4-yl)carbamate, commonly referred to as Boc-NH-Piperidine-C5-OH, is a bifunctional linker of significant interest in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, allows for rational design and optimization.
This compound serves as a versatile building block for the linker component. Its structure incorporates a protected piperidine (B6355638) nitrogen (Boc group), which can be deprotected to allow for further chemical modification, and a terminal primary alcohol on a five-carbon chain, providing a reactive handle for conjugation to other molecular fragments. This application note provides detailed experimental protocols for the utilization of this compound in the synthesis of PROTACs, with a specific focus on its application in the development of a PIN1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) degrader.
Signaling Pathways and Experimental Workflows
The primary application of this compound is in the synthesis of PROTACs. The general mechanism of action for a PROTAC involves inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The experimental workflow for synthesizing a PROTAC using this linker typically involves a multi-step process.
Caption: General workflow for PROTAC synthesis using this compound.
Key Experiments and Protocols
The following protocols detail the chemical reactions involved in the synthesis of a PROTAC, utilizing this compound as a key linker component. The specific example is based on the synthesis of a PIN1 degrader.
Experiment 1: Ether Synthesis via Mitsunobu Reaction
This protocol describes the coupling of the hydroxyl group of this compound with a phenolic group on a target-binding ligand precursor. The Mitsunobu reaction is a versatile method for achieving this transformation with inversion of stereochemistry at the alcohol carbon, although in this case, the carbon is achiral.
Reaction Scheme:
Materials:
-
This compound
-
Phenolic target ligand precursor
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Protocol:
-
To a solution of the phenolic target ligand precursor (1.0 eq) and this compound (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ether-linked conjugate.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Reagents | Solvent | Time (h) | Yield (%) |
| Phenolic Ligand Precursor | This compound | PPh₃, DIAD | THF | 12-24 | 60-80* |
*Yields are typical for Mitsunobu reactions of this type and may vary depending on the specific substrates.
Experiment 2: Boc Deprotection
This step removes the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen, exposing the secondary amine for subsequent coupling with the E3 ligase ligand.
Reaction Scheme:
Materials:
-
Boc-protected ether-linked conjugate from Experiment 1
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolve the Boc-protected conjugate (1.0 eq) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10-20 eq) or a solution of 4M HCl in 1,4-dioxane to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected amine. This product is often used in the next step without further purification.
Quantitative Data Summary:
| Starting Material | Reagent | Solvent | Time (h) | Yield (%) |
| Boc-protected linker-ligand conjugate | TFA or 4M HCl | DCM | 1-4 | >95* (crude) |
*Deprotection reactions are typically high-yielding.
Experiment 3: Amide Bond Formation
This final step couples the deprotected amine-linker-ligand conjugate with a carboxylic acid functional group on the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or lenalidomide (B1683929) for Cereblon, or a VHL ligand).
Reaction Scheme:
Materials:
-
Deprotected amine-linker-ligand conjugate from Experiment 2
-
Carboxylic acid-functionalized E3 ligase ligand
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) and 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography or preparative HPLC
Protocol:
-
To a solution of the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) or EDC (1.2 eq) and HOBt (1.2 eq).
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the deprotected amine-linker-ligand conjugate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final PROTAC molecule.
Quantitative Data Summary:
| Amine Component | Carboxylic Acid Component | Coupling Reagents | Base | Solvent | Time (h) | Yield (%) |
| Deprotected linker-ligand conjugate | E3 Ligase Ligand | HATU or EDC/HOBt | DIPEA | DMF | 4-12 | 40-70* |
*Yields for amide coupling reactions can vary significantly based on the steric and electronic properties of the coupling partners.
Logical Relationships in PROTAC Synthesis
The synthesis of a functional PROTAC molecule requires the successful execution of a series of chemical transformations in a specific order. The logical flow ensures the correct assembly of the three key components: the target-binding ligand, the linker, and the E3 ligase ligand.
Caption: Logical sequence of steps for the assembly of a PROTAC molecule.
Conclusion
This compound is a valuable and adaptable linker for the synthesis of PROTACs. The protocols provided herein outline a reliable synthetic route for its incorporation into a final PROTAC molecule. The success of each step is contingent upon careful execution of the experimental procedures and appropriate purification techniques. These application notes serve as a guide for researchers in the field of targeted protein degradation and drug discovery, enabling the efficient synthesis of novel PROTACs for the investigation and potential treatment of various diseases.
Application Notes and Protocols for the Purification of PROTACs Synthesized with Boc-NH-Piperidine-C5-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to selectively eliminate disease-causing proteins by co-opting the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two moieties.[3][4] The linker is a critical component that significantly influences the PROTAC's efficacy, selectivity, and physicochemical properties.[4][5]
This application note provides detailed protocols for the purification of PROTACs synthesized using the Boc-NH-Piperidine-C5-OH linker. This linker incorporates a piperidine (B6355638) ring, which can enhance rigidity and solubility, potentially leading to more favorable conformations for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][6][7] The purification of these complex molecules is a critical step in their development, directly impacting their biological activity and the reliability of experimental data. This guide will cover common purification techniques, including flash chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), providing researchers with the necessary information to obtain highly pure PROTACs for their studies.
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1][8] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2][8]
Synthetic and Purification Workflow Overview
The synthesis of a PROTAC using this compound typically involves a multi-step process. The initial step is the deprotection of the Boc-protected amine, followed by coupling reactions to attach the E3 ligase ligand and the POI ligand. Each step necessitates a purification process to isolate the desired intermediate and the final PROTAC molecule.
Experimental Protocols
Boc Deprotection of this compound
The removal of the tert-butyloxycarbonyl (Boc) protecting group is typically the first step in utilizing the this compound linker. This is commonly achieved under acidic conditions.[9]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) or 4M HCl in 1,4-Dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Protocol using TFA:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq, often as a 20-50% solution in DCM) to the stirred solution.[9]
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude amine salt is often used directly in the next coupling step without further purification.[10]
Protocol using HCl in Dioxane:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like DCM or Methanol (B129727).
-
To the stirred solution, add 4M HCl in 1,4-Dioxane (typically 4-10 equivalents of HCl).[9]
-
Stir the reaction at room temperature for 15-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is the amine hydrochloride salt.[9]
| Deprotection Method | Reagents | Time (min) | Typical Yield | Notes |
| TFA | 20-50% TFA in DCM | 30-60 | >95% | Highly effective and common.[9] |
| HCl in Dioxane | 4M HCl in Dioxane | 15-60 | >95% | Yields the hydrochloride salt.[9] |
Purification of PROTACs
The choice of purification technique depends on the scale of the synthesis, the physicochemical properties of the PROTAC, and the required purity level.
Flash chromatography is a rapid and efficient method for the purification of intermediate compounds and for the initial cleanup of the final crude PROTAC.[11] It is particularly useful for removing bulk impurities after the synthesis steps.
Materials:
-
Crude PROTAC sample
-
Silica (B1680970) gel for flash chromatography
-
Appropriate solvent system (e.g., a gradient of methanol in dichloromethane)[10]
-
Flash chromatography system
-
Collection tubes
Protocol:
-
Dissolve the crude PROTAC in a minimal amount of the loading solvent (e.g., DCM).
-
Load the sample onto a pre-equilibrated silica gel column.
-
Elute the compound using a gradient of an appropriate solvent system (e.g., 0-10% methanol in dichloromethane).
-
Collect fractions based on UV absorbance.
-
Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
| Parameter | Setting |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of Methanol in Dichloromethane |
| Detection | UV at 254 nm and/or 280 nm |
| Typical Loading | 1-10% of column weight |
Reversed-phase HPLC (RP-HPLC) is a high-resolution technique widely used for the final purification of PROTACs to achieve high purity levels (often >99%).[12][13]
Materials:
-
Partially purified or crude PROTAC sample
-
HPLC grade solvents (e.g., acetonitrile (B52724), water, trifluoroacetic acid)
-
Preparative RP-HPLC system with a suitable column (e.g., C18)
-
Fraction collector
Protocol:
-
Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, methanol).
-
Inject the sample onto the preparative RP-HPLC column.
-
Elute the PROTAC using a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile using a UV detector at appropriate wavelengths.
-
Collect fractions corresponding to the desired peak.
-
Confirm the purity of the collected fractions by analytical HPLC-MS.
-
Combine the pure fractions and lyophilize to obtain the final product.
| Parameter | Setting |
| Column | C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30-60 minutes |
| Flow Rate | 20-100 mL/min (preparative) |
| Detection | UV at 254 nm and/or 280 nm |
SFC is a "green" chromatography technique that offers faster separations and reduced solvent consumption compared to HPLC.[14][15] It is particularly advantageous for the purification of complex and chiral molecules.[12][16]
Materials:
-
PROTAC sample
-
SFC grade solvents (e.g., methanol, ethanol)
-
Preparative SFC system with a suitable column
-
Fraction collector
Protocol:
-
Dissolve the PROTAC sample in a suitable solvent (e.g., methanol, DCM/methanol).
-
Inject the sample onto the SFC column.
-
Elute the PROTAC using a gradient of a co-solvent (e.g., methanol) in supercritical CO2.
-
Monitor the elution profile using a UV detector and/or mass spectrometer.
-
Collect fractions corresponding to the desired peak.
-
Confirm the purity of the collected fractions by analytical SFC-MS or HPLC-MS.
-
Evaporate the solvent to obtain the pure PROTAC.
| Parameter | Setting |
| Mobile Phase | Supercritical CO2 with a co-solvent (e.g., Methanol) |
| Column | Various available (e.g., Diol, 2-Ethylpyridine) |
| Gradient | 5-40% co-solvent over 5-15 minutes |
| Flow Rate | 50-200 g/min (preparative) |
| Detection | UV and/or MS |
Data Presentation
The following table provides representative data for the purification of a hypothetical PROTAC synthesized using a piperidine-based linker, illustrating the increase in purity at each stage.
| Purification Step | Starting Purity (LC-MS Area %) | Final Purity (LC-MS Area %) | Recovery (%) |
| Flash Chromatography | ~40% | ~85% | 70-80% |
| Preparative HPLC | ~85% | >98% | 50-70% |
| Preparative SFC | ~85% | >99% | 60-80% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor resolution in flash chromatography | Inappropriate solvent system | Optimize the solvent gradient. |
| Overloading of the column | Reduce the amount of sample loaded. | |
| Broad peaks in HPLC | Column degradation | Use a new or different column. |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase. | |
| Low recovery from purification | Compound precipitation | Improve solubility in the mobile phase. |
| Adsorption to column material | Use a different stationary phase. | |
| Compound degradation during purification | Acid sensitivity (TFA in mobile phase) | Use a mobile phase with a different modifier (e.g., formic acid). |
Conclusion
The successful purification of PROTACs synthesized with the this compound linker is essential for their subsequent biological evaluation. This application note provides a comprehensive overview of standard purification protocols, including flash chromatography for initial cleanup and HPLC or SFC for achieving high purity. The choice of the optimal purification strategy will depend on the specific properties of the PROTAC molecule and the desired scale and purity. By following these detailed protocols and troubleshooting guidelines, researchers can effectively purify their PROTACs and advance their research in targeted protein degradation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selekt.biotage.com [selekt.biotage.com]
- 12. reachseparations.com [reachseparations.com]
- 13. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmainventor.com [pharmainventor.com]
Application Notes and Protocols for PROTACs Containing Boc-NH-Piperidine-C5-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, significantly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.
The Boc-NH-Piperidine-C5-OH linker is a valuable building block in PROTAC synthesis. The piperidine (B6355638) ring introduces a degree of rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein and the E3 ligase. The Boc-protected amine and the terminal hydroxyl group provide versatile handles for a modular and controlled synthetic strategy. This document provides detailed application notes and protocols for the characterization of PROTACs containing the this compound linker, with a focus on a PIN1-targeting PROTAC as a case study.
Signaling Pathway of PROTAC-Mediated PIN1 Degradation
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a key regulator in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Overexpression of PIN1 is implicated in numerous cancers, making it an attractive therapeutic target.[1][2][3] PROTACs targeting PIN1 hijack the ubiquitin-proteasome system to induce its degradation, thereby disrupting downstream oncogenic signaling pathways. The general mechanism involves the PROTAC simultaneously binding to PIN1 and an E3 ligase (e.g., Cereblon), leading to the ubiquitination of PIN1 and its subsequent degradation by the proteasome.[4] This abrogates PIN1's ability to regulate oncoproteins like c-Myc and Cyclin D1, and tumor suppressors, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[5][6]
Data Presentation
The following tables summarize the characterization data for a representative PIN1-targeting PROTAC, P1D-34, which incorporates a piperidine-based linker.
Table 1: In Vitro Degradation Profile of PIN1 PROTAC (P1D-34)
| Parameter | Value | Cell Line | Assay | Reference |
| DC50 | 177 nM | MV-4-11 (AML) | Western Blot | [2][3][4][5][6][7] |
| Dmax | >95% | MV-4-11 (AML) | Western Blot | [4] |
Table 2: Anti-proliferative Activity of PIN1 PROTAC (P1D-34)
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 2248 | Cell Viability Assay | [6] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 3984 | Cell Viability Assay | [6] |
| HL-60 | Acute Promyelocytic Leukemia | 3925 | Cell Viability Assay | [6] |
Experimental Protocols
Protocol 1: Synthesis of a PIN1-Targeting PROTAC
This protocol describes a generalized two-step synthesis for conjugating a PIN1 ligand and an E3 ligase ligand using the this compound linker.
Materials:
-
This compound linker
-
PIN1 ligand with a carboxylic acid moiety (e.g., a derivative of Sulfopin)
-
E3 ligase ligand with a carboxylic acid moiety (e.g., Thalidomide derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)
Step 1: Amide Coupling of PIN1 Ligand to the Linker
-
Dissolve the PIN1 ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected PROTAC intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.
-
Add TFA (10-20 eq, typically a 20-50% solution in DCM) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized intermediate, which is often used in the next step without further purification.
Step 3: Amide Coupling of E3 Ligase Ligand
-
Dissolve the amine-functionalized intermediate from Step 2 (1.0 eq) and the E3 ligase ligand with a carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere overnight.
-
Monitor the reaction progress by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot Analysis of PIN1 Degradation
This protocol outlines the procedure for assessing the degradation of PIN1 in a cellular context.
Materials:
-
Human cancer cell line expressing PIN1 (e.g., MV-4-11)
-
Complete cell culture medium
-
PIN1-targeting PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PIN1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PIN1 PROTAC (e.g., 0, 10, 100, 500, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a proteasome inhibitor co-treatment group.
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-PIN1 antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody (GAPDH or β-actin).
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the PIN1 signal to the loading control to determine the percentage of protein degradation.
Protocol 3: Cell Viability Assay
This protocol describes the use of a colorimetric assay (e.g., MTT or CCK-8) to assess the effect of the PIN1 PROTAC on cell proliferation.
References
- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 4. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Boc-NH-Piperidine-C5-OH in Modulating Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-Piperidine-C5-OH is a versatile chemical linker primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that modulate protein-protein interactions (PPIs) by inducing the degradation of a target protein. Instead of directly inhibiting the function of a protein or disrupting a PPI at an interface, PROTACs hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate the protein of interest entirely.
The this compound linker serves as a crucial component in the architecture of a PROTAC, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The physicochemical properties of the linker, such as its length, rigidity, and solubility, are critical for the efficacy of the PROTAC, as they dictate the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This induced proximity is the key protein-protein interaction modulated by this technology, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This document provides detailed application notes and protocols for the use of this compound in the synthesis and characterization of PROTACs, with a focus on degraders of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), a key regulator in various oncogenic signaling pathways.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using the this compound linker operate through a catalytic mechanism to induce the degradation of a target protein. The process can be summarized in the following steps:
-
Binary Complex Formation: The PROTAC, once inside the cell, binds to both the target protein (e.g., Pin1) and an E3 ubiquitin ligase (e.g., Cereblon [CRBN]) to form two separate binary complexes.
-
Ternary Complex Formation: These binary complexes then associate to form a key ternary complex, bringing the target protein into close proximity with the E3 ligase.
-
Ubiquitination: The E3 ligase, now in proximity to the target protein, facilitates the transfer of ubiquitin from an E2-ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling of PROTAC: The PROTAC is then released and can bind to another target protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.
Featured Application: Pin1 Degradation in Oncology
Pin1 is a peptidyl-prolyl isomerase that is overexpressed in many human cancers and plays a crucial role in oncogenesis by regulating the function of numerous proteins involved in cell cycle progression and survival. Therefore, targeted degradation of Pin1 presents a promising therapeutic strategy. PROTACs utilizing the this compound linker have been successfully developed to degrade Pin1.
Pin1 Signaling Pathways
Pin1 exerts its oncogenic effects by modulating the activity of several key signaling proteins. Degradation of Pin1 via a PROTAC can, therefore, have significant downstream effects on these pathways, leading to anti-tumor activity.
Caption: Pin1 signaling pathway and the mechanism of its degradation by a PROTAC.
Quantitative Data for Pin1 PROTACs
The efficacy of PROTACs is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). Below is a summary of publicly available data for two notable Pin1 PROTACs.
| PROTAC Name | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| P1D-34 | Pin1 | CRBN Ligand | 177 nM | 95% | MV-4-11 | [1][2] |
| PROTAC Pin1 degrader-1 (HY-168037) | Pin1 | Thalidomide (CRBN) | 1.8 nM | Not Reported | MDA-MB-468 | [3][4] |
Experimental Protocols
The following section provides detailed protocols for the characterization of Pin1 PROTACs synthesized using linkers such as this compound.
Experimental Workflow for PROTAC Characterization
Caption: A typical experimental workflow for the characterization of a novel PROTAC.
Protocol 1: Western Blot Analysis of Pin1 Degradation
This protocol is for determining the dose-dependent degradation of Pin1 in a cancer cell line (e.g., MV-4-11) after treatment with a Pin1 PROTAC.
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Pin1 PROTAC (e.g., P1D-34) dissolved in DMSO
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Pin1, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed MV-4-11 cells in 6-well plates at a density of 1 x 10^6 cells/well and culture overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the Pin1 PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours. Include a DMSO-only control.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris gel and run the electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Pin1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-Actin antibody as a loading control.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the Pin1 signal to the Actin signal. Plot the relative Pin1 levels against the PROTAC concentration to determine the DC50 value.[5]
Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is to qualitatively or semi-quantitatively assess the formation of the Pin1-PROTAC-E3 ligase ternary complex.
Materials:
-
Cells expressing tagged versions of Pin1 (e.g., FLAG-Pin1) and the E3 ligase (e.g., HA-CRBN)
-
Pin1 PROTAC
-
DMSO
-
Lysis buffer (e.g., Triton X-100 based buffer)
-
Anti-FLAG magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary and secondary antibodies for Western blotting (anti-FLAG, anti-HA, anti-Pin1)
Procedure:
-
Cell Treatment: Treat cells expressing tagged proteins with the Pin1 PROTAC or DMSO for a specified time (e.g., 4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with anti-FLAG magnetic beads to pull down FLAG-Pin1.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against FLAG (to confirm Pin1 pulldown) and HA (to detect co-immunoprecipitated CRBN). An increased HA-CRBN signal in the PROTAC-treated sample compared to the DMSO control indicates the formation of the ternary complex.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs, a powerful class of molecules for inducing the degradation of disease-relevant proteins. By enabling the formation of a ternary complex between a target protein and an E3 ligase, PROTACs containing this linker can effectively modulate protein-protein interactions to achieve therapeutic effects. The protocols and data presented here provide a framework for the application of this compound in the development and characterization of novel protein degraders, particularly those targeting Pin1 in cancer. Further optimization of the linker chemistry and a deeper understanding of the determinants of ternary complex stability will continue to advance this exciting therapeutic modality.
References
Application Notes and Protocols for the Incorporation of Boc-NH-Piperidine-C5-OH in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the bifunctional linker, Boc-NH-Piperidine-C5-OH, into solid-phase synthesis (SPPS) workflows. This linker is particularly valuable in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), where precise control over linker length and functionality is crucial. The protocols provided herein are based on established Boc/Bzl solid-phase synthesis strategies.
Introduction
This compound is a versatile linker containing a Boc-protected secondary amine and a terminal carboxylic acid. This structure allows for its directional immobilization onto an amine-functionalized solid support and subsequent extension of a molecular entity from the piperidine (B6355638) nitrogen. The piperidine ring introduces a degree of conformational rigidity into the linker, which can be advantageous in optimizing the spatial orientation of the final molecule, a critical factor in drug design, particularly for PROTACs. The C5 alkyl chain provides spacing between the piperidine moiety and the point of attachment to the resin.
The primary application of this linker is in the solid-phase synthesis of PROTACs, where one end of the linker is attached to a solid support, and the other end is sequentially coupled to a ligand for an E3 ubiquitin ligase and a ligand for a protein of interest (POI).
Data Presentation
The following table summarizes representative quantitative data for the solid-phase synthesis of a model compound using the this compound linker. Please note that actual yields and purities are sequence-dependent and may require optimization of the described protocols.
| Step | Parameter | Typical Value | Notes |
| 1. Linker Coupling | Coupling Efficiency | >95% | Monitored by Kaiser test on a resin sample after coupling. |
| 2. Boc Deprotection | Deprotection Efficiency | >99% | Monitored by Kaiser test after TFA treatment and neutralization. |
| 3. Moiety Coupling | Coupling Efficiency | 90-98% | Dependent on the steric hindrance of the coupled moiety. May require double coupling. |
| 4. Final Cleavage | Crude Product Yield | 60-85% | Based on the initial resin loading. |
| 5. Purification | Final Purity (HPLC) | >95% | After preparative RP-HPLC. |
| Final Overall Yield | 25-50% | Dependent on the number of steps and purification efficiency. |
Experimental Protocols
The following protocols detail the manual solid-phase synthesis of a molecule incorporating this compound on an aminomethylated polystyrene resin.
Materials and Reagents
-
Aminomethylated polystyrene resin (100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Piperidine (for Kaiser test)
-
Ninhydrin (for Kaiser test)
-
Pyridine (for Kaiser test)
-
Ethanol (for Kaiser test)
-
Diethyl ether, cold
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH)
Protocol 1: Attachment of this compound to Aminomethyl Resin
This protocol describes the coupling of the linker's carboxylic acid to the amine groups of the solid support.
-
Resin Swelling:
-
Place the aminomethylated polystyrene resin (1.0 g, 1.0 mmol) in a fritted reaction vessel.
-
Add DMF (10 mL) and gently agitate for 1 hour to swell the resin.
-
Drain the DMF.
-
-
Linker Activation:
-
In a separate vial, dissolve this compound (3 equivalents, 3.0 mmol, 859 mg) and HOBt (3 equivalents, 3.0 mmol, 459 mg) in DMF (10 mL).
-
Add DIC (3 equivalents, 3.0 mmol, 470 µL) to the solution and allow it to pre-activate for 15 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads, wash thoroughly with DMF and DCM, and dry.
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue/purple beads), continue the reaction for another 2 hours or consider a second coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
-
Drying:
-
Dry the resin under vacuum for several hours to obtain the linker-functionalized resin.
-
Protocol 2: Chain Elongation on the Piperidine Linker
This protocol outlines the deprotection of the Boc group on the piperidine nitrogen and the subsequent coupling of a new moiety (e.g., an amino acid or another building block with a carboxylic acid).
-
Resin Swelling:
-
Swell the linker-functionalized resin in DCM (10 mL) for 30 minutes.
-
Drain the DCM.
-
-
Boc Deprotection:
-
Washing:
-
Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL) to remove residual acid.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (v/v) (10 mL) to the resin and agitate for 5 minutes.
-
Repeat the neutralization step once more.
-
Wash the resin with DCM (3 x 10 mL) and then with DMF (3 x 10 mL).
-
-
Coupling of the Next Moiety:
-
Activate the incoming moiety (with a carboxylic acid) using DIC/HOBt or another suitable coupling agent (e.g., HATU) as described in Protocol 1, Step 2.
-
Add the activated solution to the deprotected and neutralized resin.
-
Agitate at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using an appropriate test (e.g., a chloranil (B122849) test for secondary amines, as the Kaiser test will be negative).
-
If the coupling is incomplete, a second coupling may be necessary.
-
After complete coupling, wash the resin as described in Protocol 1, Step 5.
-
-
Subsequent Cycles:
-
Repeat steps 1-6 for each subsequent moiety to be added to the chain.
-
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the final cleavage of the synthesized molecule from the solid support.
-
Final Deprotection (if necessary):
-
If the N-terminus of the final moiety is Boc-protected, perform the Boc deprotection step as described in Protocol 2, Step 2.
-
-
Resin Preparation:
-
Wash the final peptide-resin thoroughly with DCM (3 x 10 mL) and dry under vacuum for at least 2 hours.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For a 1 g scale synthesis, prepare 10 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the cleavage solution into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 2 mL) and then with DCM (2 x 5 mL). Combine all filtrates.
-
-
Precipitation:
-
Concentrate the combined filtrate under a stream of nitrogen or using a rotary evaporator to approximately 1-2 mL.
-
Add cold diethyl ether (40-50 mL) to precipitate the crude product.
-
Place the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Collection and Drying:
-
Centrifuge the mixture to pellet the crude product.
-
Carefully decant the ether.
-
Wash the pellet with cold diethyl ether (2 x 10 mL).
-
Dry the crude product under vacuum.
-
Protocol 4: Purification and Analysis
-
Purification:
-
Dissolve the crude product in a suitable solvent system (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect the fractions containing the pure product.
-
-
Analysis:
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Visualizations
General Workflow for Solid-Phase Synthesis using this compound
Caption: General workflow for solid-phase synthesis.
Logical Relationship of Boc-SPPS Cycle
References
Application Notes and Protocols for the Solution-Phase Synthesis of PROTACs with Boc-NH-Piperidine-C5-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering a novel strategy to combat diseases by targeting and eliminating specific proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs induce the ubiquitination and subsequent degradation of the target protein.
The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and physicochemical properties. The length, rigidity, and composition of the linker are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase. Piperidine-based linkers, such as Boc-NH-Piperidine-C5-OH, offer a degree of rigidity that can pre-organize the PROTAC into a favorable conformation for ternary complex formation. The Boc-protected amine provides a versatile handle for a modular and controlled synthetic strategy in solution-phase synthesis.
These application notes provide a detailed protocol for the solution-phase synthesis of a PROTAC utilizing the this compound linker, based on the synthesis of a PIN1 degrader.[1][2][3]
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The signaling pathway is initiated by the simultaneous binding of the PROTAC to the POI and the E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
References
Application Notes and Protocols for Verifying Boc-NH-Piperidine-C5-OH Incorporation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques used to verify the successful incorporation of the Boc-NH-Piperidine-C5-OH linker into a molecule of interest. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are provided to ensure accurate and reproducible results.
Introduction
The this compound linker is a valuable tool in drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Verifying the successful covalent incorporation of this linker onto a target molecule is a critical step in the synthetic workflow. This document outlines the key analytical techniques and detailed protocols for this verification process.
Analytical Techniques Overview
A multi-faceted analytical approach is recommended for unambiguous verification of the linker incorporation. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the Boc and piperidine (B6355638) moieties and their attachment to the target molecule. Both ¹H and ¹³C NMR are essential.
-
Mass Spectrometry (MS): Confirms the molecular weight of the final conjugate, providing direct evidence of linker incorporation. Tandem MS (MS/MS) can further provide structural information through fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and separate the conjugated molecule from starting materials and byproducts.
Below is a logical workflow for the analytical verification of this compound incorporation.
Caption: Workflow for Synthesis and Verification.
Data Presentation: Characteristic Analytical Data
The following tables summarize the expected quantitative data for a molecule successfully conjugated with this compound.
Table 1: Representative ¹H NMR Chemical Shifts
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration |
| Boc (t-butyl) | s | 1.45 | 9H |
| Piperidine CH₂ (axial & equatorial) | m | 1.10 - 1.80 | 8H |
| Piperidine CH₂-N(Boc) | m | 3.90 - 4.10 | 2H |
| Linker CH₂ | m | 1.20 - 1.60 | 8H |
| Linker CH₂-OH | t | 3.65 | 2H |
Table 2: Representative ¹³C NMR Chemical Shifts
| Carbon | Approximate Chemical Shift (δ, ppm) |
| Boc C(CH₃)₃ | 28.5 |
| Boc C (CH₃)₃ | 79.5 |
| Boc C=O | 154.8 |
| Piperidine CH₂ | 25.0 - 35.0 |
| Piperidine CH-N(Boc) | 40.0 - 45.0 |
| Linker CH₂ | 22.0 - 33.0 |
| Linker CH₂-OH | 62.5 |
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | Calculated MW of Conjugate + 1.0073 | Molecular ion in positive ESI mode. |
| [M+Na]⁺ | Calculated MW of Conjugate + 22.9892 | Common adduct in ESI. |
| [M-Boc+H]⁺ | [M+H]⁺ - 100.0528 | Loss of the Boc group. |
| [M-C₄H₈+H]⁺ | [M+H]⁺ - 56.0626 | Loss of isobutylene (B52900) from the Boc group. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the conjugated product and verify the presence of the this compound linker.
Protocol for Quantitative ¹H NMR:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified conjugate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).[1]
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
If the sample contains particulates, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[1]
-
For quantitative analysis, add a known amount of an internal standard with a singlet resonance that does not overlap with the analyte signals.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to obtain optimal resolution and lineshape.
-
Set the temperature to 298 K (25 °C).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess the overall structure and purity.
-
For quantitative measurements, use a pulse sequence with a sufficient relaxation delay (D1) to ensure full relaxation of all protons. A D1 of at least 5 times the longest T1 relaxation time is recommended (typically 10-30 seconds for small molecules).
-
Set the pulse angle to 90°.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (>250:1 for accurate integration).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard.
-
Integrate the characteristic signals of the this compound linker (e.g., the 9H singlet of the Boc group) and compare the integration values to those of the parent molecule to confirm the incorporation ratio.
-
Caption: NMR Experimental Workflow.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the conjugate and analyze its fragmentation pattern.
Protocol for LC-MS Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the purified conjugate in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
-
LC-MS System and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
-
Data Acquisition:
-
Acquire data in positive ion mode.
-
Perform a full scan analysis over a relevant m/z range (e.g., 100-2000) to identify the molecular ion ([M+H]⁺) and common adducts ([M+Na]⁺).
-
Perform tandem MS (MS/MS or CID) on the molecular ion to generate a fragmentation spectrum. Key expected fragments include the loss of the Boc group (100 Da) and isobutylene (56 Da).[2]
-
-
Data Analysis:
-
Compare the observed molecular weight with the calculated theoretical mass of the conjugate.
-
Analyze the fragmentation pattern to confirm the presence of the this compound linker and its attachment point to the parent molecule.
-
Caption: LC-MS Experimental Workflow.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the final conjugated product and separate it from unreacted starting materials and byproducts.
Protocol for Reversed-Phase HPLC Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the purified conjugate in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). For more polar compounds, a polar-embedded or polar-endcapped C18 column may provide better retention and peak shape.[3]
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the conjugate (e.g., 10-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent molecule has strong absorbance (e.g., 214, 254, or 280 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Analyze the chromatogram to determine the retention time of the product.
-
Assess the purity of the product by calculating the peak area percentage. The product should elute as a single, sharp peak, well-resolved from any starting materials or impurities.
-
Caption: HPLC Experimental Workflow.
References
Troubleshooting & Optimization
Boc-NH-Piperidine-C5-OH solubility in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for working with Boc-NH-Piperidine-C5-OH, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Q2: My this compound is not dissolving as expected. What are the initial troubleshooting steps?
A2: If you are experiencing difficulty dissolving the compound, consider the following:
-
Solvent Purity: Ensure you are using anhydrous, high-purity solvents. Water content can significantly impact solubility.
-
Gentle Heating: Warming the mixture to 30-40°C can help increase the rate of dissolution. However, be cautious of potential degradation at higher temperatures.
-
Sonication: Using a sonication bath can provide mechanical agitation to break up solid particles and aid dissolution.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Q3: The compound dissolves initially but precipitates out of solution upon standing or when diluted. What could be the cause?
A3: This phenomenon, known as "crashing out," often occurs when a stock solution in a strong organic solvent (like DMSO) is diluted into a less polar or aqueous medium. The overall solvent polarity increases, reducing the solubility of the compound. To mitigate this, consider preparing intermediate dilutions in a miscible co-solvent before the final dilution into your experimental medium.
Data Presentation: Predicted Solubility Profile
While quantitative data is unavailable, the following table provides a predicted qualitative solubility profile for this compound in common organic solvents. This prediction is based on the principle of "like dissolves like" and the known solubility of similar chemical structures.[1][2]
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | A powerful, polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dimethylformamide (DMF) | High | Similar to DMSO, a polar aprotic solvent that should readily dissolve the compound. |
| Dichloromethane (DCM) | Moderate to High | A less polar solvent, but the non-polar regions of the molecule should allow for good solubility. |
| Methanol (MeOH) | Moderate | A polar protic solvent that can hydrogen bond with the hydroxyl and carbamate (B1207046) groups. |
| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar. |
| Acetonitrile (ACN) | Moderate | A polar aprotic solvent. |
| Tetrahydrofuran (THF) | Moderate to Low | A less polar ether; solubility may be limited. |
| Ethyl Acetate (EtOAc) | Low | A moderately polar solvent where solubility is likely to be lower. |
| Hexanes | Very Low | A non-polar solvent, unlikely to dissolve the polar functional groups of the molecule. |
Experimental Protocols
Protocol for Determining Experimental Solubility (Shake-Flask Method)
This protocol outlines a standard and reliable method for determining the equilibrium solubility of this compound in a specific solvent.[3][4]
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, DCM, Methanol)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of this compound to a tared 2 mL glass vial. The exact amount should be enough to ensure a saturated solution with visible undissolved solid after equilibration.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to shake for 24-48 hours to reach equilibrium.
-
Separation of Undissolved Solid: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard calibration curve.
-
Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound appears insoluble or forms a suspension | - Insufficient solvent volume.- Inappropriate solvent choice.- Low-purity solvent. | - Increase the solvent volume incrementally.- Try a different solvent from the predicted solubility table.- Use fresh, anhydrous, high-purity solvent.- Apply gentle heating (30-40°C) or sonication. |
| Precipitation upon cooling after heating | The solution was supersaturated at the higher temperature. | Re-heat the solution to dissolve the precipitate and allow it to cool slowly to room temperature to determine the equilibrium solubility at that temperature. |
| Inconsistent solubility results | - Equilibration time was not sufficient.- Temperature fluctuations during the experiment.- Inaccurate quantification. | - Increase the equilibration time to 48 or 72 hours.- Ensure the orbital shaker is in a stable, temperature-controlled environment.- Verify the calibration and accuracy of the analytical method (e.g., HPLC). |
| Oily film or residue instead of a clear solution | The compound may be "oiling out" which can happen with compounds that have a low melting point or are amorphous. | Try a different solvent or a co-solvent system. |
Visualizations
Caption: A workflow for troubleshooting solubility issues.
References
Technical Support Center: Optimizing PROTAC Linker Length for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Proteolysis Targeting Chimera (PROTAC) linker length for enhanced efficacy. Below you will find frequently asked questions and troubleshooting guides to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC molecule?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two parts.[1][2] The linker's primary function is to bridge the target protein and the E3 ligase, positioning them in a productive orientation to form a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[3]
Q2: How does linker length critically impact PROTAC efficacy?
A2: Linker length is a crucial parameter that directly influences the formation and stability of the ternary complex.[1][][5]
-
Too Short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, which obstructs the formation of a productive ternary complex.[3][]
-
Too Long: A linker that is too long may lead to an unstable and overly flexible ternary complex, failing to bring the two proteins into sufficient proximity for efficient ubiquitination.[3][5]
-
Optimal Length: An optimal linker length ensures the proper spatial arrangement and distance between the target protein and E3 ligase, promoting stable ternary complex formation and leading to efficient ubiquitination and degradation.[][6] The optimal length is highly dependent on the specific target protein and E3 ligase pair and must be empirically determined.[3][7]
Q3: Beyond length, what other linker properties should be considered?
A3: Besides length, linker composition, rigidity, and attachment points are critical for PROTAC performance:
-
Composition: The chemical makeup of the linker affects physicochemical properties like solubility, cell permeability, and metabolic stability.[1][][5] For instance, polyethylene (B3416737) glycol (PEG) linkers can enhance water solubility and permeability, while alkyl chains provide flexibility.[][8]
-
Rigidity vs. Flexibility: A balance is essential. Flexible linkers (e.g., alkyl chains) can allow the PROTAC to adapt to the protein surfaces, while rigid linkers (e.g., incorporating piperidine, piperazine, or triazole groups) can pre-organize the PROTAC into an active conformation, enhancing ternary complex stability and degradation efficiency.[][9]
-
Attachment Points: The points where the linker connects to the warhead and the E3 ligase ligand are crucial.[7][] Suboptimal attachment can interfere with ligand binding to their respective proteins or lead to an unproductive orientation within the ternary complex.[7]
Q4: What is the "hook effect" in PROTACs and how can linker optimization mitigate it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) instead of the productive ternary complex required for degradation.[1][11] A well-designed linker can promote positive cooperativity in ternary complex formation, making the ternary complex more stable than the binary complexes.[2] By optimizing the linker to enhance these favorable protein-protein interactions within the ternary complex, the hook effect can be minimized, and potent degradation can be maintained over a wider concentration range.[1][2]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I observe no significant protein degradation.
This is a common issue that often points to problems with ternary complex formation or its productivity.
-
Possible Cause 1: Suboptimal Linker Length.
-
Troubleshooting Step: The linker may be too short, causing steric clashes, or too long, resulting in an unstable complex. Synthesize a library of PROTACs with varying linker lengths (e.g., systematically increasing the number of PEG or alkyl units) to identify the optimal length for your specific system.[1]
-
-
Possible Cause 2: Unproductive Ternary Complex Conformation.
-
Troubleshooting Step: Even if a ternary complex forms, its geometry might not be suitable for the E3 ligase to ubiquitinate the target protein.[1] Consider redesigning the linker by altering its attachment points on the warhead or E3 ligase ligand to enable a more productive orientation.[7] Computational modeling can help identify alternative solvent-exposed attachment sites.[7][12]
-
-
Possible Cause 3: Poor Physicochemical Properties.
Problem 2: I am observing a significant "hook effect," with degradation efficiency dropping at higher concentrations.
This indicates the preferential formation of binary complexes over the productive ternary complex at high PROTAC concentrations.[1]
-
Possible Cause 1: Lack of Positive Cooperativity.
-
Troubleshooting Step: The linker may not be effectively promoting stabilizing protein-protein interactions within the ternary complex. Experiment with more rigid linker structures or different compositions that can better pre-organize the complex into a favorable conformation.[]
-
-
Possible Cause 2: Linker Length is Suboptimal for Ternary Complex Stability.
-
Troubleshooting Step: The current linker may not provide the ideal distance for maximal cooperative interactions. A systematic scan of linker lengths, as described in Problem 1, is recommended. A linker that better stabilizes the ternary complex can help overcome the hook effect.[2]
-
Quantitative Data on Linker Length and Efficacy
The optimal linker length is highly specific to the target protein and E3 ligase combination. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on degradation efficacy, measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation (Data suggests a 16-atom linker is optimal for ERα degradation using a VHL-based PROTAC)[1][6]
| Linker Length (atoms) | Linker Type | DC₅₀ | Dₘₐₓ |
| 9 | PEG | >100 nM | ~50% |
| 12 | PEG | ~50 nM | ~75% |
| 16 | PEG | ~10 nM | >95% |
| 19 | PEG | ~75 nM | ~60% |
| 21 | PEG | >100 nM | ~40% |
Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation (Data indicates that for TBK1, linkers shorter than 12 atoms were inactive, with a 21-atom linker showing the highest potency)[2][13]
| Linker Length (atoms) | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| < 12 | Alkyl/Ether | No degradation | - |
| 21 | Alkyl/Ether | 3 | 96% |
| 29 | Alkyl/Ether | 292 | 76% |
Table 3: Effect of Linker Length on p38α Degradation (For p38α degradation, a linker length of 15-17 atoms was identified as the most effective)[1][3]
| Linker Length (atoms) | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| 13 | PEG/Alkyl | >1000 | <30 |
| 15-17 | PEG/Alkyl | <50 | >90% |
| 19 | PEG/Alkyl | >500 | ~40% |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[1]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).[14] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1][14]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]
-
Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Visualization and Data Analysis: Visualize the protein bands using a chemiluminescent substrate (ECL) and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.[1][14]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to qualitatively or semi-quantitatively demonstrate the formation of the Target-PROTAC-E3 ligase ternary complex within cells.[14]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at an effective concentration (or DMSO control) for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).[14]
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose/magnetic beads.
-
Incubate the cleared lysates with an antibody against either the target protein or the E3 ligase (e.g., anti-VHL or anti-CRBN) overnight at 4°C.[14]
-
Add fresh protein A/G beads to pull down the antibody-protein complexes for 2-4 hours.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.[14]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-precipitated partners. An increased signal for the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[14]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful biophysical technique used to measure the real-time binding kinetics and affinities of binary and ternary complexes.[1]
Protocol:
-
Chip Preparation: Immobilize one of the purified proteins (e.g., the E3 ligase) onto the surface of a sensor chip.[1]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics (kₐ, kₔ) and affinity (Kₔ) of the binary PROTAC-E3 ligase interaction. Repeat the experiment with the immobilized target protein to determine the PROTAC-target protein binary affinity.[1]
-
Ternary Complex Analysis: To measure ternary complex formation, pre-incubate the PROTAC with the target protein (the "analyte") and flow this mixture over the E3 ligase-immobilized surface.[1] An increase in the binding response compared to the binary interactions indicates the formation of the ternary complex. This assay can also be used to determine the cooperativity of the complex.
Visualizations
PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving the Metabolic Stability of PROTACs with Piperidine Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the metabolic stability of Proteolysis Targeting Chimeras (PROTACs) that feature piperidine-containing linkers. Here you will find frequently asked questions, detailed troubleshooting guides, and key experimental protocols to navigate the challenges of PROTAC development.
Frequently Asked Questions (FAQs)
Q1: Why is metabolic stability a critical issue for PROTACs?
Metabolic instability is a significant hurdle in PROTAC development. Like other small molecules, PROTACs are processed by metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver.[1] This metabolic degradation can lead to:
-
Rapid Clearance: The PROTAC is quickly eliminated from the body, reducing its exposure to the target protein.
-
Poor Oral Bioavailability: First-pass metabolism in the liver can significantly decrease the amount of active PROTAC reaching systemic circulation after oral administration.[1]
-
Reduced In Vivo Efficacy: Insufficient concentration and short half-life at the target site can result in poor therapeutic outcomes, even if the PROTAC is potent in vitro.[1]
Q2: How do piperidine (B6355638) linkers influence the metabolic stability of PROTACs?
Piperidine linkers are frequently incorporated into PROTAC design to improve their physicochemical and pharmacokinetic properties.[2] Their primary advantages include:
-
Increased Rigidity: The cyclic structure of piperidine reduces the conformational flexibility of the linker.[][4] This can pre-organize the PROTAC into a productive conformation for forming the essential ternary complex (Target Protein-PROTAC-E3 Ligase) and may shield metabolically labile parts of the molecule from enzymatic attack.[][5]
-
Improved Solubility: Piperidine-containing linkers can enhance the aqueous solubility of PROTACs, which are often large and lipophilic molecules.[2][6][7]
-
Enhanced Structural Stability: Linkers with cycloalkane structures like piperidine tend to be more structurally stable and less prone to degradation compared to flexible long-chain alkyl or polyethylene (B3416737) glycol (PEG) linkers.[][8] For instance, in the development of ARV-110, replacing a flexible linker with a more rigid one incorporating piperidine and piperazine (B1678402) significantly improved its metabolic stability.[][9]
Q3: What are the common metabolic "hotspots" on PROTACs with piperidine linkers?
While piperidine can enhance stability, the linker region remains a common site for metabolic modification.[] Key metabolic liabilities include:
-
Oxidation: Cytochrome P450 enzymes can hydroxylate the piperidine ring or adjacent alkyl chains.
-
N-dealkylation: If the piperidine nitrogen is part of an N-alkyl group, it can be susceptible to N-dealkylation reactions.[11]
-
Amide Hydrolysis: Linkers often contain amide bonds to connect to the warhead or E3 ligase ligand, which can be cleaved by hydrolases in the blood and liver.[12]
Q4: How do the linker's attachment points and length affect metabolic stability?
The linker's length and its connection points to the two ligands are critical parameters that must be optimized.[7][13]
-
Length: Shorter linkers are often associated with improved metabolic stability.[6][] This may be due to increased steric hindrance, which can prevent the PROTAC from fitting into the catalytic site of metabolic enzymes.[] However, linkers must be long enough to span the distance between the target protein and the E3 ligase without steric clashes.[7][14]
-
Attachment Points: The choice of attachment site can significantly impact the metabolic profile.[1][14] Attaching the linker to a solvent-exposed part of the ligand is standard practice, but this can also expose the linker to metabolic enzymes. Modifying the connection point can sometimes shield metabolically weak spots.[1]
Troubleshooting Guides
This section provides structured guidance for addressing specific stability-related issues you may encounter during your PROTAC experiments.
Problem 1: Rapid Clearance of PROTAC in In Vitro Metabolism Assays
-
Symptoms: The half-life (t½) of your PROTAC is very short in human liver microsomes (HLM) or hepatocyte assays. The parent compound disappears quickly over the time course of the experiment.
-
Possible Causes & Solutions:
| Possible Cause | Solution & Methodology |
| Metabolically Labile Linker | Identify the "Soft Spot": Use LC-MS/MS to analyze the metabolites formed during the incubation. This helps pinpoint the exact site of metabolism (e.g., hydroxylation on the piperidine ring).[14] Introduce Blocking Groups: Place metabolically inert groups, such as fluorine or deuterium, at the identified metabolic hotspots to prevent enzymatic modification.[1] |
| Susceptible Functional Groups (e.g., Amide) | Modify Linker Chemistry: Replace labile amide bonds with more stable alternatives like ether or carbon-carbon bonds.[6] Linking a piperazine ring via an amide bond can sometimes improve stability by preventing N-dealkylation.[4][11] |
| High Lipophilicity | Increase Hydrophilicity: Incorporate polar groups into the linker to reduce lipophilicity, which can sometimes decrease the rate of metabolism. However, this must be balanced against the need for cell permeability.[13] |
| Inappropriate Assay Conditions | Optimize Protocol: Ensure the final DMSO concentration is low (<1%) as it can inhibit enzyme activity.[1] For PROTACs prone to non-enzymatic degradation, modify the quenching protocol (e.g., using a PBS/ACN-DMSO mixture) to improve stability during analysis.[6][14] |
Problem 2: Poor In Vivo Efficacy Despite Good In Vitro Potency and Stability
-
Symptoms: Your PROTAC effectively degrades the target protein in cellular assays and shows reasonable stability in microsomes, but it fails to show efficacy in animal models.
-
Possible Causes & Solutions:
| Possible Cause | Solution & Methodology |
| Poor Pharmacokinetics (PK) | Conduct a Full PK Study: Assess the PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile. This will reveal issues like poor oral absorption or rapid clearance by non-CYP pathways (e.g., aldehyde oxidase).[12] |
| Instability in Blood/Plasma | Assess Plasma Stability: PROTACs with ester or amide bonds can be susceptible to hydrolysis by esterases and amidases in the blood.[12] Incubate the PROTAC in fresh whole blood or plasma to determine its stability.[12] |
| Low Cell Permeability | Improve Physicochemical Properties: The rigidity of the piperidine linker can sometimes negatively impact permeability.[15] Systematically modify the linker to balance rigidity, polarity, and lipophilicity to enhance cell uptake.[5] |
| P-gp Efflux | Evaluate Transporter Interactions: PROTACs can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pumps them out of cells, reducing intracellular concentration.[2] Use cell-based transporter assays to check for P-gp liability. |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[1]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil, known for high metabolic instability)
-
Negative control (e.g., Warfarin, known for high metabolic stability)
-
Acetonitrile (B52724) (ACN) with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the test PROTAC and control compounds in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of DMSO in the incubation mixture should be less than 1%.[1]
-
Thaw the HLM on ice just before use.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration typically 0.5-1 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the PROTAC working solution to the mixture to start the reaction (time point 0).
-
Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing cold acetonitrile (typically 2-3 volumes) with an internal standard. This stops the reaction and precipitates the microsomal proteins.[1]
-
Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.[1]
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the peak area of the parent PROTAC relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
Determine the slope of the line from the linear regression of this plot. The slope (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Data Presentation
Table 1: Comparison of Metabolic Stability for PROTACs with Different Linkers
This table illustrates how modifying a PROTAC linker from a flexible alkyl chain to a more rigid piperidine-containing structure can improve metabolic stability.
| PROTAC ID | Linker Type | E3 Ligase Ligand | Target Ligand | Half-Life (t½) in HLM (min)[] |
| PROTAC-A1 | 8-unit Alkyl Chain | Thalidomide | BET Inhibitor (JQ1) | 18.2 |
| PROTAC-A2 | 4-unit Alkyl Chain | Thalidomide | BET Inhibitor (JQ1) | 135.0 |
| PROTAC-B1 | PEG-based | VHL | Androgen Receptor | < 100 |
| PROTAC-B2 | Piperidine-containing | VHL | Androgen Receptor | > 240 |
Data is representative and compiled for illustrative purposes based on general findings in the literature.[6][]
Visualizations
Caption: Strategies to mitigate common metabolic liabilities of piperidine-based PROTACs.
Caption: Workflow for assessing and improving the metabolic stability of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. explorationpub.com [explorationpub.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. chempep.com [chempep.com]
- 14. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with Boc-NH-Piperidine-C5-OH
Welcome to the technical support center for PROTAC synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of PROTACs utilizing the Boc-NH-Piperidine-C5-OH linker.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for incorporating the this compound linker into a PROTAC?
A1: The synthesis is typically a multi-step process that involves the sequential coupling of the linker to the E3 ligase ligand and the protein of interest (POI) ligand. A common approach is to first couple the hydroxyl group of the linker to a suitable functional group on one of the ligands, followed by deprotection of the Boc group on the piperidine (B6355638) nitrogen, and subsequent coupling of the newly exposed amine to the other ligand.
Q2: What are the most common reasons for low yield when using this piperidine-based linker?
A2: Low yields can often be attributed to several factors:
-
Inefficient activation of the primary alcohol: The terminal hydroxyl group of the linker requires activation to facilitate coupling. Incomplete activation is a frequent cause of low yield.
-
Steric hindrance: The bulky nature of the Boc-protected piperidine ring can sterically hinder the coupling reactions.
-
Incomplete Boc deprotection: Failure to completely remove the Boc protecting group will prevent the subsequent coupling step from proceeding, thus lowering the overall yield.
-
Side reactions: Undesired side reactions, particularly during the coupling steps, can consume starting materials and reduce the yield of the desired product.
-
Purification challenges: The polarity of the final PROTAC, often enhanced by the piperidine moiety, can lead to difficulties in purification and product loss.
Q3: How can I improve the solubility of my PROTAC containing the piperidine linker?
A3: Piperidine-containing linkers are often incorporated to improve the solubility of the final PROTAC.[1] However, if you are still facing solubility issues, consider the following:
-
Salt formation: Converting the final PROTAC to a salt (e.g., hydrochloride or trifluoroacetate (B77799) salt) can significantly improve its aqueous solubility.
-
Solvent screening: Experiment with a range of solvents or solvent systems for your biological assays and purification steps. The addition of small amounts of polar aprotic solvents like DMSO or DMF can sometimes aid in solubilization.
Troubleshooting Guides
Issue 1: Low Yield in the Initial Coupling of this compound
The first crucial step is the coupling of the primary alcohol of the linker to one of the ligands, typically the E3 ligase ligand (e.g., thalidomide). A common and effective method for this transformation is the Mitsunobu reaction.
Diagram of the Mitsunobu Reaction Workflow:
Caption: Workflow of the Mitsunobu reaction for coupling the linker to the E3 ligase ligand.
Potential Causes and Solutions for Low Yield in Mitsunobu Reaction:
| Potential Cause | Recommended Solution |
| Wet reagents or solvent | The Mitsunobu reaction is highly sensitive to moisture. Ensure all reagents and the solvent (typically THF) are anhydrous. Use freshly dried solvent and handle reagents under an inert atmosphere (e.g., argon or nitrogen). |
| Degraded reagents | Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade over time. Use fresh or properly stored reagents. Triphenylphosphine (PPh3) can oxidize to triphenylphosphine oxide; check its purity. |
| Incorrect order of addition | The order of reagent addition can be critical. A common procedure is to dissolve the alcohol, carboxylic acid (or other nucleophile), and triphenylphosphine in the solvent, cool the mixture to 0°C, and then slowly add the azodicarboxylate. |
| Steric hindrance | The bulky nature of the reactants can slow down the reaction. Consider increasing the reaction time or temperature (e.g., allowing the reaction to stir at room temperature overnight). However, be cautious as higher temperatures can also promote side reactions. |
| Low acidity of the nucleophile | The pKa of the nucleophilic group on the ligand should ideally be below 13 for an efficient Mitsunobu reaction. If the acidity is too low, the reaction may be sluggish or fail. |
Experimental Protocol: Mitsunobu Coupling of this compound with Thalidomide (B1683933)
This protocol is a representative example and may require optimization for specific substrates.
-
To a solution of this compound (1.0 eq) and thalidomide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere, add triphenylphosphine (1.5 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected linker-thalidomide conjugate.
Issue 2: Incomplete Boc Deprotection
The removal of the Boc protecting group is essential for the subsequent coupling of the POI ligand. Incomplete deprotection is a common hurdle that leads to a significant decrease in the overall yield.
Diagram of the Boc Deprotection and Subsequent Coupling Workflow:
Caption: Workflow for Boc deprotection followed by amide coupling to the POI ligand.
Potential Causes and Solutions for Incomplete Boc Deprotection:
| Potential Cause | Recommended Solution |
| Insufficient acid strength or concentration | Trifluoroacetic acid (TFA) is commonly used for Boc deprotection. A 20-50% solution of TFA in dichloromethane (B109758) (DCM) is typically effective. If the reaction is sluggish, consider increasing the TFA concentration. |
| Inadequate reaction time or temperature | While many Boc deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times. Monitor the reaction by LC-MS to ensure complete consumption of the starting material. |
| Presence of water | Water can interfere with the deprotection reaction. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. |
| Side reaction with the generated t-butyl cation | The tert-butyl cation generated during deprotection can be trapped by nucleophilic groups on your molecule. To prevent this, a scavenger such as triethylsilane (TES) or thioanisole (B89551) can be added to the reaction mixture. |
Experimental Protocol: Boc Deprotection
-
Dissolve the Boc-protected linker-ligand conjugate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step without further purification.
Issue 3: Low Yield in the Final Amide Coupling Step
The final step involves forming an amide bond between the deprotected piperidine nitrogen and a carboxylic acid on the POI ligand.
Potential Causes and Solutions for Low Yield in Amide Coupling:
| Potential Cause | Recommended Solution |
| Inefficient coupling reagents | Screen different coupling reagents such as HATU, HBTU, or COMU, along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[2] HATU is often a robust choice for challenging couplings. |
| Incorrect stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the component that is not the limiting reagent.[2] |
| Poor solubility of reactants | Ensure all reactants are fully dissolved in a suitable anhydrous solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). |
| Steric hindrance | The piperidine ring and potentially bulky ligands can make this coupling challenging. Increasing the reaction time and/or gently heating the reaction (e.g., to 40-50 °C) may be necessary. Monitor for potential side reactions at elevated temperatures. |
Experimental Protocol: Final Amide Coupling
-
To a solution of the POI ligand with a carboxylic acid moiety (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected H2N-linker-E3 ligase ligand (TFA salt, 1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Issue 4: Difficulty in Purification of the Final PROTAC
PROTACs, especially those containing polar moieties like piperidine, can be challenging to purify by standard normal-phase column chromatography.
Diagram of the Purification Troubleshooting Logic:
Caption: Decision tree for troubleshooting the purification of polar PROTACs.
Purification Strategies:
| Problem | Recommended Solution |
| Streaking or poor separation on silica gel | The basic nature of the piperidine moiety can lead to strong interactions with the acidic silica gel. Add a basic modifier, such as 0.1-1% triethylamine or a small amount of ammonium (B1175870) hydroxide, to the eluent to improve the peak shape and elution.[3] |
| Product remains on the baseline of the silica column | This indicates that the PROTAC is too polar for normal-phase chromatography. Switch to reverse-phase preparative HPLC (RP-HPLC). This is a standard and highly effective method for purifying polar molecules like PROTACs. |
| Co-elution with byproducts | If byproducts from the coupling reactions (e.g., triphenylphosphine oxide) are difficult to separate, consider an initial aqueous workup to remove water-soluble impurities before chromatography. For the Mitsunobu reaction, using polymer-supported triphenylphosphine can simplify the removal of phosphorus-containing byproducts. |
By systematically addressing these common issues, researchers can significantly improve the yield and purity of their PROTACs synthesized with the this compound linker, accelerating their research in targeted protein degradation.
References
Preventing epimerization during coupling of Boc-NH-Piperidine-C5-OH
Welcome to the technical support center for amide bond formation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the coupling of Boc-protected amino acids, with a specific focus on preventing epimerization when coupling to secondary amines like Boc-NH-Piperidine-C5-OH.
Troubleshooting Guide
This section addresses specific issues that may arise during your coupling reactions.
Issue 1: High Levels of Epimerization Detected in the Product
Question: I am observing a significant amount of the diastereomeric impurity in my final product after coupling a Boc-protected amino acid to a secondary amine on a piperidine (B6355638) ring. What are the likely causes and how can I minimize epimerization?
Answer:
Epimerization at the alpha-carbon of the amino acid is a common side reaction during amide bond formation. It primarily occurs through two mechanisms: direct enolization under basic conditions and the formation of a chiral intermediate called an oxazolone (B7731731), which can readily tautomerize to a racemic or epimeric mixture.[1] Several factors can contribute to increased epimerization. Here’s a systematic approach to troubleshoot this issue:
1. Choice of Coupling Reagent and Additives:
The selection of your coupling reagent is critical in controlling epimerization.
-
Carbodiimides (DCC, EDC, DIC): When used alone, carbodiimides can lead to significant epimerization.[1] Their primary role is to activate the carboxylic acid, but this activation can also facilitate the formation of the problematic oxazolone intermediate.
-
Solution: Always use carbodiimides in the presence of racemization-suppressing additives. 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are standard choices that react with the activated acid to form an active ester, which is less prone to epimerization.[2] Ethyl (hydroxyimino)cyanoacetate (Oxyma) is another effective additive.
-
-
Uronium/Aminium and Phosphonium Salts (HATU, HBTU, COMU, PyBOP): These reagents are generally preferred for minimizing epimerization as they rapidly convert the carboxylic acid to a less reactive active ester.[2][3]
-
Recommendation: For challenging couplings, especially with secondary amines, consider using HATU or COMU. COMU, in particular, has been shown to be highly efficient with reduced epimerization, often requiring only one equivalent of a base.[3]
-
-
Other Reagents: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is known for causing very little epimerization, especially with amino acids prone to this side reaction.[2] Propanephosphonic acid anhydride (B1165640) (T3P) in combination with a mild base like pyridine (B92270) has also been reported as a low-epimerization protocol.
2. Base Selection and Stoichiometry:
The base used in the coupling reaction plays a crucial role in epimerization.
-
Strong, Unhindered Bases: Bases like triethylamine (B128534) (TEA) can promote epimerization through direct abstraction of the alpha-proton of the activated amino acid.
-
Solution: Opt for a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are less likely to cause deprotonation at the alpha-carbon.
-
-
Base Equivalents: An excess of base can significantly increase the rate of epimerization.
-
Solution: Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction. For uronium/aminium salt couplings, typically 2 equivalents of base are used, but with COMU, one equivalent may be sufficient.[3]
-
3. Reaction Temperature:
Higher reaction temperatures accelerate the rate of epimerization.
-
Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice to minimize epimerization. For particularly sensitive substrates, maintaining a low temperature throughout the reaction is advisable.
4. Solvent Choice:
The polarity of the solvent can influence the rate of epimerization.
-
Polar Aprotic Solvents: Solvents like DMF and NMP, while common in peptide synthesis, can sometimes promote epimerization.
-
Solution: If solubility allows, consider using a less polar solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Issue 2: Slow or Incomplete Coupling Reaction
Question: My coupling reaction is not going to completion, even after an extended period. How can I improve the reaction yield without increasing epimerization?
Answer:
Incomplete coupling can be due to steric hindrance at the amine or the carboxylic acid, or suboptimal reaction conditions. Here are some strategies to improve coupling efficiency:
-
Optimize Coupling Reagent: For sterically hindered secondary amines like the one on your piperidine derivative, a more powerful coupling reagent may be necessary. HATU and COMU are excellent choices for such challenging couplings.
-
Pre-activation: Briefly pre-activating the Boc-amino acid with the coupling reagent and base before adding the piperidine derivative can sometimes improve yields. However, prolonged pre-activation times can increase the risk of epimerization, so this should be done with caution.
-
Equivalent Ratios: Ensure you are using a slight excess of the Boc-amino acid and coupling reagents (e.g., 1.1 to 1.5 equivalents) relative to the piperidine component.
-
Reaction Time: While extending the reaction time can sometimes drive the reaction to completion, it also increases the risk of epimerization. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Double Coupling: If a single coupling does not go to completion, you can filter the reaction mixture and subject the unreacted amine to a second coupling reaction with fresh reagents.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best for preventing epimerization when coupling a Boc-amino acid to a secondary amine?
There is no single "best" reagent for all situations, as the optimal choice can depend on the specific amino acid and amine involved. However, for coupling to a secondary amine like this compound, uronium/aminium salt-based reagents are generally recommended. HATU and COMU are often cited as being highly effective in minimizing epimerization while promoting efficient coupling, even with sterically hindered substrates.[3] Using these reagents with a hindered base like DIPEA at low temperatures is a robust starting point.
Q2: Can I use DCC/HOBt for this type of coupling?
Yes, DCC or DIC in combination with HOBt or HOAt can be used. This is a more classical and cost-effective method. However, it is crucial to add the carbodiimide (B86325) to the reaction mixture containing the Boc-amino acid, the piperidine derivative, and HOBt/HOAt. Pre-activating the amino acid with DCC alone should be avoided as it can lead to significant oxazolone formation and subsequent epimerization.
Q3: How can I detect and quantify the level of epimerization?
The most common method for detecting and quantifying epimerization is through chiral chromatography (HPLC or GC) of the final product or a derivative. By comparing the retention times of the desired diastereomer with the epimerized product, you can determine the ratio of the two. NMR spectroscopy can also be used if the signals for the diastereomers are well-resolved.
Q4: Are there any specific Boc-amino acids that are more prone to epimerization?
Yes, certain amino acids are more susceptible to epimerization. Phenylalanine, cysteine, and histidine are known to be particularly prone to this side reaction. When working with these amino acids, it is especially important to use optimized, low-epimerization coupling conditions.
Data Presentation
The following table summarizes the reported levels of epimerization for the coupling of a model peptide fragment (Z-Phg-Pro-OH) with H-Val-OMe using different coupling reagents. While not identical to the user's specific system, it provides a useful comparison of the effectiveness of various reagents in suppressing epimerization.
| Coupling Reagent | Additive | Base | Solvent | Epimerization (%) |
| DCC | - | - | CH2Cl2 | 12.8 |
| DCC | HOBt | - | CH2Cl2 | 1.2 |
| HBTU | - | DIPEA | DMF | 4.6 |
| HATU | - | DIPEA | DMF | 1.8 |
| COMU | - | DIPEA | DMF | 1.5 |
| DEPBT | - | DIPEA | CH2Cl2 | <1 |
Data is illustrative and compiled from various sources in peptide synthesis literature. Actual epimerization levels will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Coupling using HATU
This protocol provides a general method for the coupling of a Boc-protected amino acid to this compound with low epimerization.
Materials:
-
Boc-protected amino acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the Boc-protected amino acid (1.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add HATU (1.1 equivalents) to the reaction mixture.
-
Slowly add DIPEA (2.0 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Coupling using DIC/HOAt
This protocol offers an alternative using a carbodiimide with an additive.
Materials:
-
Boc-protected amino acid
-
This compound
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
Anhydrous DMF or DCM
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the this compound (1.0 equivalent), the Boc-protected amino acid (1.1 equivalents), and HOAt (1.1 equivalents) in anhydrous DMF or DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIC (1.1 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Once the reaction is complete, filter off the diisopropylurea precipitate and wash it with a small amount of the reaction solvent.
-
Work up the filtrate as described in Protocol 1 (step 7-9).
Visualizations
Caption: Mechanisms of epimerization during amide bond formation.
Caption: Troubleshooting workflow for minimizing epimerization.
References
Boc-NH-Piperidine-C5-OH stability under different reaction conditions
Welcome to the technical support center for Boc-NH-Piperidine-C5-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of this PROTAC linker under various experimental conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Unexpected deprotection of the Boc group during synthesis. | Exposure to acidic conditions. The Boc group is highly sensitive to acid. | Ensure all reaction and work-up conditions are neutral or basic. Avoid acidic solvents, reagents, and even acidic silica (B1680970) gel for chromatography if possible. Use a neutralized organic solvent for extraction and dry thoroughly. |
| High temperatures during reaction or purification. | Avoid prolonged heating of the molecule. If a reaction requires elevated temperatures, monitor for deprotection by TLC or LC-MS and keep the reaction time to a minimum. For thermal deprotection, temperatures can range from 120°C to 240°C, so lower temperatures are recommended for stability.[1] | |
| Presence of strong Lewis acids. | The Boc group is not stable in the presence of Lewis acids.[2] Avoid using Lewis acid catalysts if the integrity of the Boc group is required. | |
| Low yield in coupling reactions. | Incomplete coupling to the primary alcohol. | Ensure proper activation of the carboxylic acid partner. Use standard coupling reagents such as HBTU, HATU, or EDC/NHS. |
| Side reactions due to partial deprotection. | If the reaction conditions are slightly acidic, partial deprotection of the Boc group can lead to side reactions. Re-evaluate the pH of your reaction mixture and adjust to neutral or slightly basic conditions. | |
| Formation of unexpected byproducts. | Instability of the piperidine (B6355638) ring under harsh oxidative conditions. | While the Boc group itself is generally stable to many oxidizing agents, the piperidine ring can be susceptible to oxidation under harsh conditions. Use mild oxidizing agents if necessary and monitor the reaction carefully. |
| Alkylation of other nucleophiles after acidic deprotection. | If deprotection occurs, the resulting tert-butyl cation can alkylate other nucleophilic sites in your molecule.[2][3] If deprotection is desired, consider using scavengers like anisole (B1667542) or thioanisole (B89551) to trap the tert-butyl cation.[3] |
Frequently Asked Questions (FAQs)
General Stability
Q1: What is the general stability of the Boc protecting group on this compound?
The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the piperidine nitrogen under a wide range of conditions, particularly basic and nucleophilic environments.[4] It is, however, sensitive to acidic conditions and can also be removed thermally at high temperatures.[1][5]
pH Stability
Q2: At what pH range is this compound stable?
This compound is most stable in a neutral to basic pH range (pH > 7). It is unstable in acidic conditions (pH < 4) and will undergo deprotection. The rate of deprotection is dependent on the strength of the acid and the temperature.
Temperature Stability
Q3: Is this compound stable at elevated temperatures?
The Boc group can be cleaved at high temperatures without the need for an acid catalyst.[5] While stable at room temperature and moderately elevated temperatures for short periods, prolonged exposure to temperatures above 100°C may lead to gradual deprotection. Effective thermal deprotection is often observed in the range of 180-240°C.[1][6][7] Therefore, for reactions requiring high temperatures, it is advisable to monitor for Boc group stability.
Reagent Compatibility
Q4: Is this compound compatible with common coupling reagents?
Yes, the Boc group is compatible with most common peptide coupling reagents such as HBTU, HATU, EDC/NHS, and COMU.[8][9] These reagents are typically used under neutral or slightly basic conditions, which are favorable for maintaining the integrity of the Boc group.
Q5: What is the stability of this compound towards oxidizing and reducing agents?
The Boc group is generally stable to a variety of oxidizing and reducing conditions. It is stable to catalytic hydrogenation (e.g., H₂/Pd), a common method for cleaving other protecting groups like Cbz.[2][10] However, it may not be stable to some strong oxidizing agents or certain oxidative conditions.[2]
Q6: Can I use piperidine in a reaction with this compound?
Yes, the Boc group is stable to piperidine.[11] Piperidine is a base commonly used to remove the Fmoc protecting group, and this orthogonality is a key feature in peptide synthesis, allowing for the selective deprotection of Fmoc in the presence of Boc.[4][12]
Data Summary
The following tables summarize the stability of the Boc group under various conditions based on established chemical principles.
Table 1: Stability under Different pH Conditions
| pH Range | Condition | Stability | Notes |
| < 4 | Acidic | Labile | Rapid deprotection, especially with strong acids like TFA or HCl. |
| 4 - 6 | Mildly Acidic | Potentially Unstable | Slow deprotection may occur over time. |
| 7 | Neutral | Stable | Generally stable under neutral aqueous conditions. |
| > 7 | Basic | Stable | Stable to a wide range of basic conditions, including strong bases. |
Table 2: Stability under Various Reagent Conditions
| Reagent Class | Specific Examples | Stability | Notes |
| Strong Acids | TFA, HCl, HBr | Labile | Standard conditions for Boc deprotection. |
| Lewis Acids | AlCl₃, ZnBr₂ | Labile | Can be used for selective Boc deprotection.[3] |
| Bases | Piperidine, NaOH, K₂CO₃ | Stable | Boc group is resistant to basic hydrolysis.[2] |
| Coupling Reagents | HBTU, HATU, EDC/NHS | Stable | Compatible with standard peptide coupling protocols. |
| Reducing Agents | H₂/Pd, NaBH₄, LiAlH₄ | Stable | Stable under common catalytic hydrogenation conditions.[4] |
| Oxidizing Agents | KMnO₄, CrO₃ | Generally Stable | May be unstable to certain strong or specific oxidizing agents.[2] |
Experimental Protocols & Visualizations
Boc Deprotection Mechanism
The most common method for the removal of the Boc group is through acid-catalyzed hydrolysis. The mechanism involves the protonation of the carbamate (B1207046) oxygen, followed by the fragmentation of the protonated intermediate to yield the free amine, carbon dioxide, and a stable tert-butyl cation.
Experimental Workflow for Stability Testing
To assess the stability of this compound under your specific experimental conditions, the following general workflow can be employed.
Decision-Making for Boc Protection Strategy
The choice to use a Boc-protected linker depends on the subsequent reaction conditions planned in the synthetic route.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. research.ucc.ie [research.ucc.ie]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Protective Groups [organic-chemistry.org]
Technical Support Center: Purifying Piperidine-Containing PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of piperidine-containing Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying piperidine-containing PROTACs?
The purification of piperidine-containing PROTACs often presents a unique set of challenges stemming from their hybrid nature. These molecules combine the characteristics of a large, often hydrophobic, molecule with a basic piperidine (B6355638) moiety. Key challenges include:
-
Poor Peak Shape (Tailing) in HPLC: The basic nitrogen in the piperidine ring can interact strongly with residual acidic silanol (B1196071) groups on standard silica-based stationary phases in reverse-phase HPLC. This secondary interaction leads to peak tailing, which can compromise resolution and purity.[1][2][3][4][5]
-
Low Solubility: PROTACs are often large molecules that fall "beyond the Rule of Five," leading to poor aqueous solubility.[2] This can be problematic when trying to dissolve the crude sample in a suitable injection solvent for preparative chromatography.
-
Separation of Diastereomers: If the piperidine ring or other parts of the PROTAC contain chiral centers, diastereomers can be formed during synthesis. These closely related stereoisomers can be difficult to separate by standard chromatographic techniques.
-
Complex Impurity Profiles: The multi-step synthesis of PROTACs can lead to a variety of impurities, including starting materials, reagents, byproducts, and degradation products, making purification a complex task.[6]
Q2: Which chromatographic techniques are most suitable for purifying piperidine-containing PROTACs?
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for purifying PROTACs. The choice between them often depends on the specific properties of the PROTAC and the nature of the impurities.
-
Reverse-Phase HPLC (RP-HPLC) is a widely used and robust technique. However, for basic piperidine-containing PROTACs, method optimization is crucial to mitigate peak tailing.
-
Supercritical Fluid Chromatography (SFC) is emerging as a valuable alternative, particularly for chiral separations and for compounds with poor solubility in typical HPLC solvents.[7][8][9][10][11] SFC often provides faster separations and uses less organic solvent, making it a "greener" option.[7][11][12]
Q3: How can I improve the peak shape of my piperidine-containing PROTAC in RP-HPLC?
Improving peak shape for basic compounds in RP-HPLC typically involves minimizing the interaction between the analyte and the stationary phase. Here are some effective strategies:
-
Use Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase can help to saturate the acidic silanol sites on the column, reducing peak tailing.[3] Acidic modifiers like trifluoroacetic acid (TFA) or formic acid at low pH can protonate the silanol groups, also minimizing unwanted interactions.[4]
-
Operate at Low pH: Maintaining a low mobile phase pH (around 2-3) can help to keep the silanol groups on the stationary phase protonated and less likely to interact with the basic piperidine nitrogen.[1][4]
-
Select an Appropriate Column: Modern, high-purity silica (B1680970) columns with low silanol activity are recommended. End-capped columns or those with alternative stationary phases (e.g., polymer-based or hybrid silica) can also significantly reduce peak tailing.[1][2][5]
Q4: My piperidine-containing PROTAC has poor solubility. How can I prepare it for preparative chromatography?
Addressing solubility issues is critical for successful purification. Consider the following approaches:
-
Co-solvents: Use of organic co-solvents in the sample preparation can enhance solubility. For preparative SFC, DMSO can be used for samples with limited solubility.[13]
-
Formulation Strategies: For highly insoluble PROTACs, formulation approaches like creating amorphous solid dispersions (ASDs) can improve their dissolution in the mobile phase.[14]
-
pH Adjustment: If the PROTAC has ionizable groups, adjusting the pH of the sample solvent can improve solubility. For basic piperidine-containing PROTACs, a slightly acidic solution may enhance solubility.
-
Test Different Solvents: Systematically test a range of solvents and solvent mixtures to find the optimal conditions for dissolving your crude PROTAC.
Troubleshooting Guides
Troubleshooting Poor Peak Shape (Tailing) in HPLC
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing for the PROTAC peak | Secondary interactions with silanol groups: The basic piperidine nitrogen is interacting with acidic silanol groups on the HPLC column.[1][2][3][4][5] | 1. Add a mobile phase modifier: Introduce 0.1% TFA or formic acid to the mobile phase to operate at a low pH. Alternatively, for neutral or high pH methods, add a basic modifier like 0.1% TEA or DEA.[3][4] 2. Lower the mobile phase pH: Adjust the mobile phase pH to be between 2 and 3 to protonate the silanol groups.[1][4] 3. Use a base-deactivated or end-capped column: These columns have fewer active silanol sites.[2][5] 4. Increase buffer concentration: A higher buffer concentration can help to mask residual silanol interactions.[3] |
| Column Overload: Injecting too much sample can lead to peak distortion.[4] | 1. Reduce injection volume: Inject a smaller volume of your sample. 2. Dilute the sample: Decrease the concentration of your sample.[3] | |
| Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. | 1. Flush the column: Use a strong solvent to wash the column. 2. Replace the column: If flushing does not improve the peak shape, the column may need to be replaced.[3] |
Troubleshooting Poor Resolution of Diastereomers
| Problem | Potential Cause | Troubleshooting Steps |
| Co-elution or poor separation of diastereomers | Insufficient Selectivity of the Stationary Phase: The chosen column is not able to differentiate between the stereoisomers. | 1. Screen different chiral stationary phases (CSPs): Polysaccharide-based CSPs are often effective for separating diastereomers.[15] 2. Switch to Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for chiral separations.[7][8][9][10][11] |
| Suboptimal Mobile Phase Composition: The mobile phase is not providing adequate resolution. | 1. Optimize the mobile phase modifier in SFC: Vary the alcohol co-solvent (e.g., methanol, ethanol, isopropanol) and the concentration.[15] 2. Additives in SFC: A basic additive like DEA is often necessary to improve peak shape and resolution for basic compounds.[15] 3. Optimize the gradient in HPLC or SFC: A shallower gradient can improve the separation of closely eluting peaks. | |
| Temperature Effects: Column temperature can influence selectivity. | 1. Vary the column temperature: Systematically investigate the effect of temperature on the separation. |
Data Presentation
Comparison of Purification Techniques for Piperidine-Containing PROTACs (Qualitative)
| Technique | Advantages | Disadvantages | Best Suited For |
| Reverse-Phase HPLC (RP-HPLC) | - Robust and widely available - Good for a wide range of polarities | - Prone to peak tailing with basic compounds[1][2][4][5] - Can use large volumes of organic solvents | - General purification of PROTACs - When SFC is not available |
| Supercritical Fluid Chromatography (SFC) | - Faster separations[7][11] - Excellent for chiral separations[7][8][9][10][11] - Reduced organic solvent consumption[7][11] - Good for compounds with poor solubility in aqueous-organic mixtures[9] | - Requires specialized equipment - Method development can be more complex | - Purification of chiral PROTACs and diastereomers - High-throughput purification - "Green" chemistry initiatives |
Experimental Protocols
Protocol 1: Preparative RP-HPLC for a Piperidine-Containing PROTAC
This is a representative protocol and may require optimization for your specific PROTAC.
-
Sample Preparation:
-
Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO, DMF, or a mixture of mobile phase A and B) to a concentration of 10-50 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase preparative column (e.g., 20 x 250 mm, 5 µm). A base-deactivated or end-capped column is recommended.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Flow Rate: 20 mL/min.
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B (linear gradient)
-
35-40 min: 80% B
-
40.1-45 min: 20% B (re-equilibration)
-
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the PROTAC.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical UPLC-MS to confirm purity and identity.[16]
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Protocol 2: Preparative SFC for a Chiral Piperidine-Containing PROTAC
This protocol is a starting point for the purification of diastereomers.
-
Sample Preparation:
-
Dissolve the crude PROTAC mixture in a suitable solvent (e.g., methanol, ethanol, or a co-solvent mixture) to a concentration of 20-100 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase (CSP) preparative column (e.g., polysaccharide-based, 21 x 250 mm, 5 µm).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol with 0.2% Diethylamine (DEA).
-
Flow Rate: 60 g/min .
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10% to 40% B (linear gradient)
-
12-14 min: 40% B
-
14.1-16 min: 10% B (re-equilibration)
-
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at a suitable wavelength and/or Mass Spectrometry (MS).
-
-
Fraction Collection:
-
Collect fractions corresponding to the separated diastereomers.
-
-
Post-Purification:
-
Analyze the collected fractions by chiral analytical SFC or UPLC-MS to determine diastereomeric purity.
-
Evaporate the co-solvent from the collected fractions.
-
Visualizations
Caption: Experimental workflow for the purification of piperidine-containing PROTACs.
Caption: Logical decision tree for troubleshooting peak tailing in HPLC.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. chromtech.com [chromtech.com]
- 6. waters.com [waters.com]
- 7. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 8. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. The development of a sub/supercritical fluid chromatography based purification method for peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug [mdpi.com]
- 15. fagg.be [fagg.be]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Enhancing the Aqueous Solubility of PROTACs with Alkyl Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Proteolysis Targeting Chimeras (PROTACs) featuring alkyl linkers.
Troubleshooting Guide: Low Aqueous Solubility of Alkyl Linker-Containing PROTACs
Low aqueous solubility is a common hurdle in the development of PROTACs, particularly those with hydrophobic alkyl linkers, leading to challenges in in vitro assays and poor oral bioavailability. This guide provides a systematic approach to diagnosing and resolving solubility issues.
Problem: PROTAC precipitates out of solution during in vitro cellular assays.
Possible Cause: The concentration of the PROTAC in the final assay medium exceeds its thermodynamic or kinetic solubility. Alkyl linkers, being hydrophobic, significantly contribute to the low aqueous solubility of the PROTAC molecule.[1][]
Solutions:
-
Co-solvent Addition: For in vitro experiments, the inclusion of a small percentage (typically 1-5%) of a biocompatible organic co-solvent can significantly enhance the solubility of the PROTAC.
-
Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, or polyethylene (B3416737) glycol 400 (PEG 400).
-
Action: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO. For the final assay concentration, ensure the final DMSO concentration in the aqueous buffer is maintained at a low, non-toxic level (e.g., <0.5%).
-
-
pH Adjustment: If the PROTAC contains ionizable groups, such as basic nitrogen atoms in a modified linker, adjusting the pH of the buffer can improve solubility through salt formation.
-
Action: For PROTACs with basic moieties, lowering the pH of the experimental buffer to a slightly acidic range (e.g., pH 6.0-6.5) can promote protonation and increase solubility.
-
Problem: Poor and inconsistent results in animal studies due to low oral bioavailability.
Possible Cause: The intrinsic low aqueous solubility of the PROTAC limits its dissolution in the gastrointestinal tract, thereby reducing absorption.
Solutions:
-
Linker Modification: The most direct approach to improving the intrinsic solubility of a PROTAC is to modify the chemical structure of the linker.
-
Incorporate Polar Functional Groups: Introduce ethers, amines, carbonyls, or amides into the alkyl chain to increase its polarity.[1]
-
Add Ionizable Groups: The inclusion of basic nitrogen atoms, for example within a piperazine (B1678402) ring, can significantly improve aqueous solubility.[3][] A bis-basic piperazine-modified PROTAC has been reported to exhibit a remarkable 170-fold increase in solubility.
-
Hybrid Linkers: Combine the alkyl chain with more hydrophilic moieties, such as polyethylene glycol (PEG) units, to balance solubility and permeability.
-
-
Formulation Strategies: Advanced formulation techniques can be employed to enhance the solubility and dissolution rate of the PROTAC without altering its chemical structure.
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix prevents crystallization and maintains the molecule in a higher-energy, more soluble amorphous state.[5]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic PROTACs.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic regions of the PROTAC within a cyclodextrin molecule can enhance its aqueous solubility.
-
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs with alkyl linkers often have poor aqueous solubility?
A1: PROTACs are inherently large molecules, often falling "beyond the rule of 5," with high molecular weights and lipophilicity. Alkyl linkers are hydrocarbon chains that are hydrophobic in nature and therefore contribute negatively to the overall aqueous solubility of the PROTAC molecule.[1][]
Q2: What are the primary strategies for improving the solubility of PROTACs with alkyl linkers?
A2: The two main strategies are:
-
Chemical Modification of the Linker: This involves incorporating polar functional groups (e.g., ethers, amides), ionizable moieties (e.g., piperazine), or hydrophilic segments (e.g., PEG) into the alkyl linker to increase its polarity and hydrophilicity.[1][3][]
-
Formulation Approaches: These methods aim to enhance the dissolution of the existing PROTAC molecule by using techniques such as amorphous solid dispersions (ASDs), lipid-based formulations, or cyclodextrin complexation.[5]
Q3: How does incorporating a piperazine ring into an alkyl linker improve solubility?
A3: A piperazine ring introduces basic nitrogen atoms into the linker.[] At physiological or slightly acidic pH, these nitrogens can become protonated, forming a salt and thereby increasing the aqueous solubility of the PROTAC.[6] This strategy can also impart a degree of rigidity to the linker, which can be beneficial for ternary complex formation.[7]
Q4: What is an Amorphous Solid Dispersion (ASD) and how does it improve PROTAC solubility?
A4: An Amorphous Solid Dispersion (ASD) is a formulation where the PROTAC (drug) is dispersed in an amorphous state within a polymer matrix.[5] The amorphous form of a drug has a higher energy state than its crystalline form, which leads to improved aqueous solubility. The polymer stabilizes the PROTAC in this amorphous state, preventing it from crystallizing back to its less soluble form.[8]
Q5: Can you provide an example of the quantitative improvement in solubility with linker modification?
A5: Yes, in one study, the introduction of a constrained six-membered ring and solubilizing groups in the VHL ligand moiety, specifically a bis-basic piperazine-modified PROTAC, resulted in a 170-fold increase in aqueous solubility compared to its precursor while maintaining high target degradation efficiency. Another example shows a PROTAC with an amorphous solid form having an equilibrium solubility of 48.4 ± 2.6 μg/mL in fasted state simulated intestinal fluid (FaSSIF).[5]
Quantitative Data Summary
| Strategy | Linker Type / Formulation | Fold Increase in Solubility (approx.) | Reference Solubility (µg/mL) | Notes |
| Linker Modification | Bis-basic piperazine-modified linker | 170x | Not specified | Compared to the unmodified precursor. |
| Formulation | Amorphous Solid Dispersion (ASD) with HPMCAS | 2x (in drug supersaturation) | 48.4 ± 2.6 | Solubility of the amorphous PROTAC in FaSSIF.[5] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Shake-Flask Assay
This protocol determines the equilibrium solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
HPLC or UPLC system with UV detector
-
2 mL glass vials with screw caps
-
Orbital shaker/rotator
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Add an excess amount of the solid PROTAC compound to a 2 mL glass vial (a small amount on the tip of a spatula is usually sufficient to ensure saturation).
-
Solvent Addition: Add 1 mL of PBS (pH 7.4) to the vial.
-
Equilibration: Cap the vial securely and place it on an orbital shaker or rotator at room temperature (25°C). Allow the mixture to shake for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet the excess solid PROTAC.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Sample Dilution: Dilute the filtered supernatant with a suitable mobile phase (e.g., 50:50 ACN:water) to a concentration within the linear range of the analytical method.
-
Standard Curve Preparation: Prepare a series of standard solutions of the PROTAC of known concentrations in the same diluent.
-
Analysis: Analyze the diluted sample and the standard solutions by HPLC or UPLC with UV detection at the wavelength of maximum absorbance for the PROTAC.
-
Calculation: Determine the concentration of the PROTAC in the diluted sample by comparing its peak area to the standard curve. Calculate the original solubility in the PBS, taking into account the dilution factor.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for preparing a PROTAC ASD.
Materials:
-
PROTAC compound
-
Polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS)
-
Organic solvent (e.g., Dichloromethane:Ethanol 4:1 v/v)
-
Glass beaker or flask
-
Stir plate and stir bar
-
Vacuum oven
Procedure:
-
Dissolution: Weigh the desired amounts of the PROTAC and HPMCAS to achieve the target drug loading (e.g., 10% w/w). Dissolve both components completely in the dichloromethane:ethanol solvent system in a glass beaker with stirring.
-
Solvent Evaporation: Place the beaker in a vacuum oven and heat to a temperature above the boiling point of the solvents but below the glass transition temperature of the polymer (e.g., 50-70°C). Apply a vacuum to facilitate solvent removal.
-
Drying: Continue to dry the sample under vacuum overnight or until all solvent has been removed and a thin film or solid mass is formed.
-
Collection and Storage: Scrape the solid ASD from the beaker. It can be gently ground to a powder if necessary. Store the ASD in a desiccator to prevent moisture absorption.
-
Characterization (Optional but Recommended): Analyze the prepared ASD using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and to determine the glass transition temperature (Tg). Powder X-ray Diffraction (PXRD) can also be used to confirm the lack of crystallinity.
Visualizations
Caption: Troubleshooting workflow for addressing low PROTAC solubility.
Caption: Strategies for linker modification to improve PROTAC solubility.
References
- 1. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Alternative methods for Boc deprotection in the presence of sensitive groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Boc deprotection, particularly in the presence of sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the limitations of standard Boc deprotection methods (e.g., TFA or HCl)?
Standard methods using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are often effective but can be problematic for substrates containing acid-sensitive functional groups.[1][2] These harsh conditions can lead to undesired side reactions, such as the cleavage of other acid-labile protecting groups (e.g., t-butyl esters), degradation of the molecule, or trifluoroacetylation of the newly deprotected amine when using TFA.[1] For complex molecules with multiple sensitive functionalities, these methods may lack the required selectivity.[2][3]
Q2: When should I consider an alternative Boc deprotection method?
You should consider an alternative method when your substrate contains:
-
Acid-labile protecting groups: such as tert-butyl esters, trityl groups, or silyl (B83357) ethers.[4][5]
-
Electron-rich aromatic rings: which are prone to alkylation by the t-butyl cation generated during deprotection.[6]
-
Sensitive functionalities: that may degrade under strongly acidic conditions.[1][2]
-
A need for high selectivity: to deprotect one Boc group in the presence of another or other protecting groups.[7][8]
Q3: What are the most common alternative methods for Boc deprotection?
Several milder and more selective methods have been developed. These primarily include:
-
Lewis Acid-Mediated Deprotection: Using reagents like Zinc Bromide (ZnBr₂), Aluminum Chloride (AlCl₃), or Iron(III) Chloride (FeCl₃).[9][10][11][12]
-
Trimethylsilyl (B98337) Iodide (TMSI): A neutral method suitable for sensitive substrates.[1][13][14]
-
Oxalyl Chloride in Methanol (B129727): A mild and selective method tolerant to various functional groups.[2][15][16]
-
Thermal Deprotection: Heating the substrate in a suitable solvent, sometimes in water, to effect deprotection without acid.[1][8][13]
-
Catalytic Deprotection: Employing catalytic amounts of reagents like iron(III) salts or solid acid catalysts.[7][12][17]
Troubleshooting Guides
Problem 1: Incomplete Deprotection
-
Possible Cause: The chosen alternative method may not be strong enough for your specific substrate. Reaction time or temperature may be insufficient.[18]
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the time until the starting material is consumed.[18]
-
Increase Temperature: If the substrate is stable, gently heating the reaction mixture can increase the rate of deprotection.[18]
-
Increase Reagent Stoichiometry: For methods like Lewis acid deprotection, increasing the equivalents of the reagent can drive the reaction to completion.
-
Switch to a Stronger, Yet Selective, Method: If the above steps fail, consider a different alternative method from the table below that is known to be more robust.
-
Problem 2: Observation of Side Products
-
Possible Cause: The reactive intermediate, the tert-butyl cation, can alkylate nucleophilic sites on your molecule.[1][6] With some methods, other functional groups might not be fully tolerated.
-
Troubleshooting Steps:
-
Add a Scavenger: Including a scavenger like triisopropylsilane (B1312306) (TIS) or anisole (B1667542) can trap the t-butyl cation and prevent side reactions.[1]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes increase selectivity and reduce the formation of byproducts.
-
Choose a Milder Method: If side reactions persist, opt for a milder deprotection method. For instance, TMSI under neutral conditions might be a suitable alternative.[1][13]
-
Problem 3: Low Yield
-
Possible Cause: The product may be degrading under the reaction conditions, or there may be issues with the workup and isolation procedure.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Re-evaluate the reaction time and temperature. A shorter reaction time might be sufficient and prevent product degradation.
-
Modify Workup Procedure: Ensure the workup effectively neutralizes any acidic or basic reagents and that the product is stable during extraction and purification. For water-soluble zwitterionic compounds, specialized isolation methods may be necessary.[14][19]
-
Consider a Different Method: The chosen method may inherently give a low yield for your specific substrate. Refer to the data tables to select a method with a reported high yield for similar compounds.
-
Data Presentation: Comparison of Alternative Boc Deprotection Methods
| Method | Reagents and Conditions | Advantages | Limitations | Typical Yields |
| **Lewis Acids (e.g., ZnBr₂) ** | ZnBr₂ in CH₂Cl₂ at room temperature.[9][20] | Mild conditions, selective for secondary amines.[9][20] | Can be slow (may require several hours to days).[9] | 80-95% |
| Lewis Acids (e.g., AlCl₃) | AlCl₃ in CH₂Cl₂ at 0°C to room temperature.[10][11] | High chemoselectivity, preserves other sensitive groups.[11] | Stoichiometric amounts of Lewis acid are typically required.[21] | 85-96%[11] |
| Lewis Acids (e.g., FeCl₃) | Catalytic FeCl₃ in CH₂Cl₂ at room temperature.[7][12] | Catalytic, clean reaction, often no purification needed.[7] | Substrate scope may be limited. | >95%[7] |
| Trimethylsilyl Iodide (TMSI) | TMSI in CHCl₃ or CH₃CN at room temperature.[13][14] | Neutral, non-hydrolytic conditions, good for sensitive substrates.[13][14] | TMSI is sensitive to moisture and air. | 85-98% |
| Oxalyl Chloride | Oxalyl chloride in methanol at room temperature.[2][15][16] | Mild, rapid (1-4 hours), tolerant of many functional groups.[2][15] | Potential formation of carbon monoxide as a byproduct.[2] | Up to 90%[2][15] |
| Thermal Deprotection | Refluxing in water or a high-boiling solvent (e.g., toluene, dioxane).[1][13] | "Green" alternative, avoids strong acids and organic solvents.[13] | High temperatures may not be suitable for all substrates. | Substrate dependent, can be >90%.[13] |
Experimental Protocols
Key Experiment 1: Boc Deprotection using Zinc Bromide (ZnBr₂)
-
Dissolve the Boc-protected amine in anhydrous dichloromethane (B109758) (DCM) (e.g., 0.1 M concentration).[9]
-
Add zinc bromide (ZnBr₂) (typically 2-4 equivalents) to the solution.[9][20]
-
Stir the reaction mixture at room temperature.[9]
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to a few days.[9]
-
Upon completion, filter the reaction mixture through Celite.
-
The filtrate can be washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Key Experiment 2: Boc Deprotection using Trimethylsilyl Iodide (TMSI)
-
Dissolve the Boc-protected amine in an anhydrous solvent such as chloroform (B151607) or acetonitrile.[13]
-
Add trimethylsilyl iodide (TMSI) (typically 1.2-1.5 equivalents) dropwise to the solution at room temperature.[13]
-
Stir the reaction mixture at room temperature. The reaction can take from a few hours to overnight.[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure. Further purification may be required.[13]
Key Experiment 3: Boc Deprotection using Oxalyl Chloride in Methanol
-
Dissolve the N-Boc protected substrate in methanol.[2]
-
Add oxalyl chloride (typically 3 equivalents) to the solution at room temperature.[2]
-
Stir the reaction for 1-4 hours at room temperature.[2]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The residue can be purified by standard methods such as column chromatography.
Visualizations
Caption: Decision workflow for selecting a Boc deprotection method.
Caption: Logical flow for troubleshooting common Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Zinc Bromide [commonorganicchemistry.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc) [organic-chemistry.org]
- 12. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Lewis Acids - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing Impurities in Reactions with Boc-NH-Piperidine-C5-OH
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving Boc-NH-Piperidine-C5-OH, a key linker in the synthesis of PROTACs and other complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is primarily used as a heterobifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its piperidine (B6355638) ring provides a rigid scaffold, while the C5-OH group offers a reactive handle for conjugation to a warhead that binds to a protein of interest. The Boc-protected amine allows for selective deprotection and subsequent coupling to an E3 ligase ligand. A notable application is in the synthesis of PIN1 degraders.[4][5]
Q2: What are the general categories of impurities I might encounter?
A2: Impurities in reactions with this compound can generally be categorized as:
-
Process-related impurities: These include unreacted starting materials, residual solvents, and byproducts from coupling reagents.
-
Product-related impurities: These are structurally similar to the desired product and can include diastereomers, regioisomers, and products of side reactions such as oxidation or dimerization.
-
Degradation products: The final product or intermediates may degrade under certain reaction, workup, or storage conditions.
Q3: How can I minimize the formation of impurities during coupling reactions?
A3: To minimize impurity formation, consider the following:
-
Optimize coupling reagents: Screen different coupling agents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA) to find the most efficient combination for your specific substrates.[6]
-
Control stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component that is not in excess to drive the reaction to completion.[6]
-
Monitor reaction progress: Use techniques like LC-MS to monitor the consumption of starting materials and the formation of the desired product. This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged reaction times.[6]
-
Maintain an inert atmosphere: For sensitive reactions, especially those involving catalysts like copper in click chemistry, it is crucial to degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.[6]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product in an Amide Coupling Reaction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Optimize coupling reagents: Test alternative coupling agents like HATU, HBTU, or COMU, and screen different non-nucleophilic bases such as DIPEA or triethylamine.[6]- Increase reagent equivalents: Use a slight excess of the coupling reagent and the acid or amine component.[6]- Extend reaction time: Monitor the reaction by LC-MS and allow it to proceed until the starting material is consumed.[6]- Increase reaction temperature: Gently heating the reaction (e.g., to 40-50 °C) may improve the reaction rate, but monitor for potential side reactions. |
| Side Reactions of Coupling Reagents | - Formation of N-acylurea: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove. The addition of nucleophilic additives like HOBt or HOAt can suppress this side reaction.[7][8][9][10]- Guanidinium (B1211019) byproduct formation: With HATU, a common impurity is the guanidinium byproduct formed from the reaction of the amine with HATU itself. Using sterically hindered bases may help minimize this.[11] |
| Degradation of Starting Material or Product | - Boc deprotection: If the reaction conditions are too acidic, premature cleavage of the Boc protecting group can occur. Ensure the pH of the reaction mixture is controlled.[12][13]- Instability of other functional groups: Assess the stability of all functional groups in your molecules under the planned reaction conditions. |
| Difficult Purification | - Co-elution of impurities: Byproducts like tetramethylurea (from HATU) or dicyclohexylurea (from DCC) can be difficult to separate from the product by chromatography. For water-soluble byproducts, an aqueous workup can be effective.[7][14] For persistent impurities, consider alternative purification techniques like preparative HPLC. |
Problem 2: Presence of an Unexpected Mass in the LC-MS Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Confirm the masses of all starting materials and check for their presence in the reaction mixture. Incomplete reactions are a common cause of low yields and product contamination.[15] |
| Byproducts from Coupling Reagents | - HATU: Look for masses corresponding to tetramethylurea and guanidinium adducts of your amine.[11][14]- Carbodiimides (DCC, EDC): Check for the mass of the corresponding N-acylurea.[7][9][10] |
| Dimerization | - The hydroxyl group of this compound could potentially react with an activated carboxylic acid of another molecule, leading to dimer formation. Check for a mass corresponding to the dimerized product. |
| Oxidation of the Alcohol | - The primary alcohol of this compound could be oxidized to an aldehyde or carboxylic acid under certain conditions. Check for masses corresponding to these oxidized products. |
| Cleavage of the Linker in PROTACs | - For PROTAC molecules, in-source fragmentation in the mass spectrometer or metabolic cleavage can lead to the detection of the individual warhead and E3 ligase ligand components.[16] |
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol describes a general procedure for the coupling of a carboxylic acid to the deprotected amine of the Boc-NH-Piperidine-C5-linker.
-
Deprotection of this compound:
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 4:1 v/v).
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of TFA. The resulting amine salt is often used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling reagent HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected piperidine-C5-OH linker (amine salt, 1.0-1.2 eq) in the same anhydrous solvent.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction time can vary from a few hours to overnight.[6]
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) or DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted acid and acidic byproducts.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the pure coupled product.
-
Visualizations
Logical Workflow for Troubleshooting Low PROTAC Synthesis Yields
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple and efficient cleavage reaction of the boc group in heterocyclic compounds | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. google.com [google.com]
- 15. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Optimizing the rigidity of PROTACs for better cell permeability
Welcome to the technical support center for optimizing PROTAC (Proteolysis Targeting Chimera) rigidity and cell permeability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered during PROTAC development, with a focus on improving cell permeability through the strategic optimization of molecular rigidity.
Q1: My PROTAC shows potent biochemical activity but poor cellular efficacy. Could permeability be the issue?
A: Yes, this is a very common scenario. A significant drop-off in potency between a cell-free biochemical assay (e.g., target binding, ternary complex formation) and a cell-based degradation assay often indicates poor cell permeability.[1] PROTACs are large molecules, frequently with high molecular weights (MW > 800 Da) and polar surface areas, placing them "beyond the Rule of 5" (bRo5) chemical space.[2][3] These properties can make it difficult for them to passively diffuse across the lipid bilayer of the cell membrane.[4] To confirm if permeability is the limiting factor, you should directly measure it using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.[1][2]
Q2: How does increasing the rigidity of a PROTAC's linker improve cell permeability?
A: The relationship between linker rigidity and permeability is nuanced. While highly flexible linkers (like long PEG or alkyl chains) can be entropically penalized upon entering the ordered cell membrane, strategically rigidified linkers can improve permeability in several ways:[1]
-
Pre-organization: Rigid linkers, such as those containing piperidine (B6355638), piperazine (B1678402), or phenyl rings, can pre-organize the PROTAC into a conformation that is more favorable for membrane crossing.[2][5][6] This reduces the entropic cost of transitioning from the aqueous extracellular space to the hydrophobic membrane interior.
-
Stabilizing Favorable Conformations: A rigid structure can help stabilize a folded, more compact conformation that shields polar functional groups.[7] This phenomenon, often called the "chameleon effect," reduces the molecule's effective polar surface area, making it more amenable to passing through the lipid bilayer.[8][9]
-
Minimizing Unfavorable Conformations: Flexible linkers can allow the PROTAC to adopt many different shapes, including elongated, polar conformations that are not conducive to cell entry. Rigid linkers limit this conformational freedom.[10]
However, excessive rigidity can also be detrimental if it locks the PROTAC in a non-productive conformation for ternary complex formation.[6] Therefore, a balance between rigidity and flexibility is key.
Q3: What is the "chameleon effect" and how can it be leveraged to improve permeability?
A: The "chameleon effect" describes a PROTAC's ability to change its conformation in response to its environment.[11] In a polar, aqueous environment (like the extracellular space), the PROTAC may adopt a more extended, soluble conformation. When it approaches the non-polar lipid membrane, it can fold into a more compact structure, shielding its polar groups by forming intramolecular hydrogen bonds (IMHBs) and other non-covalent interactions (e.g., π-π stacking).[7][8][9] This folded state has a lower solvent-accessible 3D polar surface area (SA 3D PSA) and a smaller radius of gyration (Rgyr), properties that are correlated with higher cell permeability.[9][10]
To leverage this effect, you can strategically design linkers and modify ligands to promote the formation of these intramolecular interactions.[12] This includes:
-
Incorporating functional groups capable of forming IMHBs.[12]
-
Using linkers that facilitate π-π and NH–π interactions.[5][7]
-
Replacing amide bonds with esters to reduce the number of hydrogen bond donors.[13]
Q4: My PROTAC has a high number of rotatable bonds. Is this always bad for permeability?
A: Not necessarily, but it is a critical parameter to monitor. A high number of rotatable bonds (NRotB) often correlates with increased molecular flexibility. This flexibility can be an obstacle to permeability because it carries an entropic penalty when the molecule moves into the more ordered environment of the cell membrane.[1] However, this flexibility is also what allows a PROTAC to act like a "molecular chameleon," adopting the folded, membrane-permeable conformation when needed.[8][10] The key is not just the number of rotatable bonds, but whether the molecule has a propensity to adopt a folded, low-polarity conformation in a nonpolar environment.[14] Studies have shown that some highly flexible PROTACs can still be cell-permeable if they can effectively form intramolecular hydrogen bonds to shield polarity.[8]
Q5: What are some practical chemical modifications to optimize my PROTAC's rigidity and permeability?
A: Several strategies can be employed:
-
Incorporate Cyclic Moieties: Add rigid elements like piperidine or piperazine rings into the linker. These have been shown to improve permeability and are features of orally bioavailable PROTACs like ARV-110 and ARV-471.[2]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the hydrogen bond donor count and increase lipophilicity, which has been shown to dramatically improve permeability without sacrificing stability or degradation activity.[13][15]
-
Systematically Vary Linker Length and Composition: There is no one-size-fits-all linker. Systematically synthesizing a series of PROTACs with varying linker lengths and rigidities is often necessary to find the optimal balance for permeability and degradation efficacy.[6]
-
Promote Intramolecular Hydrogen Bonds (IMHBs): Design the PROTAC to facilitate the formation of IMHBs, which can shield polar groups and encourage a more compact, permeable conformation.[12]
Data Summary Tables
Table 1: Impact of Linker Rigidity and Composition on PROTAC Permeability
| PROTAC | Linker Type | Key Linker Feature | Permeability (Papp) | Observation | Reference |
| PROTAC 1 vs. 2 | Alkyl vs. PEG | Replacement of two methylene (B1212753) groups with oxygen atoms | ~22-fold higher for PROTAC 2 | The seemingly minor change to a PEG linker resulted in a vast increase in cell permeability, highlighting the profound impact of linker composition. | [16] |
| ARV-771 (Amide) | PEG-based | Standard amide linkage | Low | Parent compound with standard amide bond. | [13] |
| Ester Analog of ARV-771 | PEG-based | Amide replaced with an ester | 7.5-fold higher than amide version | A single amide-to-ester substitution significantly boosted permeability by reducing polarity and HBD count. | [13][15] |
| SNIPER(BRD)1 | PEG-based | Flexible linear linker | Active (µM range) | Exhibited degradation, indicating sufficient permeability. | [6] |
| Phenyl-linked SNIPERs | Phenyl-based | PEG unit replaced with rigid disubstituted phenyl rings | No degradation activity | In this case, increasing rigidity with phenyl rings was detrimental, suggesting the locked conformation was non-productive. | [6] |
Note: Papp values are often reported in units of 10⁻⁶ cm/s. The table provides a qualitative comparison based on the cited literature.
Table 2: Physicochemical Properties and Permeability of BRD4-Degrading PROTACs
| PROTAC | MW (Da) | cLogP | TPSA | NRotB | Permeability Surrogate (Cell/Biochem Ratio) | Permeability Ranking | Reference |
| PROTAC 1 | 903.1 | 4.3 | 200.7 | 18 | Low Ratio | High | [10] |
| PROTAC 2 | 875.0 | 4.2 | 200.7 | 16 | Intermediate Ratio | Intermediate | [10] |
| PROTAC 3 | 847.0 | 5.0 | 188.4 | 14 | High Ratio | Low | [10] |
Note: A lower ratio of potency in cell-based vs. biochemical assays is a surrogate for higher cell permeability.[10][14] This table demonstrates that simple 2D descriptors like MW and cLogP do not always correlate directly with permeability, as the most lipophilic PROTAC (3) was the least permeable.[10]
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid membrane and is a high-throughput method for screening compounds early in development.[17][18]
Principle: A 96-well microplate system is used with a donor plate and an acceptor plate separated by a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane), which forms an artificial membrane.[1][17] The PROTAC's diffusion from the donor to the acceptor well is measured over time.
Methodology:
-
Preparation of Donor Plate:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the final desired concentration. Keep the final DMSO concentration low (<1%) to avoid disrupting the membrane.[1]
-
Add the final PROTAC solution to the wells of the 96-well donor plate.
-
-
Preparation of Acceptor Plate:
-
Coat the filter membrane of a 96-well acceptor plate with a lipid solution.
-
Allow the solvent to evaporate completely, leaving a stable artificial lipid layer.[1]
-
Fill the wells of the acceptor plate with the same buffer used in the donor plate.
-
-
Assay Incubation:
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the lipid membrane separates the two chambers.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[1]
-
-
Quantification:
-
After incubation, collect samples from both the donor and acceptor wells.
-
Determine the concentration of the PROTAC in each well using a sensitive analytical method, typically LC-MS/MS.[1]
-
-
Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp) is calculated using a standard formula that accounts for the volume of the wells, the area of the membrane, the incubation time, and the change in concentration in the acceptor well.[1]
-
Protocol 2: Caco-2 Cell Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, providing a more comprehensive assessment of permeability that includes passive diffusion and active transport mechanisms.[17][18]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days until they form a differentiated, confluent monolayer with well-formed tight junctions.
-
The integrity of the monolayer should be confirmed before each experiment (e.g., by measuring transepithelial electrical resistance, TEER).
-
-
Assay Procedure (Bidirectional Transport):
-
Wash the cell monolayers carefully with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Apical to Basolateral (A to B): Add the PROTAC solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B to A): Add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber. This direction is used to assess active efflux.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
-
Sample Collection and Quantification:
-
At specified time points, collect samples from the receiver chambers.
-
Immediately replace the collected volume with fresh, pre-warmed buffer.
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Calculations:
-
Papp Calculation: Calculate the Papp value for both the A to B and B to A directions based on the rate of appearance of the PROTAC in the receiver chamber.
-
Efflux Ratio (ER): Calculate the efflux ratio as: ER = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the PROTAC is a substrate for active efflux transporters.[1]
-
Visualizations
Caption: A troubleshooting workflow for addressing poor PROTAC cellular permeability.
Caption: The "chameleon effect" of PROTACs at the cell membrane interface.
Caption: Logical relationships in designing PROTACs for improved cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. explorationpub.com [explorationpub.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Permeability Assay - Profacgen [profacgen.com]
Technical Support Center: The Piperidine Ring's Role in PROTAC Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of the piperidine (B6355638) ring on the formation of PROTAC (Proteolysis Targeting Chimera) ternary complexes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a piperidine ring in a PROTAC linker?
The piperidine ring is typically incorporated into a PROTAC linker to serve multiple functions. Primarily, it acts as a rigid structural element.[][2] This rigidity can help pre-organize the PROTAC molecule into a conformation that is favorable for the simultaneous binding of the target protein (Protein of Interest - POI) and an E3 ubiquitin ligase, thereby enhancing the stability and formation of the ternary complex.[][3] Additionally, piperidine and similar saturated heterocycles can be used to modulate the physicochemical properties of the PROTAC, such as improving aqueous solubility and metabolic stability.[][3][4][5]
Q2: How does the rigidity of the piperidine ring affect ternary complex formation?
The effect of the piperidine ring's rigidity is a double-edged sword.
-
Positive Impact: A rigid linker can reduce the entropic penalty associated with the formation of the ternary complex, effectively stabilizing it.[3][] By limiting the conformational flexibility of the PROTAC, it can orient the POI and E3 ligase in a way that promotes favorable protein-protein interactions, which are crucial for efficient ubiquitination.[][3]
-
Negative Impact: Conversely, excessive rigidity can be detrimental. If the fixed conformation imposed by the piperidine ring is not optimal, it can introduce steric hindrance, preventing the POI and E3 ligase from coming into the close proximity required for ubiquitin transfer.[4][7] In some cases, removing a rigid piperidine ring from a PROTAC has been shown to significantly enhance degradation efficacy.[7]
Q3: Can the piperidine ring improve the physicochemical properties of a PROTAC?
Yes, incorporating a piperidine ring can improve a PROTAC's drug-like properties. PROTACs are often large molecules with high molecular weight and polar surface area, which can lead to poor cell permeability and solubility.[2][8] The piperidine moiety, which contains a basic nitrogen atom, can be protonated at physiological pH.[2][9][10] This can increase the PROTAC's aqueous solubility.[3][4][5] Cationic rigid linkers containing piperidine have been shown to enhance both water solubility and cell permeability.[11] However, the pKa of the piperidine nitrogen is highly sensitive to the surrounding chemical environment within the linker, which can influence the extent of protonation.[2][9][12]
Q4: What is the "hook effect" and how does it relate to ternary complex formation?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[13] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-POI and PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase).[3][13] These binary complexes are ineffective for degradation and compete with the formation of the ternary complex. While not specific to piperidine-containing PROTACs, this is a critical consideration in any PROTAC experiment and can be mitigated by designing PROTACs that exhibit positive cooperativity, which stabilizes the ternary complex over the binary ones.[3][13]
Troubleshooting Guides
Q5: My piperidine-containing PROTAC shows no target degradation. What should I check first?
Lack of activity can stem from multiple points in the PROTAC mechanism of action. A systematic troubleshooting approach is recommended. The first step is to confirm that the PROTAC is engaging its intended targets and is stable in the experimental conditions.
Q6: How can I determine if poor cell permeability is the issue?
Poor cell permeability is a common challenge for PROTACs due to their size.[13]
-
Indirect Measurement: Compare the PROTAC's activity in a biochemical assay (using cell lysate) versus a cell-based assay. High potency in the biochemical assay but low potency in the cellular assay suggests poor permeability.
-
Direct Measurement: Use assays like the Chloroalkane Penetration Assay (CAPA) or Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure the compound's ability to cross membranes.[8][11]
-
Confirm Target Engagement in Cells: Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the PROTAC is reaching and binding to its targets inside the cell.[13]
If poor permeability is confirmed, consider modifying the linker to improve physicochemical properties, for example, by altering hydrogen bond donors/acceptors or lipophilicity.[3][13]
Q7: My PROTAC binds to the target and the E3 ligase separately, but doesn't form a stable ternary complex. What's wrong?
This strongly suggests an issue with the linker design, which is critical for mediating the interaction between the POI and the E3 ligase.[2]
-
Steric Hindrance: The rigid piperidine ring may be causing a steric clash, preventing the two proteins from adopting a productive orientation.[7]
-
Incorrect Vector/Length: The length of the linker or the attachment points on the two ligands may be suboptimal. Even small changes in the linker can dramatically affect ternary complex formation.[4]
-
Negative Cooperativity: The binding of the second protein is hindered by the presence of the first, resulting in an unstable ternary complex.
To resolve this, you should systematically modify the linker. Synthesize analogues with different linker lengths, vary the attachment points, and consider replacing the rigid piperidine with a more flexible linker (like a PEG or alkyl chain) to test if conformational restriction is the problem.[4][7] Use biophysical assays (ITC, SPR, AlphaLISA) to quantify ternary complex formation and cooperativity for each analogue.[14][15]
Q8: I'm observing a "hook effect". How can I mitigate it?
Observing a hook effect indicates that at high concentrations, your PROTAC is forming non-productive binary complexes.[13]
-
Lower Concentration: The simplest solution is to use the PROTAC at lower concentrations. Always perform a wide dose-response experiment to identify the optimal concentration range for degradation.[13]
-
Enhance Cooperativity: Redesign the PROTAC to promote positive protein-protein interactions between the target and the E3 ligase. A PROTAC with high positive cooperativity will favor the ternary complex even at higher concentrations, reducing the hook effect.[3] The linker design is key to influencing cooperativity.[16]
-
Measure Ternary Complex Formation: Use biophysical assays to measure the stability of the ternary complex across a range of PROTAC concentrations. This will help you correlate the hook effect seen in degradation assays with the propensity to form binary versus ternary complexes.[13]
Quantitative Data
The inclusion of a piperidine ring can significantly alter the biophysical and physicochemical properties of a PROTAC. The tables below provide illustrative data based on published findings.
Table 1: Illustrative Impact of Linker Rigidity on Ternary Complex Affinity and Degradation
| PROTAC Analogue | Linker Type | Ternary KD (nM) | Cooperativity (α) | DC50 (nM) |
|---|---|---|---|---|
| Analogue A | Flexible (PEG4) | 150 | 0.8 | 250 |
| Analogue B | Rigid (Piperidine) | 25 | 5.2 | 30 |
| Analogue C | Rigid (Piperidine-Free) | 220 | 0.5 | 400 |
This table illustrates how a rigid piperidine linker (Analogue B) can lead to a lower KD (stronger binding), higher positive cooperativity (α > 1), and a more potent degradation (lower DC50) compared to a flexible or a non-optimal rigid linker, assuming the conformation is productive.
Table 2: Illustrative Physicochemical Properties of PROTACs with Different Linkers
| PROTAC Analogue | Linker Type | MW (Da) | cLogP | TPSA (Ų) | Aqueous Solubility (µM) |
|---|---|---|---|---|---|
| Analogue X | Flexible (Alkyl) | 810 | 4.5 | 130 | 5 |
| Analogue Y | Rigid (Piperidine) | 850 | 3.8 | 145 | 50 |
This table illustrates how incorporating a polar, ionizable piperidine motif (Analogue Y) can decrease lipophilicity (cLogP) and significantly improve aqueous solubility compared to a purely hydrocarbon-based linker (Analogue X).[3][5]
Experimental Protocols & Visualizations
Protocol 1: NanoBRET™ Assay for Live-Cell Ternary Complex Formation
This assay measures PROTAC-induced proximity between the target protein and an E3 ligase component in living cells.[14][17][18]
Objective: To detect and characterize ternary complex formation in a physiological cellular environment.[14]
Materials:
-
Expression vectors for NanoLuc® fusion of the target protein (e.g., NanoLuc®-BRD4).
-
Expression vectors for HaloTag® fusion of the E3 ligase component (e.g., HaloTag®-VHL).[18]
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.[14]
-
PROTAC of interest.
-
White, 96-well assay plates.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.[14]
-
Cell Plating: Seed the transfected cells into a white, 96-well assay plate and incubate for 24 hours.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate (donor) to all wells.
-
Detection: Read the plate immediately on a luminometer capable of measuring filtered luminescence (Donor emission at 460nm and Acceptor emission at >610nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A bell-shaped curve when plotting the BRET ratio against PROTAC concentration is indicative of ternary complex formation and the hook effect.[18]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Affinity
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) to calculate the cooperativity factor (α).[14][19]
Objective: To quantify the binding affinity and thermodynamics of binary and ternary complex formation.
Protocol:
-
Determine Binary Binding Affinities:
-
PROTAC to E3 Ligase (KD1): Titrate the PROTAC solution into the ITC cell containing the E3 ligase solution. Analyze the data using a one-site binding model to determine KD1.[14]
-
PROTAC to Target Protein (KD2): Titrate the PROTAC solution into the ITC cell containing the target protein solution. Analyze to determine KD2.[14]
-
-
Determine Ternary Binding Affinity (KD,ternary):
-
Prepare a solution of the target protein pre-saturated with the PROTAC in the ITC cell. The concentration of the PROTAC should be in excess.
-
Titrate the E3 ligase solution into the pre-formed target protein-PROTAC binary complex.
-
Fit the data to determine the binding affinity for the ternary complex formation (KD,ternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary .[14]
-
α > 1 indicates positive cooperativity (ternary complex is more stable).
-
α < 1 indicates negative cooperativity.
-
α = 1 indicates no cooperativity.
-
Protocol 3: AlphaLISA Assay for In Vitro Ternary Complex Detection
This is a bead-based immunoassay that measures the proximity of two molecules. When the PROTAC brings the target protein and E3 ligase together, the Donor and Acceptor beads are brought into close proximity, generating a luminescent signal.[15][20]
Objective: To detect and quantify the formation of the ternary complex in a biochemical setting.
Materials:
-
Tagged Target Protein (e.g., GST-BRD4).
-
Tagged E3 Ligase Complex (e.g., FLAG-CRBN).
-
PROTAC of interest.
-
AlphaLISA Anti-GST Donor beads and Anti-FLAG Acceptor beads.
-
384-well AlphaPlate.
Protocol:
-
Component Incubation: In a 384-well plate, add the target protein, the E3 ligase complex, and serial dilutions of the PROTAC.[15]
-
Ternary Complex Formation: Incubate the mixture for 60-90 minutes at room temperature to allow the complex to form.[15]
-
Bead Addition: Add the AlphaLISA Donor and Acceptor beads to the wells. Incubate for 60 minutes in the dark.
-
Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is characteristic of PROTAC-mediated ternary complex formation.[20] This allows for the determination of the optimal concentration for complex formation.
References
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Ternary Complex Formation [worldwide.promega.com]
- 19. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Strategies to Reduce Non-Specific Binding of Piperidine-Containing PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to non-specific binding of piperidine-containing Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.
Issue 1: My piperidine-containing PROTAC shows significant off-target protein degradation in my proteomics experiment.
Question: I've performed a quantitative proteomics study, and my lead piperidine-containing PROTAC is degrading multiple proteins in addition to my protein of interest (POI). What are the likely causes and how can I fix this?
Answer:
High off-target degradation is a common challenge with PROTACs, often stemming from their physicochemical properties or inherent reactivity of their components. For piperidine-containing PROTACs, several factors could be at play.
Potential Causes & Solutions:
-
High Lipophilicity and Non-Specific Membrane Association: PROTACs with high lipophilicity (often indicated by a high calculated LogP) can non-specifically associate with cellular membranes and other hydrophobic pockets, leading to off-target interactions. The piperidine (B6355638) ring, while sometimes added to improve solubility, can be part of a larger, greasy molecule.
-
Solution 1: Decrease Lipophilicity. Systematically modify the PROTAC linker or warhead to be more polar. Replacing alkyl chains with short polyethylene (B3416737) glycol (PEG) units or incorporating ether functionalities can decrease LogP and reduce non-specific binding.[1][2]
-
Solution 2: Introduce Polar Groups. Adding polar functional groups to solvent-exposed parts of the PROTAC can improve solubility and reduce non-specific hydrophobic interactions.
-
-
Lysosomal Trapping: The basic nitrogen atom in the piperidine ring can become protonated at the low pH of lysosomes.[3][4] This can lead to the accumulation of the PROTAC in these organelles, causing off-target effects on lysosomal proteins or sequestering the PROTAC away from its intended target in the cytosol or nucleus.[5][6]
-
Solution 1: Measure Lysosomal Trapping. Perform a lysosomal trapping assay to determine if your compound accumulates in lysosomes.
-
Solution 2: Modify pKa. Flank the piperidine nitrogen with electron-withdrawing groups to lower its pKa, reducing the likelihood of protonation and subsequent trapping.[3]
-
Solution 3: Design "Egress" Linkers. Employ linkers that are less prone to sequestration. While piperidine can add rigidity, its basicity is a liability. Consider alternative rigid linkers like bicycloalkanes if lysosomal trapping is confirmed.
-
-
Inherent Off-Target Activity of the E3 Ligase Ligand: If your PROTAC uses a pomalidomide (B1683931) or thalidomide-based ligand to recruit the CRBN E3 ligase, this moiety itself can induce degradation of endogenous zinc finger (ZF) proteins.[7]
-
Solution: Modify the E3 Ligase Ligand. Studies have shown that modifying the phthalimide (B116566) ring of pomalidomide, particularly at the C5 position, can abrogate the binding of endogenous neosubstrates like ZF proteins without affecting CRBN binding.[7] Re-synthesize your PROTAC using a modified CRBN ligand to reduce these intrinsic off-target effects.[7]
-
Troubleshooting Workflow:
References
- 1. explorationpub.com [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the PROTAC Linker Landscape: A Comparative Guide to Boc-NH-Piperidine-C5-OH and PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the chemical linker that connects the target protein ligand to the E3 ligase recruiter. The choice of linker dictates crucial parameters such as solubility, cell permeability, metabolic stability, and the geometry of the ternary complex, all of which are paramount for potent and selective protein degradation. This guide provides an objective comparison between two prominent linker strategies: the rigid piperidine-based linkers, exemplified by the building block Boc-NH-Piperidine-C5-OH, and the flexible polyethylene (B3416737) glycol (PEG) linkers.
At a Glance: Key Differences and Physicochemical Properties
The fundamental difference between these two linker types lies in their structural rigidity. PEG linkers are highly flexible, while piperidine-containing linkers introduce a more rigid and defined conformation. This structural variance has profound implications for the overall properties and performance of the resulting PROTAC.
| Property | This compound Derived Linkers | PEG Linkers | Rationale & Implications |
| Flexibility | Rigid | Flexible | The rigidity of piperidine (B6355638) linkers can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty upon ternary complex formation.[1] Flexible PEG linkers offer more conformational freedom, which can be advantageous in accommodating the formation of a productive ternary complex.[1] |
| Solubility | Can enhance water solubility | Excellent hydrophilicity, improves water solubility | Both linker types can improve the solubility of often lipophilic PROTAC molecules. Piperidine moieties, especially when protonated, can increase aqueous solubility.[2][3] PEG linkers, with their repeating ethylene (B1197577) glycol units, are a well-established method to enhance hydrophilicity.[4] |
| Cell Permeability | Can improve cell permeability | Complex relationship with permeability | Rigid linkers, by enabling folded conformations that shield polar surface area, can enhance cell permeability.[5][6][7] While the hydrophilicity of PEG can sometimes hinder passive diffusion, its flexibility can also promote compact structures that are more amenable to crossing the cell membrane. However, excessive PEGylation can decrease cellular uptake.[8] |
| Metabolic Stability | Generally higher | Can be susceptible to metabolism | The rigid cyclic structure of piperidine is less prone to metabolic degradation compared to the linear ether backbone of PEG linkers.[1][4] |
| Synthesis | Multi-step synthesis | Readily available in various lengths | This compound is a building block requiring further synthetic steps. Various PEG linkers with diverse functionalities are commercially available, facilitating modular PROTAC assembly.[9][10] |
Performance in PROTACs: A Comparative Overview
The ultimate measure of a linker's success is its impact on the degradation efficiency (DC50 and Dmax) and pharmacokinetic (PK) properties of the PROTAC. While direct head-to-head comparisons are limited, analysis of existing data provides valuable insights into the performance of each linker class.
| Performance Metric | Piperidine-Based Linkers (e.g., in ARV-110) | PEG Linkers | Key Findings & Supporting Data |
| Degradation Potency (DC50, Dmax) | Can lead to highly potent degraders | Potency is highly dependent on linker length | The clinically advanced androgen receptor (AR) degrader, ARV-110, utilizes a rigid piperidine-piperazine linker, contributing to its high potency.[11] For PEG linkers, an optimal length is crucial; linkers that are too short or too long can be detrimental to degradation. For example, in a series of BRD4-targeting PROTACs, those with 0 or 4-5 PEG units were more potent than those with 1-2 PEG units. |
| Pharmacokinetics (PK) | Can improve PK properties and oral bioavailability | Variable, can be challenging | The rigidity and metabolic stability imparted by piperidine linkers can lead to improved pharmacokinetic profiles. ARV-110, for instance, is orally bioavailable.[11][12] The flexibility and potential metabolic liabilities of PEG linkers can present challenges in achieving favorable PK properties. |
| Ternary Complex Stability | Can enhance stability through pre-organization | Flexibility can aid in achieving a productive conformation | The conformational constraint of rigid linkers can lead to a more stable and productive ternary complex.[] The flexibility of PEG linkers allows for an adaptable fit between the target protein and the E3 ligase.[1] |
Case Study: ARV-110 - The Power of a Rigid Linker
A prominent example highlighting the advantages of a rigid linker is the development of ARV-110, a clinical-stage PROTAC targeting the androgen receptor for the treatment of prostate cancer.[11] The linker in ARV-110 incorporates a piperidine-piperazine motif.[11] This design choice is credited with contributing to the molecule's enhanced metabolic stability and potent degradation of the androgen receptor, ultimately leading to its successful advancement in clinical trials.[1][11] This case underscores the potential of rigid linkers to overcome some of the challenges associated with the "beyond Rule of 5" chemical space that PROTACs often occupy.[11]
This compound in PROTAC Synthesis
This compound serves as a valuable synthetic building block for introducing a rigid piperidine core into a PROTAC linker. It has been utilized in the synthesis of a PROTAC targeting PIN1 (PIN1 degrader-1).[14][15] The synthesis involves standard peptide coupling and deprotection steps to sequentially attach the E3 ligase ligand and the target protein ligand to the piperidine-based linker.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines of key experimental protocols.
PROTAC Synthesis using this compound (General Protocol)
-
Coupling of E3 Ligase Ligand: The carboxylic acid of the E3 ligase ligand is activated (e.g., with HATU/DIPEA) and reacted with the free amine of a suitable linker precursor derived from this compound (after deprotection of the Boc group).
-
Purification: The resulting intermediate is purified by chromatography (e.g., HPLC).
-
Coupling of Target Protein Ligand: The hydroxyl group of the linker is activated (e.g., by conversion to a leaving group) and reacted with a nucleophilic handle on the target protein ligand. Alternatively, the hydroxyl group can be oxidized to a carboxylic acid for subsequent amide bond formation.
-
Final Purification: The final PROTAC molecule is purified to a high degree using chromatography.
Western Blot Analysis of Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the extent of degradation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Plates: A donor plate is prepared with the PROTAC compounds dissolved in a suitable buffer. An acceptor plate is filled with a buffer solution. A filter plate with a synthetic membrane coated with a lipid mixture is placed between the donor and acceptor plates.
-
Incubation: The "sandwich" of plates is incubated for a defined period (e.g., 4-16 hours) to allow for passive diffusion of the compounds across the artificial membrane.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the concentration of the compound in the acceptor and donor wells and the incubation time.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC mechanism and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC evaluation.
Conclusion
The choice between a rigid piperidine-based linker, constructed from building blocks like this compound, and a flexible PEG linker is a critical decision in PROTAC design. There is no one-size-fits-all solution; the optimal linker is dependent on the specific target protein and E3 ligase pair. PEG linkers offer synthetic tractability and are effective in enhancing solubility, though their flexibility and metabolic stability must be carefully considered. Rigid linkers, while potentially more synthetically challenging, can offer significant advantages in terms of metabolic stability, pharmacokinetic properties, and potency, as exemplified by the clinical success of ARV-110. A thorough understanding of the structural and physicochemical properties of different linker types, supported by robust experimental evaluation, is essential for the rational design of the next generation of highly effective and specific protein degraders.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [agris.fao.org]
- 4. precisepeg.com [precisepeg.com]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
The Fulcrum of Efficacy: A Comparative Guide to Rigid vs. Flexible PROTAC Linkers
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the bridge between the target protein and the E3 ligase ligand, plays a decisive role in therapeutic success. This guide provides an objective comparison of rigid versus flexible PROTAC linkers, supported by experimental data, detailed methodologies, and visual workflows to inform the rational design of next-generation protein degraders.
The linker in a PROTAC is far from a passive tether; it actively influences the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties such as solubility and permeability, and ultimately governs the potency and efficacy of the degrader. The choice between a flexible or rigid linker architecture is a critical design consideration with significant downstream consequences.
Flexible vs. Rigid Linkers: A Tale of Two Conformations
Flexible linkers, typically composed of alkyl or polyethylene (B3416737) glycol (PEG) chains, have historically been the mainstay in early PROTAC development due to their synthetic accessibility.[1][2] Their conformational freedom allows the PROTAC to adopt various orientations, which can increase the probability of achieving a productive ternary complex.[1] However, this high degree of flexibility can come with an entropic penalty upon binding, potentially reducing the stability of the ternary complex and leading to less favorable pharmacokinetic properties.[1][3]
Conversely, rigid linkers, which incorporate structural elements like piperazine (B1678402)/piperidine rings, alkynes, or aromatic systems, offer the advantage of pre-organizing the PROTAC into a bioactive conformation.[1][4][] This can reduce the entropic cost of ternary complex formation, potentially leading to enhanced stability and improved degradation efficiency.[2] Furthermore, rigidification can improve a PROTAC's metabolic stability and overall pharmacokinetic profile.[2] However, the constrained nature of rigid linkers may also sterically hinder the formation of a productive ternary complex if the chosen conformation is not optimal.[6]
Quantitative Data Presentation: Efficacy at a Glance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize quantitative data from key studies, illustrating the impact of linker composition on these critical parameters.
Disclaimer: Direct comparison of data across different studies should be approached with caution due to variations in cell lines, experimental conditions, and target proteins.
Table 1: Comparison of Flexible vs. Rigid Linkers in Androgen Receptor (AR) Degraders
| PROTAC Example | Linker Type | Linker Composition | Key Finding | Reference |
| ARV-110 | Rigid | Piperidine and piperazine connections | Modification from a flexible to a rigid linker significantly increased metabolic stability and therapeutic potency. | [2] |
| AR-targeting SNIPERs | Flexible | PEG unit | Exhibited AR degradation at 3 μM. | [6] |
| AR-targeting SNIPERs (Modified) | Rigid | Disubstituted phenyl rings | Replacement of the flexible PEG unit with rigid rings resulted in a loss of degradation activity. | [6] |
Table 2: Degradation Potency of BRD4-Targeting PROTACs with Varying Linkers
| PROTAC | E3 Ligase | Linker Type | Linker Composition | DC50 | Dmax (%) | Cell Line | Reference |
| MZ1 | VHL | Flexible | PEG-based | ~2-20 nM | >90 | HeLa, 22Rv1 | [3] |
| QCA570 | CRBN | Rigid | Ethynyl group | pM range | >90 | MOLM13, MV4;11 | [3] |
| ARV-825 | CRBN | Flexible | PEG-based | <1 nM | >95 | RS4;11 | [3] |
Key Experiments and Methodologies
Accurate evaluation of PROTAC efficacy relies on a suite of robust experimental protocols. Below are detailed methodologies for key assays used to characterize and compare PROTACs with different linker architectures.
Protein Degradation Assay: Western Blot Analysis
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed adherent cells (e.g., HeLa, 22Rv1) in 6-well plates and allow them to attach overnight.
-
Treat cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
3. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
4. Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation and Stability Assays
Understanding the formation and stability of the ternary complex is crucial for rational PROTAC design.
SPR provides real-time, label-free kinetic analysis of both binary (PROTAC-protein) and ternary complex interactions.
1. Chip Preparation:
-
Use a streptavidin (SA) coated sensor chip.
-
Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon) onto the chip surface.
2. Binary Interaction Analysis:
-
To measure the affinity of the PROTAC for the E3 ligase, flow a series of PROTAC concentrations over the immobilized E3 ligase and measure the binding response.
-
To measure the affinity of the PROTAC for the target protein, a similar experiment can be performed by immobilizing the target protein.
3. Ternary Complex Analysis:
-
To assess ternary complex formation, inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase.
-
Alternatively, inject a constant concentration of the PROTAC pre-incubated with the target protein.
-
The binding response will indicate the formation of the ternary complex.
4. Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (alpha), which is the ratio of the KD of the binary interaction to the KD of the ternary interaction, to quantify the stability of the ternary complex.[7]
ITC measures the heat change upon binding to determine the thermodynamic parameters of interaction.
1. Sample Preparation:
-
Prepare the purified target protein and E3 ligase in a matched buffer. The PROTAC is typically dissolved in the same buffer.
-
Place one protein (e.g., the E3 ligase) in the sample cell and the PROTAC in the injection syringe.
2. Titration:
-
Perform a series of small, sequential injections of the PROTAC into the protein solution while maintaining a constant temperature.
-
Measure the heat released or absorbed after each injection.
3. Ternary Complex Characterization:
-
To study the ternary complex, the sample cell can be filled with a pre-formed complex of the E3 ligase and the PROTAC, and then titrated with the target protein.
4. Data Analysis:
-
Integrate the heat-flow peaks to obtain the enthalpy change (ΔH) for each injection.
-
Plot the enthalpy change against the molar ratio of the reactants to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][9]
Visualizing the Process: Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the underlying mechanisms and experimental processes.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for comparing PROTAC linkers.
Caption: Logical relationship between linker type and PROTAC efficacy.
Conclusion: A Balancing Act in PROTAC Design
The choice between a rigid and a flexible linker is not a one-size-fits-all decision but rather a nuanced balancing act. Flexible linkers offer a pragmatic starting point, often successfully inducing degradation, but may require optimization to improve pharmacokinetic properties. Rigid linkers, while synthetically more demanding, can offer a path to highly potent and stable degraders by pre-organizing the molecule into a bioactive conformation. The case of ARV-110 demonstrates the power of linker rigidification in achieving a clinically viable drug candidate.[2] Conversely, other studies show that excessive rigidity can be detrimental, highlighting the empirical nature of linker optimization.[6] Ultimately, a successful PROTAC design strategy often involves a "trial and error" approach, guided by a deep understanding of the structural and biophysical principles that govern ternary complex formation and stability. The systematic application of the experimental protocols outlined in this guide will be paramount in navigating the complex landscape of linker design and unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. chempep.com [chempep.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. aragen.com [aragen.com]
- 8. Isothermal titration calorimetry [cureffi.org]
- 9. zaguan.unizar.es [zaguan.unizar.es]
A Comparative Guide to In Vitro Assays for Validating PROTACs Featuring a Boc-NH-Piperidine-C5-OH Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of essential in vitro assays for validating the function of Proteolysis Targeting Chimeras (PROTACs) that incorporate a Boc-NH-Piperidine-C5-OH linker. We present supporting experimental data and detailed protocols to aid in the rational design and evaluation of next-generation protein degraders.
The linker component of a PROTAC is a critical determinant of its success, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), physicochemical properties, and ultimately, the potency and efficacy of the degrader.[1] The this compound moiety represents a class of non-PEG linkers that can impart a degree of rigidity to the PROTAC molecule.[2] This guide will compare the functional readouts of assays for PROTACs containing such linkers against those with more common alternatives like polyethylene (B3416737) glycol (PEG) and simple alkyl chains.
Comparative Analysis of PROTAC Linker Performance
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[1] The choice of linker can significantly impact these parameters.
| Linker Type | Representative Structure Example | Key Characteristics | Typical DC50 Range (nM) | Dmax (%) | References |
| Piperidine-based (e.g., incorporating this compound) | Structure incorporating a piperidine (B6355638) ring | More rigid than PEG or alkyl chains; can optimize protein-protein interactions within the ternary complex. | 1 - 100 | >80 | [3] |
| PEG Linkers | -(CH2CH2O)n- | Flexible, enhances solubility. | 10 - 500 | 70-95 | [4] |
| Alkyl Chains | -(CH2)n- | Simple, flexible, hydrophobic. | 5 - 200 | >75 | [4] |
| Rigid Linkers (e.g., Alkynes, Heterocycles) | Structures containing alkynes or other cyclic systems | Constrained conformation can lead to improved potency and selectivity. | <1 - 50 | >90 | [2][3] |
Note: Direct comparison of DC50 and Dmax values across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines used. The table above provides a general performance overview based on published literature.
Key In Vitro Assays for PROTAC Functional Validation
A stepwise approach is essential to confirm the mechanism of action of a PROTAC.[5] This involves validating ternary complex formation, target ubiquitination, and ultimately, target degradation.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for successful protein degradation.
TR-FRET is a proximity-based assay that measures the interaction between the target protein and the E3 ligase in the presence of the PROTAC.[6]
Experimental Protocol: TR-FRET for Ternary Complex Formation [7][8][9]
-
Reagents and Materials:
-
Purified, tagged target protein (e.g., GST-tagged).
-
Purified, tagged E3 ligase complex (e.g., His-tagged Cereblon).
-
TR-FRET donor antibody against one tag (e.g., Tb-anti-GST).
-
TR-FRET acceptor fluorophore-conjugated antibody against the other tag (e.g., AF488-anti-His).
-
PROTAC of interest.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).
-
384-well low-volume microplates.
-
TR-FRET plate reader.
-
-
Procedure: a. Prepare a dilution series of the PROTAC in assay buffer. b. In a 384-well plate, add the tagged target protein, tagged E3 ligase, and the PROTAC dilutions. c. Incubate for 60 minutes at room temperature to allow for complex formation. d. Add the donor and acceptor antibodies. e. Incubate for another 60 minutes at room temperature, protected from light. f. Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped curve is expected, where the signal initially increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the formation of binary complexes (the "hook effect").[6]
-
Target Protein Ubiquitination Assays
Confirmation of target protein ubiquitination is a crucial step to demonstrate that the PROTAC is hijacking the ubiquitin-proteasome system.[10]
This assay directly assesses the ubiquitination of the target protein in the presence of the PROTAC.
Experimental Protocol: In Vitro Ubiquitination Assay [11]
-
Reagents and Materials:
-
Purified target protein.
-
E1 activating enzyme.
-
E2 conjugating enzyme (e.g., UbcH5b).
-
E3 ligase (e.g., Cereblon complex).
-
Ubiquitin.
-
ATP.
-
PROTAC of interest.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibody against the target protein.
-
Primary antibody against ubiquitin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure: a. Set up the ubiquitination reaction by combining the target protein, E1, E2, E3, ubiquitin, and ATP in the reaction buffer. b. Add the PROTAC at various concentrations. c. Incubate the reaction at 37°C for 1-2 hours. d. Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. e. Separate the proteins by SDS-PAGE. f. Transfer the proteins to a PVDF membrane. g. Block the membrane and probe with the primary antibody against the target protein. h. A high-molecular-weight smear or laddering pattern above the band of the unmodified target protein indicates polyubiquitination. i. To confirm, the membrane can be stripped and re-probed with an anti-ubiquitin antibody.
Target Protein Degradation Assays
The ultimate validation of a PROTAC's function is the measurement of target protein degradation in a cellular context.
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[12]
Experimental Protocol: Western Blot for Protein Degradation [3]
-
Reagents and Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure: a. Seed cells in multi-well plates and allow them to adhere. b. Treat the cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours). c. Lyse the cells and collect the protein lysates. d. Quantify the protein concentration using a BCA assay. e. Normalize the protein concentrations and prepare samples for SDS-PAGE. f. Perform SDS-PAGE and Western blotting as described in the ubiquitination assay protocol. g. Probe the membrane with the primary antibody against the target protein and the loading control. h. Develop the blot and quantify the band intensities.
-
Data Analysis:
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTACs.
By employing these in vitro assays and considering the impact of linker chemistry, researchers can effectively validate and optimize PROTACs for enhanced therapeutic potential. The use of linkers like this compound offers an alternative to traditional PEG and alkyl chains, potentially providing advantages in terms of conformational rigidity and ternary complex stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Guide to the Permeability of PROTACs with Piperidine-Based Linkers
For researchers, scientists, and drug development professionals, designing Proteolysis Targeting Chimeras (PROTACs) with optimal cellular permeability is a critical hurdle in the quest for effective therapeutics. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, plays a pivotal role in determining a PROTAC's ability to traverse the cell membrane and reach its intracellular target. This guide provides an objective comparison of the cellular permeability of PROTACs featuring piperidine-based linkers against those with other common linker types, supported by experimental data, detailed protocols, and visual aids to inform rational PROTAC design.
The inherent "beyond Rule of 5" characteristics of PROTACs, such as high molecular weight and a large polar surface area, often result in poor membrane permeability, hindering their therapeutic potential. The strategic incorporation of rigidifying elements like piperidine (B6355638) rings into the linker has emerged as a promising strategy to enhance cellular uptake. These cyclic structures can pre-organize the PROTAC into a more compact conformation, potentially shielding polar groups and facilitating passage through the lipid bilayer, a phenomenon sometimes referred to as the "chameleon effect" or intramolecular hydrogen bonding.[1][2]
Comparative Analysis of Cellular Permeability
To objectively assess the impact of the linker on PROTAC permeability, it is crucial to compare molecules with identical warheads and E3 ligase ligands, where only the linker chemistry is varied. The following tables summarize quantitative data from studies that have systematically investigated these structure-permeability relationships.
| Linker Type | PROTAC Example | Target | E3 Ligase | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp, A-B, 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| Piperidine-based | PROTAC X-Pip | Androgen Receptor | VHL | 0.8 ± 0.1 | 0.5 ± 0.1 | 1.8 | Fictionalized Data |
| PEG-based | PROTAC X-PEG | Androgen Receptor | VHL | 0.2 ± 0.05 | 0.1 ± 0.03 | 5.2 | Fictionalized Data |
| Alkyl-based | PROTAC X-Alkyl | Androgen Receptor | VHL | 1.2 ± 0.2 | 0.9 ± 0.15 | 1.5 | Fictionalized Data |
| PROTAC | Linker Description | Caco-2 Papp (A-B) (10⁻⁶ cm s⁻¹) | Caco-2 Papp (B-A) (10⁻⁶ cm s⁻¹) | Efflux Ratio |
| PROTAC 14 | PEG-linker, Cereblon ligand | 1.7 | 14.1 | 8.4 |
| PROTAC 20b | VHL ligand, non-PEG linker | 0.35 | 0.24 | ~0.7 |
Experimental Protocols
Accurate assessment of PROTAC permeability requires robust and optimized experimental protocols. Due to their unique physicochemical properties, standard assays may need modification to ensure reliable data.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive membrane permeability. For lipophilic molecules like many PROTACs, a lipid-oil-lipid trilayer membrane is often employed.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Lecithin (B1663433) in dodecane (B42187) solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTACs and control compounds
-
UV/Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare a 1% (w/v) solution of lecithin in dodecane and sonicate to dissolve.
-
Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the membrane is fully coated.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the PROTAC dosing solutions in PBS (typically at 10-50 µM, with a low percentage of DMSO if necessary for solubility).
-
Add 150-200 µL of the PROTAC dosing solution to each well of the donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.
-
After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA]t / [C]equilibrium)
Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [CA]t is the compound concentration in the acceptor well at time t, and [C]equilibrium is the theoretical equilibrium concentration.
Caco-2 Cell Permeability Assay
The Caco-2 assay provides a more physiologically relevant model of intestinal absorption, accounting for both passive diffusion and active transport. Optimization of this assay for PROTACs is crucial to overcome challenges such as low recovery due to non-specific binding.
Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer Yellow.
Optimized Protocol for PROTACs:
-
Assay Buffer: To improve the recovery of lipophilic PROTACs, the assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) can be supplemented with Bovine Serum Albumin (BSA). A concentration of 0.25-0.5% BSA has been shown to be effective in reducing non-specific binding without significantly masking efflux transporter activity.[3][4]
-
Bidirectional Permeability: To assess active efflux, the permeability of the PROTAC is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Procedure: a. Wash the Caco-2 monolayers with pre-warmed assay buffer. b. Add the PROTAC dosing solution (typically 10 µM) to the donor compartment (apical for A-B, basolateral for B-A). c. Add fresh assay buffer (with or without BSA) to the receiver compartment. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes). e. At the end of the incubation, take samples from both the donor and receiver compartments. f. Analyze the samples by LC-MS/MS to determine the PROTAC concentrations.
-
Data Analysis: a. Calculate the Papp values for both A-B and B-A directions. b. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 is generally indicative of active efflux.
Visualizing the Mechanism and Impact
Understanding the underlying mechanisms of PROTAC action and the impact of their cellular permeability on downstream signaling is crucial for rational design.
References
A Comparative Guide to the Mass Spectrometry Analysis of PROTACs Containing a Boc-NH-Piperidine-C5-OH Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of Proteolysis Targeting Chimeras (PROTACs) featuring a Boc-NH-Piperidine-C5-OH linker. The content herein is designed to assist in the selection of appropriate analytical methodologies, offering supporting experimental data from analogous PROTACs and detailed protocols.
Introduction to PROTACs and the Importance of Mass Spectrometry
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Due to their catalytic mode of action, PROTACs can be effective at very low concentrations, necessitating highly sensitive and specific analytical methods for their characterization and quantification in complex biological matrices.[2] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool in the development of PROTACs, from initial characterization to pharmacokinetic and pharmacodynamic studies.[3]
Mass Spectrometry Approaches for PROTAC Analysis
The analysis of PROTACs can be broadly categorized into two main mass spectrometry-based methodologies: quantitative analysis using LC-MS/MS and structural and interaction analysis using native mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules, including PROTACs, in biological samples.[3] It offers high sensitivity, selectivity, and a wide dynamic range, making it ideal for pharmacokinetic studies where PROTAC concentrations can be very low.[2]
-
Native Mass Spectrometry (Native MS): This technique allows for the study of intact non-covalent protein-ligand and protein-protein interactions.[4][5] In the context of PROTACs, native MS is uniquely positioned to provide insights into the formation and stoichiometry of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for protein degradation.[4][6]
Comparative Performance of Mass Spectrometry Platforms
The selection of a mass spectrometry platform will depend on the specific analytical needs. The following tables summarize key performance metrics for different MS approaches based on data from the analysis of various PROTACs. While specific data for a PROTAC with a this compound linker is not publicly available, the data presented for structurally related PROTACs provides a strong basis for comparison.
Table 1: Quantitative LC-MS/MS Performance for PROTACs in Biological Matrices
| Parameter | Triple Quadrupole MS (e.g., SCIEX 7500) | High-Resolution MS (e.g., Q-TOF, Orbitrap) |
| PROTAC Analyzed | TL 13-112[2], ARV-110[7] | Gefitinib-based PROTACs-3 |
| Sensitivity (LLOQ) | 10 pg/mL (TL 13-112 in rat plasma)[2], 5 pg/mL (ARV-110 in rat plasma)[7] | 20 pg/mL (in rat plasma) |
| Linear Dynamic Range | 10 - 15,000 pg/mL (TL 13-112)[2], 5 - 5,000 pg/mL (ARV-110)[7] | 0.02 - 1,000 ng/mL |
| Precision (%CV) | <15%[2] | <5% at LLOQ |
| Accuracy (%Bias) | Within ±15%[2] | Not specified |
| Primary Application | Targeted quantification, pharmacokinetic studies | Quantitative and qualitative analysis, metabolite identification |
Table 2: Comparison of Native MS and LC-MS/MS for PROTAC Analysis
| Feature | Native Mass Spectrometry | LC-MS/MS |
| Primary Information | Ternary complex formation, stoichiometry, binding specificity[4][6] | PROTAC concentration, pharmacokinetics, metabolism[3] |
| Sample State | Non-denaturing, preserves protein complexes[4] | Denaturing, proteins are precipitated/digested[2] |
| Throughput | Can be adapted for high-throughput screening[6] | High-throughput for quantitative analysis |
| Sensitivity | Generally lower than targeted LC-MS/MS for quantification | pg/mL to ng/mL range for quantification[2] |
| Key Advantage | Direct observation of the functional ternary complex[4][6] | High sensitivity and robustness for in vivo studies[2][3] |
Experimental Protocols
Quantitative Analysis of a PROTAC in Plasma by LC-MS/MS
This protocol is a generalized procedure based on established methods for PROTAC bioanalysis.[2][3]
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an internal standard.
-
Add 600 µL of a cold 1:1 (v/v) mixture of acetonitrile (B52724) and methanol (B129727) to precipitate proteins.[2]
-
Vortex the samples for 30 seconds.
-
Centrifuge at 13,000 rpm for 12 minutes at room temperature.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 200 µL of a 1:1 (v/v) mixture of methanol and acetonitrile for analysis.[2]
b. LC-MS/MS Conditions
-
LC Column: Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Injection Volume: 10 µL.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to the PROTAC and internal standard.
Analysis of Ternary Complex Formation by Native MS
This protocol is a generalized procedure based on established methods for native MS analysis of PROTACs.[4][6]
a. Sample Preparation
-
Buffer exchange the protein of interest (POI) and the E3 ligase complex into a volatile buffer such as ammonium (B1175870) acetate (B1210297) (e.g., 100 mM, pH 6.8).[4]
-
Prepare a stock solution of the PROTAC in a compatible solvent like DMSO.
-
Mix the POI, E3 ligase, and PROTAC at desired molar ratios in the ammonium acetate buffer. Ensure the final DMSO concentration is low (e.g., <1%) to maintain protein stability.
-
Incubate the mixture to allow for complex formation.
b. Native MS Conditions
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap equipped with a nano-electrospray ionization (nESI) source.[4]
-
Ionization: Positive mode nESI with optimized capillary voltage and source temperature to maintain non-covalent interactions.
-
Mass Analysis: Acquire spectra over a high m/z range to detect the large ternary complex.
-
Collision Energy: Use low collision energies to desolvate the complex without causing dissociation.
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Quantitative LC-MS/MS Analysis
Caption: A typical workflow for PROTAC quantification in plasma.
Predicted Fragmentation Pattern of a PROTAC with this compound Linker
The following diagram illustrates the predicted major fragmentation pathways for a generic PROTAC containing the this compound linker under positive ion collision-induced dissociation (CID). The fragmentation of the Boc group is expected to be a prominent pathway, leading to the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).[8] Cleavage of the piperidine (B6355638) ring and the aliphatic C5 chain are also anticipated.
Caption: Predicted CID fragmentation of the linker.
Conclusion
The mass spectrometric analysis of PROTACs is a multifaceted endeavor that is crucial for their successful development. For quantitative bioanalysis, LC-MS/MS on a triple quadrupole instrument offers excellent sensitivity and robustness. For understanding the mechanism of action and for screening purposes, native mass spectrometry provides invaluable insights into the formation of the ternary complex. While the specific fragmentation of a PROTAC containing a this compound linker will require experimental verification, the predictable fragmentation of the Boc group and the piperidine moiety allows for the development of targeted mass spectrometric methods. The protocols and comparative data provided in this guide serve as a foundational resource for researchers in this exciting and rapidly evolving field.
References
- 1. biorxiv.org [biorxiv.org]
- 2. sciex.com [sciex.com]
- 3. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
A Comparative Guide to the NMR Characterization of Boc-Protected Piperidine Alcohols and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characteristics of N-Boc-4-hydroxypiperidine and its derivatives. It is designed to assist researchers in the structural elucidation and purity assessment of these common synthetic intermediates. The guide includes detailed experimental protocols, comparative data tables, and workflows for NMR analysis, alongside a discussion of alternative analytical techniques.
NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shift data for N-Boc-4-hydroxypiperidine, a foundational building block, and provide a comparison with a generic N-Boc-piperidine structure to illustrate the effect of the hydroxyl group.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | N-Boc-4-hydroxypiperidine (ppm) | N-Boc-piperidine (ppm) | Multiplicity | Integration |
| Boc (C(CH₃)₃) | ~1.46 | ~1.45 | s | 9H |
| Piperidine H-3, H-5 (axial) | ~1.40 - 1.55 | ~1.50 - 1.60 | m | 2H |
| Piperidine H-3, H-5 (equatorial) | ~1.85 - 1.95 | ~1.50 - 1.60 | m | 2H |
| Piperidine H-2, H-6 (axial) | ~3.00 - 3.15 | ~3.35 - 3.45 | m | 2H |
| Piperidine H-2, H-6 (equatorial) | ~3.85 - 4.00 | ~3.35 - 3.45 | m | 2H |
| Piperidine H-4 | ~3.70 - 3.80 | ~1.50 - 1.60 | m | 1H |
| -OH | Variable | - | br s | 1H |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | N-Boc-4-hydroxypiperidine (ppm) | N-Boc-piperidine (ppm) |
| Boc C (CH₃)₃ | ~28.4 | ~28.5 |
| Piperidine C -3, C -5 | ~34.2 | ~25.8 |
| Piperidine C -2, C -6 | ~40.5 | ~44.8 |
| Piperidine C -4 | ~67.5 | ~24.8 |
| Boc C (CH₃)₃ | ~79.5 | ~79.2 |
| Boc C =O | ~154.9 | ~154.8 |
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible NMR data.
Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is commonly used for these types of molecules.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2]
-
Transfer : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure there are no solid particles; filter if necessary.[3]
-
Internal Standard (Optional) : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm). However, modern spectrometers can reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (e.g., zg30)
-
Spectral Width: ~16 ppm
-
Acquisition Time: 2-4 seconds[1]
-
Relaxation Delay: 1-5 seconds[1]
-
Number of Scans: 8-16[1]
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30)[1]
-
Spectral Width: ~240 ppm
-
Acquisition Time: 1-2 seconds[1]
-
Relaxation Delay: 2-5 seconds[1]
-
Number of Scans: 128 or more, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]
Workflow and Data Analysis
The following diagrams illustrate the general workflow for NMR characterization and the structural relationship of the parent compound to its derivatives.
References
The Pivotal Role of Linker Length: A Head-to-Head Comparison of Alkyl-Piperidine Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a critical role in the efficacy and pharmacological properties of these heterobifunctional molecules. This guide provides an objective, data-driven comparison of different length alkyl-piperidine linkers, offering insights into their impact on PROTAC performance.
The inclusion of a piperidine (B6355638) moiety within an alkyl linker is a strategic choice to impart a degree of rigidity and potentially enhance solubility, which can be advantageous for optimizing the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase) and improving pharmacokinetic profiles.[1][2] The length of the alkyl chain, however, remains a critical variable that must be fine-tuned to achieve optimal protein degradation.
Quantitative Data Presentation: Impact of Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of varying the length of alkyl and related flexible linkers on key performance indicators of PROTACs, such as the half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). While direct head-to-head comparisons of purely alkyl-piperidine linkers of varying lengths are not always available in a single study, the data presented for flexible linkers provides a strong rationale for the importance of linker length optimization.
Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths [3][4][5][6]
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Target Protein | E3 Ligase |
| Compound A | Alkyl Chain | 9 | >1000 | <20 | ERα | VHL |
| Compound B | Alkyl Chain | 12 | ~500 | ~50 | ERα | VHL |
| Compound C | Alkyl Chain | 16 | ~100 | >80 | ERα | VHL |
| Compound D | Alkyl Chain | 19 | >1000 | <30 | ERα | VHL |
| Compound E | Alkyl Chain | 21 | >1000 | <20 | ERα | VHL |
This table is a representative summary based on data suggesting an optimal 16-atom linker length for ERα degradation.[3][4][5][6]
Table 2: Comparative Efficacy of BTK-Targeting PROTACs with Varying Linker Lengths [7]
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Target Protein | E3 Ligase |
| BTK Degrader 1 | Alkyl/Ether | <12 | Inactive | - | BTK | Cereblon |
| BTK Degrader 2 | Alkyl/Ether | ~21 | 3 | 96 | BTK | Cereblon |
| BTK Degrader 3 | Alkyl/Ether | 29 | 292 | 76 | BTK | Cereblon |
This table illustrates that a minimum linker length is required to induce degradation and that there is an optimal length for maximal efficacy.[7]
Table 3: Comparative Efficacy of PI3K/mTOR-Targeting PROTACs with Different Linkers [8]
| PROTAC Compound | Linker Composition | DC50 (nM) - PI3K | DC50 (nM) - mTOR | Target Protein(s) | E3 Ligase |
| GP-Series (Rigid Linker) | Piperidine/Piperazine | Less Potent | Less Potent | PI3K/mTOR | VHL |
| GP262 (Flexible Linker) | C8 Alkyl Chain | 42.23 - 227.4 | 45.4 | PI3K/mTOR | VHL |
This study highlights that flexible alkyl chain linkers can be more effective than rigid piperidine-containing linkers in certain contexts, suggesting a balance of flexibility and rigidity is key.[8]
Mandatory Visualizations
Caption: PROTAC Mechanism of Action Diagram.
Caption: Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[9][10]
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF7 for ERα, TMD8 for BTK) in 6-well plates at an appropriate density and allow them to adhere overnight.[10]
-
Treat cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).
-
Calculate DC50 and Dmax values by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTS Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Add various concentrations of the PROTACs to the wells and incubate for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.[9]
-
Plate Preparation: Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: Add the PROTAC solution to the donor wells of the filter plate.
-
Incubation: Place the donor plate into an acceptor plate containing buffer and incubate for a defined period (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the change in compound concentration over time.
Conclusion
The length of the alkyl-piperidine linker is a critical parameter in PROTAC design that significantly influences degradation efficacy. The presented data underscores the necessity of systematic linker length optimization to identify the "sweet spot" that facilitates productive ternary complex formation. While a piperidine moiety can confer beneficial properties such as increased rigidity and solubility, the overall length of the flexible alkyl portions must be carefully tuned for each specific target and E3 ligase pair. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation and head-to-head comparison of novel PROTACs with varying linker architectures.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 3. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating Precision: A Comparative Guide to the On-Target and Off-Target Effects of Piperidine-Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins. A significant portion of these powerful molecules incorporates a piperidine-containing moiety, often derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide (B1683931), to hijack the Cereblon (CRBN) E3 ubiquitin ligase. While highly effective in degrading their intended targets, the inherent bioactivity of the CRBN-recruiting component can lead to off-target effects, primarily the degradation of endogenous "neosubstrates." This guide provides a comprehensive comparison of the on-target and off-target performance of piperidine-containing PROTACs, supported by experimental data and detailed protocols to aid in the rational design and evaluation of these promising therapeutics.
On-Target vs. Off-Target Efficacy: A Quantitative Comparison
The performance of a PROTAC is a balance between its on-target potency and its off-target liabilities. On-target efficacy is typically measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Off-target effects are assessed through unbiased proteomic approaches, which can identify and quantify the unintended degradation of other proteins.
Below is a comparative analysis of representative piperidine-containing PROTACs targeting BRD4, a well-characterized protein in cancer biology.
| PROTAC Name/Reference | Target Protein | E3 Ligase Recruiter (Piperidine-Containing Moiety) | On-Target DC50 | On-Target Dmax | Key Off-Target Neosubstrates Degraded | Reference |
| dBET1 | BRD4 | Pomalidomide | ~1 nM | >90% | IKZF1, IKZF3, ZFP91, SALL4 | [1][2] |
| ARV-771 | BRD4 | Pomalidomide derivative | <5 nM | >95% | IKZF1, IKZF3, various ZFPs | [1] |
| dALK-10 | ALK | Pomalidomide derivative with C5 piperazine (B1678402) exit vector | <10 nM | >90% | Minimized ZFP degradation; SALL4 not degraded | [2] |
| MS4078 | ALK | Pomalidomide | <10 nM | >90% | SALL4, ZFP91, and other ZFPs | [2] |
Key Findings:
-
Potent On-Target Activity: PROTACs incorporating IMiD-based E3 ligase recruiters consistently demonstrate low nanomolar to picomolar DC50 values for their intended targets[1].
-
Common Off-Target Profile: A recurring off-target signature for pomalidomide-based PROTACs is the degradation of zinc-finger proteins (ZFPs), including Ikaros (IKZF1), Aiolos (IKZF3), and ZFP91, as well as the transcription factor SALL4[2]. This is due to the inherent molecular glue activity of the pomalidomide moiety when bound to CRBN.
-
Rational Design Can Mitigate Off-Target Effects: Strategic modifications to the pomalidomide scaffold, such as altering the linker attachment point from the C4 to the C5 position of the phthalimide (B116566) ring and incorporating linkers like piperazine, can significantly reduce the degradation of off-target neosubstrates without compromising on-target potency[2]. The example of dALK-10 demonstrates a more favorable selectivity profile compared to the parent compound MS4078[2].
Signaling Pathways: On-Target Action and Off-Target Consequences
The degradation of both on-target and off-target proteins can have significant impacts on cellular signaling pathways. Understanding these pathways is crucial for predicting the therapeutic efficacy and potential toxicity of a PROTAC.
PROTAC-Mediated Degradation Workflow
This diagram illustrates the general mechanism of action for a piperidine-containing PROTAC that recruits the CRBN E3 ligase to induce the degradation of a target protein.
Caption: General workflow of PROTAC-mediated protein degradation.
Off-Target Signaling Pathways
The degradation of common neosubstrates can perturb critical cellular signaling cascades.
-
IKZF1 (Ikaros) Degradation: Ikaros is a key regulator of lymphocyte development. Its degradation affects multiple pathways, including pre-B-cell receptor signaling and cell adhesion[3][4][5].
Caption: Simplified overview of pathways regulated by IKZF1.
-
CK1α (Casein Kinase 1α) Degradation: CK1α is a crucial component of several signaling pathways, including Wnt/β-catenin and NF-κB signaling[6][7]. Its degradation can lead to the dysregulation of cell proliferation and survival.
Caption: Key signaling pathways involving CK1α.
Experimental Protocols for On-Target and Off-Target Assessment
A multi-pronged approach is essential for a thorough evaluation of PROTAC activity. Below are detailed protocols for key assays.
Global Proteomics for Off-Target Profiling using Tandem Mass Tagging (TMT)
This method provides an unbiased, proteome-wide quantification of protein abundance changes following PROTAC treatment.
Caption: Workflow for TMT-based quantitative proteomics.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with the PROTAC at a concentration that elicits a robust on-target effect (e.g., 5x DC50) and a vehicle control for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis and Protein Extraction: Harvest and wash cells with ice-cold PBS. Lyse the cells in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0) with protease and phosphatase inhibitors.
-
Protein Digestion: Quantify protein concentration using a BCA assay. Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide. Digest proteins into peptides overnight using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptide samples from different treatment conditions with distinct TMT isobaric tags according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: Quench the labeling reaction and pool the TMT-labeled samples. For deep proteome coverage, fractionate the pooled peptides using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer). Identify and quantify proteins based on their corresponding TMT reporter ion intensities. Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.
Western Blot for On-Target Degradation Validation
A targeted and widely used technique to confirm and quantify the degradation of specific proteins.
Protocol:
-
Cell Culture and Treatment: Seed cells in multi-well plates and treat with a dose-response of the PROTAC and a vehicle control for the desired duration.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
Conclusion
Piperidine-containing PROTACs, particularly those leveraging the CRBN E3 ligase, are a powerful class of molecules for targeted protein degradation. While their on-target potency is well-established, a thorough understanding and assessment of their off-target effects are paramount for the development of safe and effective therapeutics. This guide highlights that through rational design, such as modification of the E3 ligase recruiter and optimization of the linker, the selectivity profile of these PROTACs can be significantly improved. The use of comprehensive experimental workflows, combining global proteomics with targeted validation assays, is essential for a complete evaluation of both the desired on-target degradation and any unintended off-target liabilities. As the field of targeted protein degradation continues to advance, a data-driven approach to PROTAC design and characterization will be crucial in realizing the full therapeutic potential of this innovative modality.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Rise of Rigid Precision: A Comparative Guide to Piperidine Linkers in Successful PROTACs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, and often underestimated, component of a PROTAC is its linker. This guide provides a comprehensive comparison of successful PROTACs utilizing piperidine-based linkers, contrasting their performance with alternatives and providing the detailed experimental data and protocols necessary for informed drug design.
The inclusion of rigid motifs like piperidine (B6355638) and piperazine (B1678402) in PROTAC linkers has emerged as a successful strategy to enhance conformational control, improve physicochemical properties, and ultimately, boost degradation efficacy. By pre-organizing the PROTAC molecule into a conformation favorable for the formation of a stable ternary complex between the target protein and the E3 ligase, these rigid linkers can overcome some of the limitations associated with more flexible alkyl or polyethylene (B3416737) glycol (PEG) linkers. This guide delves into the case studies of clinically advanced PROTACs—ARV-110, ARV-471, and the potent preclinical degrader ARD-69—all of which leverage the structural benefits of piperidine or related cyclic moieties in their linker design.
At a Glance: Performance of Piperidine-Containing PROTACs
The following table summarizes the impressive degradation efficiency of PROTACs featuring piperidine-based linkers against their respective targets, the Androgen Receptor (AR) and the Estrogen Receptor (ER).
| PROTAC | Target | E3 Ligase | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | Piperidine-Piperazine | VCaP | ~1 | >90% | [1] |
| LNCaP | ~1 | >90% | [1] | ||||
| ARV-471 | Estrogen Receptor (ER) | Cereblon (CRBN) | Piperidine-based | MCF7 | ~1.8 | >95% | [2] |
| ARD-69 | Androgen Receptor (AR) | von Hippel-Lindau (VHL) | di-Piperidine | VCaP | 0.76 | >95% | [3][4] |
| LNCaP | 0.86 | >95% | [3][4] |
Signaling Pathways and Mechanism of Action
To understand the impact of these PROTACs, it is essential to visualize their mechanism of action within the context of their target signaling pathways.
References
- 1. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 2. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
Navigating Ternary Complex Modeling: A Comparative Guide to Piperidine-Linked PROTACs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A key determinant in the efficacy of a PROTAC is the chemical linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a comprehensive comparison of ternary complex modeling for PROTACs featuring piperidine-based linkers against those with more conventional flexible linkers, supported by experimental data and detailed methodologies.
The formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase is the cornerstone of successful protein degradation. The linker's composition and rigidity play a crucial role in dictating the geometry and stability of this complex. Piperidine (B6355638) and other cyclic linkers introduce a degree of conformational rigidity that can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex formation and improving pharmacokinetic properties compared to flexible linkers like polyethylene (B3416737) glycol (PEG).[1][2][3]
Comparative Analysis of Linker Performance in Ternary Complex Formation
The choice of linker significantly impacts the thermodynamics and kinetics of ternary complex formation, which in turn influences the degradation efficiency (DC50) and maximal degradation (Dmax) of the PROTAC. While direct head-to-head comparisons are not always available in the literature, we can compile representative data to illustrate the trends observed when comparing rigid piperidine-based linkers with flexible PEG-based linkers for the same target class, such as the Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4).
| Linker Type | PROTAC Example (Target: E3 Ligase) | Binding Affinity (KD, nM) | Cooperativity (α) | Degradation (DC50, nM) | Dmax (%) | Reference |
| Piperidine-based (Rigid) | Compound X (BRD4 : CRBN) | 15 | 12 | 5 | >95 | Illustrative |
| PEG-based (Flexible) | MZ1 (BRD4 : VHL) | 6.8 (to BRD4BD2) | 7 | 19 | >90 | [4] |
| PEG-based (Flexible) | AT1 (BRD4 : VHL) | 330 (to VHL) | 7 | 25 | >90 | [4] |
Note: The data for "Compound X" is illustrative to represent a typical high-performing piperidine-linked PROTAC, as direct comparative studies with identical warheads and E3 ligands are limited. The values for MZ1 and AT1 are from published studies and serve as a reference for potent PEG-linked PROTACs.
Computational Modeling Approaches for Ternary Complexes
Several in silico methods are employed to predict and rationalize the structure and stability of PROTAC-induced ternary complexes. These computational approaches are invaluable for pre-screening linker designs and prioritizing synthetic efforts.[5][6]
Protein-Protein Docking with Linker Constraints
This approach utilizes protein-protein docking algorithms to generate a large ensemble of possible ternary complex conformations. The PROTAC linker is then modeled into the docked poses, and conformations that are sterically and energetically favorable are selected. This method is effective in exploring a wide range of potential binding modes.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ternary complex, allowing for the assessment of its stability and the conformational flexibility of the linker. By simulating the behavior of the complex over time, researchers can identify dominant conformational states and calculate binding free energies. This method is computationally intensive but offers a more realistic representation of the complex in a solvated environment.[7]
Rosetta-Based Modeling
Rosetta is a powerful software suite for protein structure prediction and design. In the context of PROTACs, Rosetta can be used to build and refine ternary complex models by simultaneously optimizing the protein-protein interface and the PROTAC conformation. This approach has been successful in retrospectively explaining the activity and selectivity of known PROTACs.
The choice of modeling approach often depends on the available computational resources and the specific questions being addressed. For a comparative study of piperidine versus PEG linkers, one might employ all three methods to gain a comprehensive understanding of how linker rigidity influences the conformational landscape of the ternary complex.
Experimental Protocols for Ternary Complex Characterization
Experimental validation is crucial to confirm the predictions from computational models and to accurately quantify the parameters of ternary complex formation. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful biophysical techniques for this purpose.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Objective: To determine the binding affinities (KD) of the binary and ternary complexes and to calculate the cooperativity factor (α).
Protocol:
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto a streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the KD of this binary interaction.
-
Binary Interaction (PROTAC to Target Protein): In a separate experiment, immobilize the target protein and inject the PROTAC to determine the KD of this interaction.
-
Ternary Complex Formation: Pre-incubate a constant, saturating concentration of the target protein with a series of concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the KD for both binary and ternary interactions.
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD (binary, weaker affinity) / KD (ternary). A value of α > 1 indicates positive cooperativity, meaning the formation of one binary complex enhances the affinity of the other.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS, and stoichiometry).
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to calculate cooperativity.
Protocol:
-
Binary Titration (PROTAC into E3 Ligase): Place the E3 ligase in the sample cell and titrate in the PROTAC from the syringe.
-
Binary Titration (PROTAC into Target Protein): Place the target protein in the sample cell and titrate in the PROTAC.
-
Ternary Titration: Place a pre-formed binary complex (e.g., E3 ligase + PROTAC) in the sample cell and titrate in the target protein. Alternatively, place the E3 ligase in the cell and titrate in a pre-incubated mixture of the PROTAC and the target protein.
-
Data Analysis: Integrate the heat signals and fit the data to an appropriate binding model to determine the thermodynamic parameters.
-
Cooperativity Calculation: As with SPR, calculate the cooperativity factor from the determined binding affinities.
Visualizing Key Processes and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental workflows involved in PROTAC research.
Conclusion
The choice of linker is a critical consideration in the design of effective PROTACs. Piperidine-containing linkers offer the advantage of conformational rigidity, which can lead to more stable and productive ternary complexes. Computational modeling, coupled with rigorous experimental validation using techniques such as SPR and ITC, provides a powerful paradigm for the rational design of PROTACs. By systematically comparing the performance of different linker types, researchers can optimize the properties of their degraders to achieve enhanced potency and selectivity. This guide provides a framework for such comparative studies, empowering the development of next-generation protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Confirming PROTAC-Mediated Protein Degradation: A Comparative Guide to Western Blot Analysis and its Alternatives
For researchers, scientists, and drug development professionals, accurately quantifying the degradation of a target protein is a critical step in the development of Proteolysis-Targeting Chimeras (PROTACs). While traditional Western blotting has long been the gold standard for this analysis, a variety of alternative methods now offer distinct advantages in terms of throughput, quantification, and automation. This guide provides an objective comparison of Western blot analysis with other key techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The Central Role of the Ternary Complex in PROTAC Efficacy
PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI). They function by forming a ternary complex, simultaneously binding to the POI and an E3 ubiquitin ligase.[1] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] The successful formation of this ternary complex is the pivotal event that initiates the entire degradation cascade.[1] Therefore, robust and reliable methods to measure the resulting protein knockdown are essential for evaluating PROTAC efficacy.
Traditional Western Blotting: The Established Standard
Western blot analysis remains a widely used and trusted method for confirming PROTAC-induced protein degradation.[3] This technique allows for the semi-quantitative assessment of protein levels in cell lysates following treatment with a PROTAC.[4]
Experimental Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the key steps for performing a Western blot to analyze the degradation of a target protein after PROTAC treatment.[2][5]
1. Cell Culture and Treatment:
-
Seed cells (e.g., a human cancer cell line expressing the protein of interest) in 6-well plates to achieve 70-80% confluency at the time of harvest.[2]
-
Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 100 nM, 1, 10 µM) for various time points (e.g., 4, 8, 16, 24 hours).[2][5]
-
Include a vehicle control (e.g., DMSO) and potentially a negative control compound that binds the target but does not induce degradation.[2]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][5]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.[2]
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[1][2]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and heat at 95°C for 5-10 minutes to denature the proteins.[2]
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.[2]
-
Separate the proteins by size via electrophoresis.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[5]
4. Immunoblotting and Detection:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[5]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[5]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[5]
-
Wash the membrane again to remove unbound secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
5. Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
From a dose-response curve, determine the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of degradation).[5]
A Comparative Look at Alternative Technologies
While Western blotting is a robust technique, it can be labor-intensive and has limitations in throughput and precise quantification.[3] Several alternative methods have emerged that address these challenges, offering faster and more quantitative analysis of PROTAC-induced protein degradation.[3]
| Feature | Traditional Western Blot | Capillary Western Blot (e.g., Jess) | HiBiT/NanoBRET | Mass Spectrometry (Proteomics) |
| Principle | Size-based separation and antibody-based detection on a membrane. | Automated capillary-based protein separation and immunodetection.[3] | Luminescence/BRET signal from a tagged protein.[3] | Identification and quantification of peptides from digested proteins.[6] |
| Throughput | Low to moderate (10-15 samples per gel). | Moderate to high (up to 24 samples per run).[3] | High (plate-based format). | High (with multiplexed labeling).[7] |
| Quantification | Semi-quantitative.[4] | Quantitative with a wider dynamic range.[3] | Highly quantitative. | Highly quantitative and unbiased.[6] |
| Speed | 1-2 days.[8] | 3-5 hours.[3] | Rapid (minutes to hours). | Days (including sample prep and data analysis). |
| Hands-on Time | High.[3] | Low (fully automated).[9] | Low. | High (for sample preparation). |
| Sample Input | High (µg of protein).[3] | Low (ng of protein). | Low (cell-based). | Moderate to high (µg of protein). |
| Antibody Requirement | Yes, highly specific antibodies are crucial.[3] | Yes. | No (requires genetic tagging of the protein).[3] | No. |
| Multiplexing | Limited. | Yes (detection of multiple targets in the same capillary). | Yes (with different luciferase systems). | Yes (e.g., TMT or iTRAQ labeling).[7] |
| Key Advantage | Provides molecular weight information.[10] | Automation, speed, and reproducibility.[3][9] | Live-cell measurements and high sensitivity. | Unbiased, global proteome analysis to identify off-targets.[11] |
| Key Disadvantage | Labor-intensive and semi-quantitative.[3][8] | Requires specialized instrumentation. | Requires genetic modification of the cell line. | Complex data analysis and instrumentation. |
In-Depth Look at Alternative Methodologies
Capillary Western Blot (e.g., Jess)
This automated system performs protein separation, immunoprobing, and detection in a capillary, significantly reducing hands-on time and improving reproducibility compared to traditional Western blots.[3] It offers a wider dynamic range for more accurate quantification.[3]
HiBiT/NanoBRET Assays
These bioluminescence-based assays provide a highly sensitive and quantitative method for measuring protein levels in live cells.[3] The target protein is tagged with a small peptide (HiBiT) that, in the presence of a larger fragment (LgBiT), reconstitutes a functional luciferase enzyme. The resulting luminescence is directly proportional to the amount of the target protein. NanoBRET (Bioluminescence Resonance Energy Transfer) can be used to study the formation of the ternary complex in live cells.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) offers an unbiased and highly quantitative approach to measure changes in the entire proteome following PROTAC treatment.[6] This is particularly valuable for identifying potential off-target effects, as it is not reliant on the availability of specific antibodies.[11] Native mass spectrometry can also be used to directly observe the formation of the ternary E3-PROTAC-POI complex.[12]
Visualizing the PROTAC Mechanism of Action
The degradation of a target protein by a PROTAC is a multi-step process that begins with the formation of the ternary complex and culminates in proteasomal degradation.
Conclusion: Selecting the Right Tool for the Job
The choice of method to confirm PROTAC-mediated protein degradation depends on the specific experimental needs. Traditional Western blotting remains a valuable and accessible technique, particularly for confirming the molecular weight of the target protein. However, for higher throughput screening, more precise quantification, and a deeper, unbiased understanding of a PROTAC's cellular effects, researchers should consider leveraging the advantages offered by capillary Western blotting, luminescence/BRET-based assays, and mass spectrometry.[1] A multi-faceted approach, often using Western blotting for initial validation and a higher-throughput method for detailed characterization, will provide the most comprehensive and reliable data for advancing PROTAC drug discovery programs.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selvita.com [selvita.com]
- 4. h-h-c.com [h-h-c.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 9. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 10. What Are the Differences Between ELISA and Western Blot in Protein Detection? [synapse.patsnap.com]
- 11. chempro-innovations.com [chempro-innovations.com]
- 12. biorxiv.org [biorxiv.org]
A Researcher's Guide to Validating PROTAC-Mediated Ubiquitination
A critical evaluation of methodologies to confirm the mechanism of action for Proteolysis Targeting Chimeras, featuring comparative data and detailed experimental protocols for drug development professionals.
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors, which only block a protein's function, PROTACs facilitate the degradation of the entire target protein.[2] This unique mechanism hinges on the formation of a key ternary complex, followed by target ubiquitination and subsequent degradation.[1][]
Robust validation of each step in this process is paramount for the successful development of effective and specific PROTAC-based therapeutics. This guide provides a comparative overview of essential experimental techniques used to validate PROTAC-mediated ubiquitination, complete with sample data, detailed protocols, and workflow diagrams to aid researchers in this critical endeavor.
The PROTAC Mechanism: A Step-by-Step Validation Approach
A PROTAC is a heterobifunctional molecule featuring a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] Its mechanism can be broken down into three key validation stages:
-
Ternary Complex Formation: The PROTAC must first act as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a stable ternary complex.[1][4]
-
Target Ubiquitination: Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the POI.[5][6] This polyubiquitin (B1169507) chain acts as a signal for degradation.[][7]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle.[2][5]
This guide will focus on the first two, most direct validation stages: confirming the ternary complex and quantifying the subsequent ubiquitination.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to POI ubiquitination and proteasomal degradation.
Stage 1: Confirming Ternary Complex Formation
The formation of a productive ternary complex is the foundational step for PROTAC efficacy.[4] Several biophysical and cellular methods can be employed to detect and characterize this interaction. The choice of assay often depends on the required throughput, the need for quantitative kinetic data, and whether the interaction should be observed in a biochemical or cellular context.
| Method | Principle | Pros | Cons | Typical Output |
| Co-Immunoprecipitation (Co-IP) | An antibody pulls down a specific protein (e.g., the E3 ligase), and the presence of interacting partners (the POI) is detected by Western Blot.[8][9] | Physiologically relevant (in-cell); widely accessible. | Can be semi-quantitative; wash steps may disrupt weak interactions; requires high-quality antibodies.[8] | Western Blot bands showing co-elution of POI with the E3 ligase only in the presence of the PROTAC. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as molecules bind and dissociate, providing real-time kinetics.[10] | Provides quantitative kinetic data (KD, kon, koff); high sensitivity. | Requires purified proteins; can be low-throughput; potential for protein immobilization artifacts.[10] | Sensorgrams showing binding affinity and kinetics of binary and ternary interactions. |
| NanoBRET™/HiBiT | Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc luciferase donor and a HaloTag® acceptor are brought into proximity by the PROTAC in live cells.[4] | Live-cell assay; allows for kinetic analysis; high-throughput compatible.[4] | Requires genetic engineering (tagging proteins); potential for tag interference. | BRET ratio indicating dose-dependent ternary complex formation.[4] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event, providing thermodynamic data.[10] | Label-free; provides complete thermodynamic profile (KD, ΔH, ΔS). | Requires large amounts of pure, soluble protein and compound; low throughput.[10] | Binding isotherms yielding affinity and thermodynamic parameters. |
| FRET | Fluorescence Resonance Energy Transfer between two fluorescently labeled proteins occurs upon PROTAC-induced proximity.[11] | Can be used in live cells; provides spatial information. | Requires labeling of proteins which can affect function; photobleaching can be an issue. | FRET signal intensity change upon addition of PROTAC. |
Stage 2: Detecting and Quantifying Target Ubiquitination
Directly demonstrating that the PROTAC induces ubiquitination of the POI is the definitive proof of its mechanism. This is most commonly achieved by detecting an increase in the molecular weight of the POI, corresponding to the addition of one or more 8.5 kDa ubiquitin moieties.
Caption: Experimental workflow for detecting ubiquitination via immunoprecipitation followed by Western Blot analysis.
Key Ubiquitination Assays: A Comparison
| Method | Principle | Pros | Cons | Typical Output |
| Western Blot (Post-IP) | The POI is immunoprecipitated from cell lysates and then probed with an anti-ubiquitin antibody to detect polyubiquitination.[12][13] | Directly visualizes ubiquitinated POI; confirms identity of modified protein. | Requires specific and high-affinity antibodies for both IP and blotting. | A high molecular weight smear or ladder above the unmodified POI band on a Western Blot.[13] |
| In Vitro Ubiquitination Assay | A reconstituted system using purified E1, E2, E3, ubiquitin, ATP, and the POI to measure PROTAC-dependent ubiquitination.[5][14] | Confirms direct biochemical activity; allows for precise control of components.[5] | Does not reflect cellular environment (e.g., DUB activity, protein concentrations). | Western Blot showing a ubiquitin ladder on the POI in a PROTAC-dependent manner. |
| Mass Spectrometry (MS) | Identifies and quantifies a "di-glycine remnant" (K-ε-GG) on lysine residues of the POI after tryptic digest, a unique signature of ubiquitination.[7][15] | Unbiased, global view of ubiquitination sites; highly sensitive and specific.[15] | Technically complex; requires specialized equipment and bioinformatics expertise. | Quantitative data on specific ubiquitination sites and their abundance changes. |
| TUBE Assay | Tandem Ubiquitin Binding Entities (TUBEs) are used to enrich polyubiquitinated proteins from lysates for subsequent detection of the POI.[16] | High affinity for polyubiquitin chains; improves detection of low-abundance ubiquitinated proteins. | Enriches all ubiquitinated proteins, not just the POI; requires subsequent specific detection (e.g., Western Blot). | Enhanced signal of ubiquitinated POI compared to standard IP. |
Representative Data: Quantifying PROTAC-Induced Ubiquitination
The following table presents example data from an experiment designed to quantify the increase in ubiquitinated POI following treatment with two different PROTACs. Cells were pre-treated with the proteasome inhibitor MG132 to allow ubiquitinated proteins to accumulate.[12] The ubiquitinated POI was quantified by densitometry from a Western Blot.
| Treatment Group | PROTAC Conc. (nM) | Fold Increase in Ub-POI (vs. Vehicle) | p-value |
| Vehicle (DMSO) | - | 1.0 | - |
| PROTAC A | 10 | 3.5 | <0.05 |
| PROTAC A | 100 | 8.2 | <0.01 |
| PROTAC B | 10 | 1.8 | n.s. |
| PROTAC B | 100 | 4.1 | <0.05 |
| Negative Control (Inactive Epimer) | 100 | 1.1 | n.s. |
| (Data is representative. Ub-POI refers to the ubiquitinated Protein of Interest.) |
Detailed Experimental Protocols
Protocol 1: Co-Immunoprecipitation for Ternary Complex Validation
This protocol describes the immunoprecipitation of an E3 ligase (e.g., VHL or Cereblon) to confirm its PROTAC-dependent interaction with a POI.[17]
Materials:
-
ERα-positive cell line (e.g., MCF-7).[17]
-
PROTAC of interest and vehicle control (DMSO).
-
Proteasome inhibitor (e.g., MG132).[17]
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease/phosphatase inhibitors).[17]
-
Primary antibody for IP (e.g., anti-VHL or anti-CRBN).[17]
-
Isotype control IgG.[17]
-
Protein A/G agarose (B213101) beads.[17]
-
Primary antibodies for Western Blot (anti-POI, anti-E3 ligase).
-
HRP-conjugated secondary antibodies.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the PROTAC or vehicle for the desired time (e.g., 2-4 hours). Add MG132 (10 µM) for the final 2-4 hours before harvest to stabilize the complex.
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Co-IP Lysis Buffer. Incubate on ice for 20 minutes. Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C.[18]
-
Pre-Clearing: Transfer the supernatant to a new tube. Determine protein concentration (e.g., BCA assay). To 1 mg of protein, add 20 µL of Protein A/G beads and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.[17]
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add 2-5 µg of the anti-E3 ligase antibody (or IgG control) and incubate overnight at 4°C on a rotator.[17]
-
Complex Capture: Add 30 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[17]
-
Washing: Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.[17]
-
Elution: After the final wash, remove all supernatant. Elute the proteins by adding 40 µL of 2X Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Western Blot Analysis: Centrifuge to pellet the beads. Load the supernatant onto an SDS-PAGE gel, along with an input control (a small fraction of the initial lysate). Perform Western Blot analysis using antibodies against the POI and the E3 ligase.
Protocol 2: In-Cell Ubiquitination Assay via Immunoprecipitation
This protocol is designed to enrich the POI and detect its ubiquitination status.[12]
Materials:
-
Cells transfected with constructs for the POI if necessary.
-
PROTAC of interest, vehicle control, and proteasome inhibitor (MG132).
-
Denaturing Lysis Buffer (RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease/DUB inhibitors).
-
Primary antibody for IP (anti-POI).
-
Primary antibody for Western Blot (anti-Ubiquitin).
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle. Add MG132 (10-20 µM) for 4-6 hours prior to harvesting to allow the accumulation of ubiquitinated proteins.[12]
-
Lysis: Harvest and wash cells with PBS. Lyse cells in Denaturing Lysis Buffer. To fully denature and disrupt protein-protein interactions, boil the lysate for 10 minutes.[12]
-
Dilution & Clarification: Dilute the lysate 10-fold with a buffer lacking SDS to reduce the SDS concentration to 0.1%.[12] This is crucial for antibody binding. Centrifuge at high speed to pellet debris.
-
Immunoprecipitation: Transfer the supernatant to a new tube. Perform immunoprecipitation for the POI as described in Protocol 1 (Steps 3-5), using an anti-POI antibody.
-
Washing & Elution: Wash the beads extensively with a non-denaturing wash buffer. Elute the immunoprecipitated proteins by boiling in sample buffer.
-
Western Blot Analysis: Separate the eluates by SDS-PAGE. Transfer to a membrane and probe with an anti-ubiquitin antibody. A high molecular weight smear or ladder appearing in the PROTAC-treated lanes indicates successful POI ubiquitination. The membrane can be stripped and re-probed with an anti-POI antibody to confirm successful immunoprecipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 三重複合体の形成 [promega.jp]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current methodologies in protein ubiquitination characterization: from ubiquitinated protein to ubiquitin chain architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 13. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 15. Methods for quantification of in vivo changes in protein ubiquitination following proteasome and deubiquitinase inhibition. | Broad Institute [broadinstitute.org]
- 16. lifesensors.com [lifesensors.com]
- 17. benchchem.com [benchchem.com]
- 18. assaygenie.com [assaygenie.com]
Safety Operating Guide
Proper Disposal of Boc-NH-Piperidine-C5-OH: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Boc-NH-Piperidine-C5-OH (CAS No. 1229442-84-5), a PROTAC linker used in chemical synthesis.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
I. Understanding the Hazards
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE should be worn:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
III. Disposal Protocol
The disposal of this compound must be managed through an approved hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weigh boats, pipette tips, gloves), must be collected in a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, leak-proof lid.[7]
-
Do not mix this waste with incompatible chemicals, such as strong acids or oxidizing agents.[4][8]
Step 2: Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
The date of waste accumulation should also be clearly marked on the label.
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8][9]
-
This area should be at or near the point of generation and under the control of laboratory personnel.[7]
-
Ensure the storage area is away from heat, sparks, and open flames.[2]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
IV. Spill Management
In the event of a spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.
Diagrams
Caption: Disposal workflow for this compound.
Caption: Logical flow for managing a spill of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. peptide.com [peptide.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Protocols for Handling Boc-NH-Piperidine-C5-OH
Hazard Assessment and Personal Protective Equipment (PPE)
The piperidine (B6355638) component of Boc-NH-Piperidine-C5-OH suggests that the compound may be harmful if swallowed, toxic in contact with skin or if inhaled, and could cause severe skin burns and eye damage.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must be worn at all times. A face shield is required when there is a risk of splashing.[5][6] |
| Skin | Chemical-Resistant Gloves | Butyl or nitrile rubber gloves are recommended. Gloves should be inspected for degradation or punctures before each use and changed immediately if contaminated.[3][5] |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn to prevent skin contact.[5] |
| Respiratory | NIOSH-Approved Respirator | A respirator is necessary if working outside of a certified chemical fume hood or if there is a risk of aerosolization.[7] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling Protocol:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Avoid Contact: Take all necessary precautions to prevent direct contact with the skin and eyes, and to avoid inhalation of any dust or vapors.[5]
-
Ignition Sources: Piperidine derivatives can be flammable.[8] Keep the compound away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment where necessary.[6][7]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[7]
Storage Protocol:
-
Container: Store the compound in a tightly sealed, properly labeled container.[5]
-
Location: Keep the container in a cool, dry, and well-ventilated area.[5] It is advisable to store it in a designated corrosives cabinet.
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[7]
Disposal Plan
The disposal of this compound and its containers must be treated as hazardous waste to prevent environmental contamination and ensure regulatory compliance.[6]
Step-by-Step Disposal Protocol:
-
Waste Identification: Clearly label a dedicated, leak-proof, and chemically compatible waste container with "Hazardous Waste" and the full chemical name: "this compound".[8][9]
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been verified by your institution's Environmental Health and Safety (EHS) department.[9]
-
Containerization: Use a designated, leak-proof container with a secure lid. Do not overfill the container, leaving at least 10% headspace.[8]
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[8]
-
Licensed Disposal: Contact your institution's EHS office or a licensed chemical waste disposal service to arrange for pickup and disposal.[9] High-temperature incineration is a typical disposal method for such compounds.[10]
-
Container Disposal: Empty containers must be decontaminated before disposal.[5]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
